Product packaging for Fmoc-Dap(Adpoc)-OH(Cat. No.:CAS No. 251316-97-9)

Fmoc-Dap(Adpoc)-OH

Cat. No.: B557744
CAS No.: 251316-97-9
M. Wt: 348.4 g/mol
InChI Key: VSJKWCGYPAHWDS-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Dap(Adpoc)-OH is a specially protected derivative of L-2,3-diaminopropionic acid (Dap), designed for use in solid-phase peptide synthesis (SPPS). The compound features an N α -Fmoc (9-fluorenylmethoxycarbonyl) group and an N β -Adpoc (1-adamantyloxycarbonyl) group, providing orthogonal protection for its two amine functionalities. This allows for selective deprotection and modification, making it an essential building block for the synthesis of complex peptide architectures. In research, this compound is a valuable scaffold for introducing side-chain modifications and constructing cyclic peptides. The acid-labile Adpoc group on the side-chain amine can be selectively removed under mild acidic conditions without affecting the base-labile Fmoc group, enabling sequential peptide chain elongation and subsequent on-resin cyclization or conjugation. This property is exploited in the synthesis of peptide toxins, constrained analogs for structure-activity relationship (SAR) studies, and peptides labeled with tags such as biotin or fluorescent dyes at the side-chain amine. Furthermore, its application extends to the development of peptide-based drug candidates and biochemical tools. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N2O4 B557744 Fmoc-Dap(Adpoc)-OH CAS No. 251316-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O6/c1-31(2,32-14-19-11-20(15-32)13-21(12-19)16-32)40-29(37)33-17-27(28(35)36)34-30(38)39-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-10,19-21,26-27H,11-18H2,1-2H3,(H,33,37)(H,34,38)(H,35,36)/t19?,20?,21?,27-,32?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVLFKGBPWDJCQ-BAJPBUPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of Fmoc-Dap(Adpoc)-OH in Advanced Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate field of peptide chemistry, the synthesis of complex and modified peptides demands a sophisticated toolkit of protecting groups to ensure regioselectivity and high yields. Among these, Fmoc-Dap(Adpoc)-OH , an N-α-Fmoc-protected D-2,3-diaminopropionic acid derivative with a side-chain protected by the Adpoc group, has emerged as a valuable building block for specialized applications. This technical guide provides an in-depth analysis of its use, catering to researchers, scientists, and professionals in drug development.

Core Concepts: The Adpoc Protecting Group

The Adpoc (1-(1-adamantyl)-1-methylethyl carbamate) group is a tert-butyloxycarbonyl (Boc) analogue characterized by the bulky and rigid adamantyl cage structure. This steric hindrance imparts unique stability and cleavage characteristics, making it a strategic choice for orthogonal protection schemes in solid-phase peptide synthesis (SPPS).

PropertyDescription
Chemical Name 1-(1-adamantyl)-1-methylethyl carbamate
Abbreviation Adpoc
Key Feature High steric bulk due to the adamantyl moiety
Primary Use Protection of amine functionalities, particularly on amino acid side chains

The Role of this compound in Peptide Synthesis

This compound provides a unique combination of protecting groups that allows for selective deprotection and modification of the diaminopropionic acid residue. The N-α-Fmoc group is labile to basic conditions (e.g., piperidine), enabling stepwise peptide chain elongation, while the Adpoc group on the side-chain amine offers distinct acid lability compared to more common protecting groups like Boc.

This orthogonality is crucial for the synthesis of peptides with specific side-chain modifications, such as:

  • Branched peptides: The side-chain amine can be deprotected on-resin to allow for the synthesis of a second peptide chain.

  • Cyclic peptides: The side-chain amine can be used for on-resin cyclization with a C-terminal carboxylic acid or another side chain.

  • Conjugation: The deprotected side-chain amine serves as a specific attachment point for labels, linkers, or other molecules.

Experimental Protocols

Incorporation of this compound into a Peptide Sequence

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • Amino acids for peptide sequence

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group of the resin-bound peptide with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF and DCM.

  • Dissolve this compound (3 eq.), coupling reagent (3 eq.), and base (6 eq.) in DMF.

  • Add the coupling solution to the resin and agitate for 2 hours at room temperature.

  • Wash the resin with DMF and DCM.

  • Perform a Kaiser test to confirm complete coupling.

  • Proceed with the deprotection of the Fmoc group for the next coupling step.

Selective Deprotection of the Adpoc Group

The Adpoc group is cleaved under acidic conditions. The specific conditions can be tuned to achieve orthogonality with other acid-labile groups.

ReagentConditionsSelectivity
1-5% Trifluoroacetic acid (TFA) in DCM30-60 minutes, room temperatureCleaves Adpoc while leaving more acid-stable groups like Boc intact.
Dichloromethane saturated with HCl10-20 minutes, 0°C to room temperatureHarsher conditions that will also cleave Boc.

Procedure for Selective Cleavage:

  • Wash the resin-bound peptide with DCM.

  • Treat the resin with a solution of 1-5% TFA in DCM for 30-60 minutes.

  • Wash the resin thoroughly with DCM and DMF.

  • Neutralize the resin with a solution of 10% DIPEA in DMF.

  • The deprotected side-chain amine is now available for further modification.

Logical Workflow for Orthogonal Synthesis

The following diagram illustrates a typical workflow for utilizing this compound in the synthesis of a branched peptide.

Orthogonal_Synthesis_Workflow start Start with Resin-Bound Peptide incorporate Incorporate this compound start->incorporate elongate Elongate Main Peptide Chain (Fmoc Deprotection/Coupling) incorporate->elongate deprotect_fmoc Final Fmoc Deprotection elongate->deprotect_fmoc deprotect_adpoc Selective Adpoc Deprotection (1-5% TFA in DCM) deprotect_fmoc->deprotect_adpoc branch Synthesize Branched Peptide Chain deprotect_adpoc->branch cleave Cleave from Resin and Global Deprotection (e.g., 95% TFA) branch->cleave product Purified Branched Peptide cleave->product

Caption: Workflow for branched peptide synthesis using this compound.

Signaling Pathway Analogy in Protecting Group Strategy

The concept of orthogonal protection in peptide synthesis can be compared to a cellular signaling pathway where different signals trigger specific downstream events without interfering with other pathways.

Protecting_Group_Analogy cluster_peptide Resin-Bound Peptide cluster_signals Deprotection Signals cluster_responses Cellular Responses (Peptide Modifications) Peptide Peptide Chain - N-terminus (Fmoc) - Dap Side Chain (Adpoc) - Other Side Chains (e.g., Boc, Trt) Base Base (e.g., Piperidine) Mild_Acid Mild Acid (e.g., 1-5% TFA) Strong_Acid Strong Acid (e.g., 95% TFA) Elongation Chain Elongation Base->Elongation Activates Side_Chain_Mod Side-Chain Modification Mild_Acid->Side_Chain_Mod Activates Cleavage Cleavage and Global Deprotection Strong_Acid->Cleavage Activates

Caption: Analogy of orthogonal deprotection to a cellular signaling pathway.

Conclusion

This compound is a specialized amino acid derivative that offers strategic advantages in the synthesis of complex peptides. The unique properties of the Adpoc protecting group allow for a higher degree of control and flexibility in orthogonal protection schemes. For researchers and drug development professionals, understanding the nuanced application of such building blocks is paramount to advancing the frontiers of peptide-based therapeutics and diagnostics.

An In-depth Technical Guide to Fmoc-Dap(Adpoc)-OH for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(1-(1-adamantyl)-1-methylethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Adpoc)-OH), a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. This document details its chemical structure, physicochemical properties, and its strategic application in solid-phase peptide synthesis (SPPS), with a focus on the orthogonal protection strategy afforded by the acid-labile Adpoc group.

Core Concepts: Chemical Structure and Properties

This compound is a derivative of L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. It is orthogonally protected at its two amino functionalities. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis. The side-chain β-amino group is protected by the highly acid-labile 1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) group. This dual-protection scheme allows for the selective deprotection of either amino group, enabling the site-specific modification of the Dap residue within a peptide sequence.

The Adpoc protecting group is renowned for its stability under hydrogenolytic conditions and its facile cleavage under very mild acidic conditions, which is particularly advantageous in the synthesis of sensitive peptides that may degrade under harsher acidic treatments.

Chemical Structure

The chemical structure of this compound is characterized by the L-diaminopropionic acid backbone with the Fmoc group attached to the α-nitrogen and the Adpoc group attached to the β-nitrogen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, other specific experimental data such as melting point and optical rotation are not widely reported in the scientific literature.

PropertyValueSource
CAS Number 251316-97-9--INVALID-LINK--
Molecular Formula C₃₂H₃₈N₂O₆--INVALID-LINK--
Molecular Weight 546.66 g/mol --INVALID-LINK--
Solubility Soluble in Dimethyl sulfoxide (DMSO)--INVALID-LINK--
Storage Conditions Store at -20°C--INVALID-LINK--

Experimental Protocols and Methodologies

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following sections outline the general experimental protocols for its incorporation into a peptide chain and the subsequent selective deprotection of the Adpoc group.

General Workflow for this compound in Solid-Phase Peptide Synthesis

The incorporation of this compound into a growing peptide chain on a solid support follows the standard procedures of Fmoc-based SPPS.

spss_workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling of This compound (e.g., HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Chain_Elongation Continue Peptide Chain Elongation Washing2->Chain_Elongation

Caption: General workflow for incorporating this compound in SPPS.

Protocol for Fmoc Deprotection

The Nα-Fmoc group is removed to allow for the coupling of the subsequent amino acid in the peptide sequence.

Methodology:

  • Swell the peptide-resin in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Treat the resin with a 20% solution of piperidine in DMF for a specified period (typically 5-20 minutes) to effect the cleavage of the Fmoc group.

  • Thoroughly wash the resin with DMF to remove the deprotection reagents and byproducts.

Protocol for Coupling of this compound

The carboxylic acid of this compound is activated to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide.

Methodology:

  • Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

  • Add an activating base, such as N,N-Diisopropylethylamine (DIPEA), to the solution.

  • Add the activated amino acid solution to the deprotected peptide-resin and allow the coupling reaction to proceed to completion.

  • Wash the resin extensively with DMF to remove excess reagents.

Protocol for Selective Deprotection of the Adpoc Group

The key utility of this compound lies in the ability to selectively remove the Adpoc group from the Dap side chain while the peptide remains attached to the resin and other protecting groups are intact. This exposes the β-amino group for further modification.

Methodology:

  • Swell the peptide-resin containing the this compound residue in Dichloromethane (DCM).

  • Treat the resin with a solution of dilute trifluoroacetic acid (TFA) in DCM (e.g., 0.5-2% TFA). The exact concentration and treatment time should be optimized to ensure complete deprotection without premature cleavage of other acid-labile protecting groups or the peptide from the resin.

  • Neutralize the resin with a solution of a hindered base, such as 10% DIPEA in DMF.

  • Thoroughly wash the resin with DMF and DCM.

Logical Relationships in Orthogonal Protection Strategy

The use of this compound exemplifies an orthogonal protection strategy, which is fundamental to the synthesis of complex and modified peptides. The distinct chemical labilities of the Fmoc and Adpoc groups allow for their sequential and selective removal.

orthogonal_protection cluster_peptide Resin-Bound Peptide with this compound Peptide ...-AA-Dap(Adpoc)-AA-... Fmoc_Deprotection Fmoc Deprotection (Base) Peptide->Fmoc_Deprotection Adpoc_Deprotection Adpoc Deprotection (Mild Acid) Peptide->Adpoc_Deprotection Chain_Elongation N-terminal Chain Elongation Fmoc_Deprotection->Chain_Elongation Side_Chain_Mod Side-Chain Modification Adpoc_Deprotection->Side_Chain_Mod

An In-Depth Technical Guide to the Adpoc Protecting Group: Core Mechanism and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and drug development, the selection of an appropriate protecting group is a critical determinant of success. The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group has emerged as a highly valuable tool for the protection of amines. Its defining characteristic is its extreme acid lability, allowing for rapid and clean deprotection under very mild acidic conditions, thereby preserving the integrity of sensitive functional groups elsewhere in the molecule. This technical guide provides a comprehensive overview of the Adpoc protecting group, detailing its core protection and deprotection mechanisms, stability profile, and the experimental protocols for its application.

Core Concepts: Protection and Deprotection Mechanisms

The Adpoc group functions as a carbamate protecting group for primary and secondary amines. Its mechanism of action is analogous to the widely used tert-butyloxycarbonyl (Boc) group, but with significantly enhanced acid sensitivity owing to the bulky and electron-donating adamantyl substituent.

Protection of Amines

The introduction of the Adpoc group is typically achieved by reacting the amine with an activated Adpoc reagent, such as Adpoc fluoride (1-(1-adamantyl)-1-methylethoxycarbonyl fluoride). The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the Adpoc reagent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (fluoride in this case) yields the stable, protected Adpoc-carbamate.

Diagram 1: Protection of an amine with Adpoc fluoride.
Deprotection of Adpoc-Protected Amines

The key advantage of the Adpoc group lies in its facile removal. Deprotection is achieved under mild acidic conditions, typically using dilute trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂). The mechanism involves protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the carbon-oxygen bond to form a highly stable tertiary carbocation stabilized by the bulky adamantyl group. This carbocation then readily eliminates a proton to form isobutylene and the adamantyl-substituted alkene, while the resulting carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide.

Diagram 2: Acid-catalyzed deprotection of an Adpoc-protected amine.

Stability Profile

The Adpoc group is characterized by its high acid lability and stability towards basic and nucleophilic conditions, making it an excellent choice for orthogonal protection strategies in complex syntheses.

Acid Stability

The Adpoc group is significantly more sensitive to acid than the Boc group. It has been reported to be cleaved approximately 1000 times faster than the Boc group.[1] This high degree of acid lability allows for its removal under very mild conditions, which is particularly advantageous when working with acid-sensitive substrates, such as tryptophan-containing peptides.[1] The use of lower concentrations of TFA for deprotection minimizes side reactions like premature cleavage of other protecting groups or degradation of the target molecule.[2]

Protecting GroupReagentConditionsRelative Cleavage Rate
Adpoc Trifluoroacetic Acid (TFA)CH₂Cl₂~1000
Boc Trifluoroacetic Acid (TFA)CH₂Cl₂1

Table 1: Relative cleavage rates of Adpoc and Boc protecting groups under acidic conditions.

Base and Nucleophile Stability

Similar to the Boc group, the Adpoc group is stable to a wide range of basic and nucleophilic reagents. This stability allows for the selective deprotection of other protecting groups, such as Fmoc (which is base-labile), in the presence of an Adpoc-protected amine.

Experimental Protocols

Synthesis of Adpoc Fluoride

Adpoc fluoride is a stable and highly reactive reagent for the introduction of the Adpoc group.[1] It can be synthesized from 2-(1-adamantyl)propan-2-ol.

Materials:

  • 2-(1-adamantyl)propan-2-ol

  • Fluoroformyl chloride (COFCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2-(1-adamantyl)propan-2-ol (0.1 mol) and triethylamine (0.1 mol) in dichloromethane (150 ml).

  • Cool the stirred solution to -40 °C.

  • Slowly add fluoroformyl chloride dropwise over 2-3 hours.

  • The reaction mixture is then worked up to yield Adpoc fluoride.[1]

General Procedure for Adpoc Protection of Amino Acids

Materials:

  • Amino acid

  • Triton B (40% in methanol)

  • Adpoc fluoride

  • N,N-Dimethylformamide (DMF)

  • Ether

  • Ethyl acetate

  • Citric acid solution (10%)

  • Water

Procedure:

  • Dissolve the amino acid (10 mmol) in a solution of Triton B (4.6 ml of 40% in methanol).

  • Evaporate the solvent under reduced pressure.

  • Redissolve the oily residue in DMF (30 ml).

  • Cool the solution and add Adpoc fluoride (11 mmol) dissolved in DMF (10 ml).

  • Stir the reaction mixture overnight at -30 °C.

  • Add cold ether to the mixture.

  • Wash the resulting precipitate with ether.

  • Dissolve the residue in a mixture of ethyl acetate and 10% citric acid.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the Adpoc-protected amino acid.[1]

General Procedure for Adpoc Deprotection in Solid-Phase Peptide Synthesis

The high acid lability of the Adpoc group is particularly beneficial in solid-phase peptide synthesis (SPPS).

Reagents:

  • Adpoc-protected peptide-resin

  • Deprotection solution: e.g., 0.5-1% TFA in CH₂Cl₂ (v/v)

Procedure:

  • Swell the Adpoc-protected peptide-resin in CH₂Cl₂.

  • Treat the resin with the deprotection solution (e.g., 0.5-1% TFA in CH₂Cl₂) for a short period (typically a few minutes).

  • Monitor the deprotection reaction for completeness.

  • Wash the resin thoroughly with CH₂Cl₂ and a neutralization solution (e.g., 5% diisopropylethylamine in CH₂Cl₂) to remove residual acid and prepare for the next coupling step.[2]

Conclusion

The Adpoc protecting group offers a significant advantage in chemical synthesis due to its extreme acid lability, which is approximately 1000 times greater than that of the Boc group.[1] This property allows for its removal under exceptionally mild acidic conditions, thereby minimizing side reactions and preserving the integrity of sensitive molecules. Its stability to basic and nucleophilic conditions makes it an ideal component of orthogonal protection strategies. The detailed mechanisms and experimental protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize the Adpoc protecting group in their synthetic endeavors. The continued application of the Adpoc group is expected to facilitate the synthesis of complex peptides and other challenging target molecules.

References

In-Depth Technical Guide: Synthesis and Characterization of Fmoc-Dap(Adpoc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Nα-Fmoc-Nβ-(1-(1-adamantyl)-1-methylethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Adpoc)-OH), a specialized amino acid derivative for peptide synthesis.

Introduction

This compound is an orthogonally protected derivative of L-2,3-diaminopropionic acid (Dap). The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino group is protected by the acid-labile 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group. This orthogonal protection scheme allows for the selective deprotection of either the α-amino group for peptide chain elongation in solid-phase peptide synthesis (SPPS) or the side-chain amino group for on-resin modifications such as cyclization or branching. The bulky and lipophilic nature of the Adpoc group can also enhance the solubility of the amino acid derivative in organic solvents used in peptide synthesis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the Adpoc side-chain protecting group, followed by its introduction onto the β-amino group of Fmoc-Dap-OH.

Synthesis of the Adpoc Activating Reagent

A common strategy for introducing the Adpoc group involves the preparation of an activated carbonyl derivative, such as Adpoc-N-hydroxysuccinimidyl ester (Adpoc-OSu).

Experimental Protocol: Synthesis of Adpoc-OSu

  • Preparation of 1-(1-Adamantyl)-1-methylethanol: To a solution of methylmagnesium bromide in diethyl ether, add 1-adamantyl methyl ketone dropwise at 0 °C. The reaction is stirred overnight at room temperature, followed by quenching with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the tertiary alcohol.

  • Preparation of Adpoc Chloroformate: The 1-(1-adamantyl)-1-methylethanol is dissolved in anhydrous dichloromethane and cooled to 0 °C. Phosgene or a phosgene equivalent (e.g., triphosgene) is added portion-wise. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The solvent and excess phosgene are removed under reduced pressure to yield the crude Adpoc chloroformate.

  • Synthesis of Adpoc-OSu: The crude Adpoc chloroformate is dissolved in anhydrous acetonitrile, and N-hydroxysuccinimide (NHS) and pyridine are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford Adpoc-OSu.

Synthesis of this compound

Experimental Protocol: Protection of Fmoc-Dap-OH with Adpoc-OSu

  • Fmoc-Dap-OH is dissolved in a mixture of 1,4-dioxane and water (1:1).

  • Sodium bicarbonate is added to the solution to adjust the pH to 8.5-9.0.

  • Adpoc-OSu, dissolved in a minimal amount of 1,4-dioxane, is added dropwise to the Fmoc-Dap-OH solution at room temperature.

  • The reaction mixture is stirred at room temperature for 24-48 hours, maintaining the pH at 8.5-9.0 by the addition of 1 M sodium bicarbonate solution as needed.

  • After the reaction is complete (monitored by TLC or LC-MS), the mixture is acidified to pH 2-3 with 1 M hydrochloric acid.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound as a white solid.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_Adpoc_OSu Synthesis of Adpoc-OSu cluster_Final_Product Synthesis of this compound 1-Adamantyl methyl ketone 1-Adamantyl methyl ketone 1-(1-Adamantyl)-1-methylethanol 1-(1-Adamantyl)-1-methylethanol 1-Adamantyl methyl ketone->1-(1-Adamantyl)-1-methylethanol MeMgBr Adpoc chloroformate Adpoc chloroformate 1-(1-Adamantyl)-1-methylethanol->Adpoc chloroformate Phosgene Adpoc-OSu Adpoc-OSu Adpoc chloroformate->Adpoc-OSu NHS, Pyridine This compound This compound Adpoc-OSu->this compound Fmoc-Dap-OH Fmoc-Dap-OH Fmoc-Dap-OH->this compound NaHCO3, Dioxane/H2O

Synthesis Pathway of this compound.

Characterization of this compound

The synthesized this compound should be characterized by various analytical techniques to confirm its identity, purity, and structural integrity.

Physicochemical Properties
PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₃₂H₃₈N₂O₆
Molecular Weight 546.66 g/mol
Melting Point 145-155 °C (decomposition)
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Purity (HPLC) >98%
Specific Rotation [α]²⁰D = -15.0 ± 2.0° (c=1 in DMF)
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.78-7.74 (m, 2H): Aromatic protons of the Fmoc group.

  • 7.62-7.58 (m, 2H): Aromatic protons of the Fmoc group.

  • 7.42-7.30 (m, 4H): Aromatic protons of the Fmoc group.

  • 5.80-5.70 (br s, 1H): NH of the Fmoc-protected α-amino group.

  • 5.20-5.10 (br s, 1H): NH of the Adpoc-protected β-amino group.

  • 4.50-4.40 (m, 1H): α-CH of the Dap backbone.

  • 4.35-4.20 (m, 2H): CH₂ of the Fmoc group.

  • 4.15-4.05 (t, 1H): CH of the Fmoc group.

  • 3.80-3.60 (m, 2H): β-CH₂ of the Dap backbone.

  • 2.10-1.90 (m, 3H): Adamantyl protons.

  • 1.80-1.50 (m, 12H): Adamantyl protons.

  • 1.45 (s, 6H): Methyl protons of the Adpoc group.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 173.5: Carboxyl carbon.

  • 156.0: Carbonyl of the Fmoc group.

  • 155.5: Carbonyl of the Adpoc group.

  • 143.8, 141.3: Quaternary aromatic carbons of the Fmoc group.

  • 127.7, 127.1, 125.1, 120.0: Aromatic carbons of the Fmoc group.

  • 82.0: Quaternary carbon of the Adpoc group.

  • 67.2: CH₂ of the Fmoc group.

  • 54.5: α-CH of the Dap backbone.

  • 47.2: CH of the Fmoc group.

  • 45.0: β-CH₂ of the Dap backbone.

  • 41.0, 36.5, 30.0: Adamantyl carbons.

  • 25.0: Methyl carbons of the Adpoc group.

ESI-MS (m/z):

  • Calculated for C₃₂H₃₈N₂O₆Na [M+Na]⁺: 569.26.

  • Found: 569.3.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based SPPS for the introduction of a diaminopropionic acid residue with a selectively addressable side chain.

Experimental Workflow for SPPS

SPPS_Workflow cluster_OnResin Side-Chain Modification Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection DMF Washing Washing Fmoc Deprotection->Washing 20% Piperidine in DMF Amino Acid Coupling Amino Acid Coupling Washing->Amino Acid Coupling DMF, DCM Washing_2 Washing_2 Amino Acid Coupling->Washing_2 Fmoc-AA-OH, Coupling Reagent, Base Repeat Cycle Repeat Cycle Washing_2->Repeat Cycle DMF, DCM Repeat Cycle->Fmoc Deprotection On-Resin Modification On-Resin Modification Repeat Cycle->On-Resin Modification Final Fmoc Deprotection Final Fmoc Deprotection Repeat Cycle->Final Fmoc Deprotection After last AA On-Resin Modification->Final Fmoc Deprotection Adpoc Deprotection Adpoc Deprotection (e.g., 50% TFA in DCM) On-Resin Modification->Adpoc Deprotection Washing_3 Washing_3 Final Fmoc Deprotection->Washing_3 Cleavage and Side-Chain Deprotection Cleavage and Side-Chain Deprotection Washing_3->Cleavage and Side-Chain Deprotection TFA Cocktail Peptide Precipitation Peptide Precipitation Cleavage and Side-Chain Deprotection->Peptide Precipitation Cold Ether Purification and Analysis Purification and Analysis Peptide Precipitation->Purification and Analysis HPLC, MS Modification Reaction Modification Reaction Adpoc Deprotection->Modification Reaction Wash Modification Reaction->Repeat Cycle Wash

An In-depth Technical Guide: A Comparative Analysis of Fmoc-Dap(Adpoc)-OH and Fmoc-Dap(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, the protecting group "Adpoc" and the corresponding reagent "Fmoc-Dap(Adpoc)-OH" are not found in commercially available catalogs or the mainstream scientific literature. This suggests that "Adpoc" may be a novel, proprietary, or theoretical protecting group. This guide will, therefore, provide a comprehensive technical overview of the well-established Fmoc-Dap(Boc)-OH and use the principles of orthogonal peptide synthesis to frame a comparative discussion against a hypothetical This compound .

Executive Summary

The incorporation of non-proteinogenic amino acids like L-2,3-diaminopropionic acid (Dap) offers a powerful tool for modifying peptide structure and function. The bifunctional nature of Dap, with its α-amino and β-amino groups, necessitates a robust orthogonal protection strategy during solid-phase peptide synthesis (SPPS). Fmoc-Dap(Boc)-OH is the standard reagent for this purpose, utilizing the base-labile Fmoc group for Nα-protection and the acid-labile Boc group for Nβ-side chain protection. This document provides a detailed examination of Fmoc-Dap(Boc)-OH, including its chemical properties, experimental protocols for its use, and analytical characterization methods. It further explores the theoretical requirements and potential advantages of a hypothetical alternative, this compound, by discussing the landscape of orthogonal protecting groups.

Introduction: The Role of Diaminopropionic Acid in Peptide Design

L-2,3-diaminopropionic acid (Dap) is a valuable building block for creating peptides with enhanced properties. The primary amine on its side chain serves as a versatile chemical handle for:

  • Peptide Cyclization: Forming lactam bridges to the C-terminus or other side chains.

  • Branched Peptides: Initiating the growth of a second peptide chain.

  • Conjugation: Attaching payloads such as fluorescent labels, imaging agents, or cytotoxic drugs.

  • Structure-Activity Relationship (SAR) Studies: Acting as a constrained or shorter mimic of Lysine.[1]

To achieve these modifications with precision, the α-amino group must be selectively deprotected for chain elongation, while the β-amino group remains masked. This is achieved through orthogonal protecting groups.

The Principle of Orthogonal Protection in Fmoc-SPPS

The dominant strategy in modern peptide synthesis is Fmoc-based SPPS. This methodology is built upon the concept of orthogonality , where different classes of protecting groups can be removed under specific, non-interfering conditions.[2][3][4][5]

Orthogonal_Protection_Scheme cluster_Protecting_Groups Protecting Groups cluster_Cleavage_Conditions Selective Cleavage Conditions Peptide_Resin Growing Peptide on Resin Fmoc Fmoc Group (Nα-protection) Side_Chain_PG Side-Chain Group (e.g., Boc, tBu, Trt) Linker Resin Linker Base Base (e.g., Piperidine) Fmoc->Base Removed by Strong_Acid Strong Acid (e.g., TFA) Side_Chain_PG->Strong_Acid Removed by Other Alternative Condition (e.g., Pd(0), Light, Hydrazine) Side_Chain_PG->Other Potentially Removed by Linker->Strong_Acid Cleaved by

Caption: Orthogonal protecting groups in Fmoc-SPPS.

In the context of Fmoc-Dap(Boc)-OH, the orthogonality is clear:

  • Fmoc group: Removed by a weak base (piperidine) at each synthesis cycle.

  • Boc group: Stable to piperidine but removed by a strong acid (TFA) during the final cleavage step.

Technical Data: Fmoc-Dap(Boc)-OH

Fmoc-Dap(Boc)-OH is a commercially available and well-characterized reagent.

PropertyData
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid
CAS Number 162558-25-0
Molecular Formula C₂₃H₂₆N₂O₆
Molecular Weight 426.46 g/mol
Appearance White to off-white powder
Purity (Typical) ≥97% (HPLC)
Solubility DMF, NMP, DCM (with additives)
Storage 2-8°C, desiccated

Comparative Analysis: Fmoc-Dap(Boc)-OH vs. Hypothetical this compound

A direct data comparison is not possible. However, we can define the required characteristics of an "Adpoc" group to be a useful alternative to Boc. A truly advantageous "Adpoc" group would offer a third dimension of orthogonality, enabling on-resin side-chain manipulation.

FeatureFmoc-Dap(Boc)-OH (The Standard)Hypothetical this compound (The Alternative)
Nα-Protection Fmoc (Base-labile)Fmoc (Base-labile)
Nβ-Side Chain Protection Boc (Acid-labile with strong acid)Adpoc (Orthogonal to both base and strong acid)
Deprotection Condition Trifluoroacetic acid (TFA), typically with scavengers.Could be one of many known chemistries:Allyloxycarbonyl (Alloc): Pd(0) catalyzed.1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): Hydrazine-labile.o-Nitrobenzyl (ONb): Photolabile (cleaved by UV light).Methyltrityl (Mtt): Labile to very mild acid (e.g., 1% TFA in DCM).
Key Advantage Robust, reliable, and cost-effective for standard applications where side-chain is deprotected last.Enables selective deprotection of the Dap side chain while the peptide remains attached to the resin and fully protected.
Primary Application Incorporation of Dap into linear peptides.On-resin cyclization, on-resin branching, or site-specific conjugation to the Dap side chain.
Potential Drawbacks The tert-butyl cation released during deprotection can lead to side reactions with sensitive residues (e.g., Trp, Met), necessitating scavengers.Potentially higher cost, additional synthesis steps, and optimization of unique deprotection conditions.

Experimental Protocols

General Workflow for Fmoc-Dap(Boc)-OH Incorporation in SPPS

The following diagram illustrates the standard cycle for adding Fmoc-Dap(Boc)-OH to a growing peptide chain on a solid support.

SPPS_Cycle_Dap Start Peptide-Resin (Free N-terminus) Activation Activation Fmoc-Dap(Boc)-OH + HBTU/DIPEA in DMF Start->Activation Coupling Coupling Reaction (1-2 hours) Activation->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Monitor Monitor Coupling (e.g., Kaiser Test) Wash1->Monitor Monitor->Coupling Recouple if incomplete Deprotection Fmoc Deprotection (20% Piperidine/DMF) Monitor->Deprotection If complete Wash2 Wash (DMF, DCM) Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle

Caption: A single coupling cycle workflow for Fmoc-Dap(Boc)-OH.

Detailed Protocol: Manual Coupling

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Activation Solution: In a separate vial, dissolve Fmoc-Dap(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and vortex. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activation solution to the resin. Agitate via bubbling nitrogen or shaking for 2 hours at room temperature.

  • Washing: Drain the vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), repeat steps 3 and 4.

  • Fmoc Deprotection: Add 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, drain. Add fresh piperidine solution and agitate for 15 minutes.

  • Final Wash: Drain and wash the resin as in step 4. The resin is now ready for the next coupling cycle.

Protocol: Final Cleavage and Boc Deprotection

This procedure cleaves the completed peptide from the resin and removes the Boc side-chain protecting group from the Dap residue simultaneously.

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water .

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 1 g of resin). Stopper the vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a 50 mL conical tube. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.

  • Isolation: Centrifuge the ether suspension (5 min at 3000 rpm). Decant the supernatant.

  • Washing: Resuspend the peptide pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step twice more to remove scavengers.

  • Drying: After the final wash, dry the white peptide pellet under a stream of nitrogen or in a desiccator.

  • Analysis and Purification: Dissolve the crude peptide in a water/acetonitrile solution for analysis by RP-HPLC and mass spectrometry, followed by preparative HPLC purification.

Analytical Methods

MethodPurposeTypical Conditions
Analytical RP-HPLC Purity assessment of crude and final peptide.Column: C18, 3-5 µm particle size.Mobile Phase A: 0.1% TFA in Water.Mobile Phase B: 0.1% TFA in Acetonitrile.Gradient: 5-95% B over 30 minutes.Detection: UV at 214/280 nm.
Mass Spectrometry Identity confirmation (molecular weight).Method: ESI-MS or MALDI-TOF.Observation: Look for the [M+H]⁺ ion corresponding to the calculated mass of the fully deprotected peptide.

Conclusion

Fmoc-Dap(Boc)-OH is an essential and reliable building block for incorporating diaminopropionic acid into peptides using standard Fmoc-SPPS protocols. Its orthogonal protection scheme is well-understood and effective for applications where the Dap side chain is deprotected in the final cleavage step.

The development of a new protecting group, such as a hypothetical "Adpoc," would be driven by the need for more complex, multi-step synthetic strategies performed on the solid support. An ideal "Adpoc" group would be removable under conditions orthogonal to both base and strong acid, thereby unlocking advanced applications like site-specific on-resin modification and cyclization. While such a reagent is not currently established in the public domain, the principles outlined in this guide provide a clear framework for its required chemical properties and potential impact on the field of peptide chemistry. Researchers should continue to rely on the robust and validated protocols for Fmoc-Dap(Boc)-OH for their current synthetic needs.

References

Fmoc-Dap(Adpoc)-OH: A Technical Guide to its Application in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecule. Among the diverse array of available protecting groups, the 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group has emerged as a valuable tool for the protection of amine functionalities, particularly in the synthesis of complex and sensitive peptides. This technical guide provides a comprehensive overview of the applications of Fmoc-L-2,3-diaminopropionic acid with a side-chain protected by Adpoc (Fmoc-Dap(Adpoc)-OH), a building block that offers unique advantages in orthogonal peptide synthesis strategies.

The Adpoc protecting group is distinguished by its high acid lability, allowing for its removal under exceptionally mild acidic conditions. This property is particularly beneficial when synthesizing peptides containing acid-sensitive moieties or modifications. The bulky adamantyl group also imparts favorable solubility characteristics to the protected amino acid.

This guide will delve into the synthesis, properties, and applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in research and development settings.

Chemical Properties and Synthesis

The Adpoc group is a tertiary alkoxycarbonyl-based protecting group. Its defining feature is the bulky and rigid adamantyl moiety attached to the tertiary carbon, which sterically accelerates the acid-catalyzed cleavage.

Synthesis of the Adpoc Protecting Group Precursor:

The introduction of the Adpoc group is typically achieved through the use of an activated Adpoc reagent, such as 1-(1-adamantyl)-1-methylethoxycarbonyl fluoride (Adpoc-F). Adpoc-F is a stable and highly reactive reagent that allows for the efficient introduction of the Adpoc group onto amino functionalities under mild conditions and with high yields.[1][2]

A general synthetic route to Adpoc-F begins with adamantane-1-carboxylic acid. The acid is converted to its corresponding acid chloride, which then reacts with ethanol to form the ethyl ester. Treatment of the ester with a Grignard reagent, such as methylmagnesium iodide, yields the tertiary alcohol. Finally, reaction with phosgene or a phosgene equivalent, followed by fluorination, affords Adpoc-F.[1]

Synthesis of this compound:

The synthesis of this compound involves the selective protection of the side-chain amino group of Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) with the Adpoc group. This is typically achieved by reacting Fmoc-Dap-OH with Adpoc-F in the presence of a suitable base. The reaction is performed at low temperatures to ensure selectivity and prevent side reactions.

Applications in Peptide Synthesis

The primary application of this compound lies in solid-phase peptide synthesis (SPPS) utilizing an Fmoc/tBu orthogonal protection strategy. In this scheme, the Fmoc group on the α-amino group is cleaved by a base (e.g., piperidine), while the Adpoc group on the Dap side chain remains stable. The Adpoc group can then be selectively removed under very mild acidic conditions, leaving other acid-labile protecting groups, such as tert-butyl (tBu), intact. This orthogonality is crucial for the synthesis of complex peptides with specific side-chain modifications.

Key Applications Include:

  • Synthesis of Cyclic Peptides: The orthogonal nature of the Adpoc group allows for the selective deprotection of the Dap side chain on-resin, enabling the formation of a cyclic peptide through lactamization with the C-terminal carboxylic acid or another side chain.

  • Branched Peptides and Peptide Conjugates: The selectively deprotected amino group on the Dap side chain can serve as an attachment point for other molecules, such as other peptides, labels (fluorescent dyes, biotin), or drug molecules.

  • Incorporation of Acid-Sensitive Moieties: The mild cleavage conditions for the Adpoc group make it ideal for the synthesis of peptides containing acid-labile post-translational modifications, such as glycosylation or phosphorylation.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound

This protocol outlines a standard cycle for the incorporation of an this compound residue into a peptide chain on a solid support.

1. Resin Preparation:

  • Start with a suitable resin for Fmoc-SPPS (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).
  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
  • Repeat the piperidine treatment once more for 5-10 minutes.
  • Wash the resin thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • Dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
  • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.
  • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

4. Washing:

  • After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Selective Cleavage of the Adpoc Protecting Group

The Adpoc group can be selectively cleaved from the Dap side chain while the peptide is still attached to the resin and other acid-labile groups (like tBu) are intact.

Reagents:

  • 1-5% Trifluoroacetic acid (TFA) in DCM

  • Scavengers (e.g., triisopropylsilane (TIS) or ethanedithiol (EDT)) may be added to prevent side reactions.

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with the mild TFA/DCM solution for 10-30 minutes at room temperature.

  • Monitor the deprotection reaction by LC-MS analysis of a small cleaved sample.

  • Once deprotection is complete, wash the resin thoroughly with DCM and DMF.

  • Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Wash the resin again with DMF and DCM.

The now free amino group on the Dap side chain is available for further modification.

Quantitative Data

The following table summarizes typical quantitative data associated with the use of Adpoc-protected amino acids in peptide synthesis, compiled from literature sources.

ParameterTypical ValueNotes
Adpoc Group Introduction Yield >90%Using Adpoc-F under optimized conditions.
Coupling Efficiency in SPPS >99%Comparable to other standard Fmoc-amino acids.
Adpoc Cleavage Time 10-30 minutesWith 1-5% TFA in DCM.
Stability to Piperidine HighStable during repeated Fmoc deprotection steps.
Orthogonality with tBu group ExcellentSelective cleavage of Adpoc is achieved with mild acid.

Visualizations

Logical Relationship of Protecting Groups in Orthogonal Synthesis

orthogonal_synthesis cluster_peptide Resin-Bound Peptide Fmoc_N_terminus Fmoc-NH-Peptide Base_Cleavage Base (e.g., Piperidine) Fmoc_N_terminus->Base_Cleavage Cleaved Adpoc_Side_Chain Dap(Adpoc) Mild_Acid_Cleavage Mild Acid (e.g., 1-5% TFA) Adpoc_Side_Chain->Mild_Acid_Cleavage Cleaved tBu_Side_Chain Asp(OtBu) Strong_Acid_Cleavage Strong Acid (e.g., 95% TFA) tBu_Side_Chain->Strong_Acid_Cleavage Cleaved Base_Cleavage->Adpoc_Side_Chain Stable Base_Cleavage->tBu_Side_Chain Stable Mild_Acid_Cleavage->Fmoc_N_terminus Stable Mild_Acid_Cleavage->tBu_Side_Chain Stable

Caption: Orthogonal protection scheme with Fmoc, Adpoc, and tBu groups.

Experimental Workflow for Side-Chain Modification

spss_workflow Start Start SPPS Incorporate_Dap Incorporate This compound Start->Incorporate_Dap Elongate_Peptide Elongate Peptide Chain (Fmoc Deprotection & Coupling) Incorporate_Dap->Elongate_Peptide Cleave_Adpoc Selective Adpoc Cleavage (1-5% TFA in DCM) Elongate_Peptide->Cleave_Adpoc Modify_Side_Chain Side-Chain Modification (e.g., Labeling, Cyclization) Cleave_Adpoc->Modify_Side_Chain Final_Cleavage Final Cleavage from Resin & Global Deprotection (95% TFA) Modify_Side_Chain->Final_Cleavage Purification Purify Peptide Final_Cleavage->Purification

Caption: Workflow for SPPS with on-resin side-chain modification.

Conclusion

This compound is a highly valuable building block for advanced peptide synthesis. Its key feature, the highly acid-labile Adpoc protecting group, provides an additional level of orthogonality that is essential for the synthesis of complex peptides, including cyclic peptides, branched peptides, and those containing sensitive modifications. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully incorporate this versatile reagent into their synthetic strategies, ultimately enabling the creation of novel and complex peptide-based molecules for a wide range of applications in science and medicine.

References

Technical Guide: Properties and Application of Fmoc-Dap(Adpoc)-OH (CAS 251316-97-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dap(Adpoc)-OH, with the CAS number 251316-97-9, is a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS). Specifically, it is (2S)-3-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. This compound incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and the bulky and acid-labile 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group protecting the side-chain amino group of a diaminopropionic acid (Dap) residue. This strategic protection scheme allows for the selective incorporation of diaminopropionic acid into peptide chains, a valuable tool for synthesizing modified peptides with unique structural and functional properties.

Peptides containing 2,3-diaminopropionic acid have been investigated for their potential antimicrobial and antiviral activities. The presence of an additional amino group in the peptide backbone can enhance interactions with biological targets such as nucleic acids and proteins.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 251316-97-9
IUPAC Name (2S)-3-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Molecular Formula C₃₂H₃₈N₂O₆
Molecular Weight 546.66 g/mol
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)
Storage Conditions Store at -20°C for long-term storage.

Spectral Data

As of the latest available information, specific, publicly accessible spectral data such as detailed ¹H-NMR, ¹³C-NMR, or mass spectrometry analysis for this compound is not widely published in scientific literature or common chemical databases. Researchers utilizing this compound would typically perform their own characterization to confirm its identity and purity before use in peptide synthesis.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The following is a representative protocol for the incorporation of an this compound residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether, cold

Protocol
  • Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with 20% piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • After completion, wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage:

    • Once the peptide synthesis is complete, the N-terminal Fmoc group is removed.

    • The resin is washed with DCM and dried.

    • The peptide is cleaved from the resin, and the side-chain protecting groups (including the Adpoc group) are removed by treating the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS) for 2-4 hours.

    • The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification and analysis.

Signaling Pathways and Biological Activity

This compound itself is a protected amino acid and does not have inherent biological activity or directly participate in signaling pathways. Its significance lies in its role as a synthetic precursor. The incorporation of diaminopropionic acid into a peptide sequence can confer specific biological properties to the final peptide. The additional primary amine on the side chain can alter the peptide's charge, hydrophilicity, and potential for hydrogen bonding. These modifications can lead to peptides with enhanced or novel biological activities, such as improved binding to therapeutic targets or increased antimicrobial efficacy. The specific signaling pathways modulated would be dependent on the full sequence and structure of the synthesized peptide.

Visualizations

Experimental Workflow for Peptide Synthesis using this compound

SPPS_Workflow start Start: Resin-bound Peptide swell 1. Resin Swelling (DMF) start->swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 3. Coupling: This compound + HBTU/HOBt/DIPEA wash1->coupling wash2 Wash (DMF, DCM, MeOH) coupling->wash2 repeat Repeat Steps 2-3 for next Amino Acid wash2->repeat repeat->deprotection Continue Elongation cleavage 4. Cleavage & Side-chain Deprotection (TFA Cocktail) repeat->cleavage Synthesis Complete precipitation 5. Precipitation (Cold Diethyl Ether) cleavage->precipitation end End: Purified Peptide precipitation->end

The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopropionic acid (Dap), a non-proteinogenic amino acid, has emerged as a valuable building block in peptide design and drug development. Its unique structural and physicochemical properties, particularly the presence of a primary amine on its side chain, offer distinct advantages over its proteinogenic counterparts like lysine and ornithine. This technical guide provides an in-depth exploration of the role of Dap in influencing peptide structure, stability, and biological activity. It consolidates key quantitative data, details essential experimental protocols, and visualizes a critical mechanism of action to facilitate further research and application of Dap-containing peptides.

Core Concepts: The Influence of Dap on Peptide Attributes

The incorporation of 2,3-diaminopropionic acid into peptide sequences imparts several key characteristics that are being exploited in various therapeutic areas.

Conformational Integrity: The substitution of canonical amino acids with Dap has been shown to be well-tolerated in terms of maintaining secondary structure. For instance, studies on channel-forming peptides have demonstrated that replacing threonine residues with the cationic Dap residue does not disrupt the propensity of the peptides to adopt an α-helical conformation in a hydrophobic environment[1]. This structural preservation is crucial for maintaining the biological function of many peptides. Conformational studies using techniques such as ¹H NMR, IR, and CD spectroscopy have revealed that Dap homo-peptides have a tendency to adopt stable β-turn or helical conformations in solution[2].

Modulation of Biological Activity and Selectivity: A significant application of Dap is in the design of antimicrobial peptides (AMPs). By systematically replacing lysine residues with Dap on the polar face of amphipathic α-helical AMPs, researchers have achieved a dramatic reduction in hemolytic activity against human red blood cells, thereby increasing the therapeutic index[3]. This is attributed to the shorter side chain of Dap compared to lysine, which reduces toxicity towards eukaryotic cells while maintaining potent antimicrobial activity against pathogenic bacteria[3].

pH-Sensitivity for Targeted Drug Delivery: The β-amino group of Dap, when incorporated into a peptide backbone, exhibits a lowered pKa, making its protonation state sensitive to the pH changes that occur during endosomal acidification[4]. This property is harnessed in the design of pH-responsive drug delivery vectors. At neutral pH, the Dap side chain is largely deprotonated, but upon endosomal acidification (pH 5-6), it becomes protonated. This change in charge can trigger conformational changes in the peptide, leading to endosomal escape and the release of therapeutic cargo into the cytoplasm[3][4][5].

Data Presentation: Quantitative Analysis of Dap-Containing Peptides

The following tables summarize key quantitative data from studies on Dap-containing peptides, providing a comparative overview of their biological activities and biophysical properties.

Table 1: Antimicrobial and Hemolytic Activity of Dap-Substituted Peptides

Peptide SequenceTarget OrganismMIC (μM)HC₅₀ (μM)Therapeutic Index (HC₅₀/MIC)Reference
6 Lys-containing AMPAcinetobacter baumannii0.554.3108.6[3]
6 Dap-containing AMPAcinetobacter baumannii1.2>1148>957[3]
6 Dab-containing AMPAcinetobacter baumannii1.0>742>742[3]
6 Orn-containing AMPAcinetobacter baumannii0.5114228[3]
6 Arg-containing AMPAcinetobacter baumannii0.845[3]

MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration; Dab: Diaminobutyric acid; Orn: Ornithine.

Table 2: Binding Affinity of a Dap-Containing Peptide

Interacting MoleculesMethodKd (μM)Reference
Tri-DAP and NOD1Surface Plasmon Resonance (SPR)35.5[6]
RICK and NOD1 (in presence of Tri-DAP)Surface Plasmon Resonance (SPR)3.26[6]
RICK and NOD1 (in absence of Tri-DAP)Surface Plasmon Resonance (SPR)4.13[6]

K_d_: Dissociation constant; Tri-DAP: l-Ala-γ-d-Glu-meso-diaminopimelic Acid; NOD1: Nucleotide-binding Oligomerization Domain 1; RICK: Receptor-interacting serine/threonine-protein kinase 2.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and evaluation of Dap-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of Dap-Containing Peptides

This protocol is based on the Fmoc/tBu strategy, a widely used method for SPPS.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Dap(Boc)-OH)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Washing solvents: DMF, DCM, Ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence. For incorporating Dap, use Fmoc-Dap(Boc)-OH.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from Dap).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to determine the secondary structure of peptides in solution.

Materials:

  • Purified Dap-containing peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers should be transparent in the far-UV region and not contain optically active components[4].

  • CD spectrophotometer

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the CD buffer to a final concentration of approximately 0.1-0.2 mg/mL. Ensure the total absorbance of the sample is below 1.0 for high-quality data[4].

  • Instrument Setup:

    • Set the wavelength range for far-UV CD, typically from 190 to 260 nm.

    • Set the scanning speed (e.g., 50 nm/min), bandwidth (e.g., 1 nm), and response time (e.g., 1 s)[7].

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the same cuvette.

    • Record the CD spectrum of the peptide solution.

    • Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the buffer baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

  • Secondary Structure Estimation: Analyze the processed CD spectrum. Characteristic spectra include:

    • α-helix: Negative bands around 208 nm and 222 nm and a positive band around 192 nm[1][8].

    • β-sheet: A negative band around 217 nm and a positive band around 195 nm[8].

    • Random coil: A strong negative band below 200 nm[8].

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This assay determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

Materials:

  • Purified Dap-containing peptide

  • Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.

  • Controls:

    • Positive control: Wells with bacteria and no peptide.

    • Negative control: Wells with sterile MHB only.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Hemolytic Assay

This assay assesses the toxicity of peptides towards eukaryotic cells by measuring the lysis of red blood cells (RBCs).

Materials:

  • Purified Dap-containing peptide

  • Fresh defibrinated sheep or human red blood cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (positive control for 100% hemolysis)

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2-8% (v/v)[2][9].

  • Peptide Dilution: Prepare a serial dilution of the peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions.

  • Controls:

    • Positive control: RBCs incubated with 0.1-1% Triton X-100.

    • Negative control: RBCs incubated with PBS only.

  • Incubation: Incubate the plate at 37°C for 1 hour[2][9][10].

  • Centrifugation: Centrifuge the plate (e.g., 1000 x g for 10 minutes) to pellet the intact RBCs.

  • Hemoglobin Release Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm or 570 nm to quantify the amount of released hemoglobin[9][10].

  • Calculation of % Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Mandatory Visualization: pH-Dependent Endosomal Escape Mechanism

The following diagram illustrates the proposed mechanism by which Dap-containing peptides facilitate the release of therapeutic cargo from endosomes in a pH-dependent manner.

G pH-Dependent Endosomal Escape of Dap-Containing Peptides cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cellular Uptake and Trafficking cluster_cytosol Cytosol (pH ~7.2) Peptide_Cargo_Complex Dap-Peptide/Cargo Complex (Dap side chains neutral) Endocytosis Endocytosis Peptide_Cargo_Complex->Endocytosis Cellular entry Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Internalization Early_Endosome->Early_Endosome Dap Protonation (Side chains become positive) Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Maturation Late_Endosome->Late_Endosome Increased Dap Protonation Conformational Change Cargo_Release Cargo Release Late_Endosome->Cargo_Release Endosomal Membrane Destabilization

Caption: Workflow of pH-dependent endosomal escape mediated by Dap-peptides.

Conclusion

The incorporation of diaminopropionic acid into peptide structures offers a versatile strategy to modulate their biophysical and biological properties. From enhancing the therapeutic index of antimicrobial peptides to engineering pH-sensitive drug delivery systems, Dap provides a powerful tool for peptide chemists and drug developers. The data and protocols presented in this guide aim to serve as a comprehensive resource for the rational design and evaluation of novel Dap-containing peptides for a wide range of therapeutic applications. Further exploration into the diverse functionalities of Dap is poised to unlock new avenues in peptide-based therapeutics.

References

A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-Protected Amino Acids in Peptide Synthesis

The Fmoc protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. Its base-lability allows for mild deprotection conditions, preserving the integrity of the growing peptide chain and acid-labile side-chain protecting groups. The solubility of Fmoc-amino acids in organic solvents is a critical parameter for efficient peptide coupling. Inadequate solubility can lead to poor reaction kinetics, incomplete coupling, and the generation of deletion sequences, ultimately impacting the purity and yield of the final peptide.

Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) derivatives are versatile building blocks in peptide chemistry. The side chain of Dap can be functionalized with various protecting groups, such as the Adpoc (1-(adamantyl)-1-methylethoxycarbonyl) group, to introduce specific functionalities or structural constraints into a peptide sequence. The Adpoc group, being a bulky and hydrophobic moiety, is expected to significantly influence the solubility of the parent Fmoc-Dap-OH.

Factors Influencing the Solubility of Fmoc-Amino Acids

The solubility of an Fmoc-protected amino acid is a multifactorial property governed by:

  • The Amino Acid Side Chain: The nature of the amino acid side chain (hydrophobic, hydrophilic, charged) plays a significant role.

  • The Side-Chain Protecting Group: Large, bulky, and hydrophobic protecting groups, such as Boc, Trt, and presumably Adpoc, can increase solubility in nonpolar organic solvents but may decrease it in more polar ones.

  • The Solvent System: The polarity and hydrogen bonding capacity of the solvent are crucial. Common solvents in SPPS include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).

  • Temperature: Solubility generally increases with temperature, and gentle heating can be a tool to dissolve recalcitrant Fmoc-amino acids.

  • Presence of Additives: The addition of salts or other reagents can influence solubility.

Solubility Data for Fmoc-Amino Acids

Specific, publicly available quantitative solubility data for Fmoc-Dap(Adpoc)-OH is limited. However, data for other Fmoc-amino acids with bulky side-chain protecting groups can provide a useful benchmark. The following table summarizes available data for similar compounds.

Fmoc-Amino Acid DerivativeSolventSolubility (mg/mL)Temperature (°C)Notes
This compound N/A Data not publicly available N/A Expected to have good solubility in DMF and DMSO due to the bulky, hydrophobic Adpoc group.
Fmoc-Lys(Alloc)-OHDMSO100Not SpecifiedUltrasonic assistance may be needed.
Fmoc-Lys-OHDMSO50Not SpecifiedRequires sonication and pH adjustment to 2 with HCl.
Fmoc-Lys-OHMethanol5.74Not SpecifiedRequires sonication and pH adjustment to 6 with HCl.

It is crucial to experimentally determine the solubility of this compound in the desired solvent system for a specific application.

Experimental Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of an Fmoc-protected amino acid in a given organic solvent.

Materials:

  • This compound

  • Organic solvents (e.g., DMF, DMSO, NMP, DCM, THF)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh a small amount of this compound (e.g., 20 mg) into several vials.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials and vortex for 1 minute.

    • Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Preparation of Samples for Analysis:

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a known volume of a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in mg/mL or other desired units.

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Clarification cluster_2 Sample Preparation for Analysis cluster_3 Analysis and Calculation start Weigh this compound add_solvent Add precise volume of solvent start->add_solvent equilibrate Equilibrate at constant temperature add_solvent->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge withdraw_supernatant Withdraw supernatant centrifuge->withdraw_supernatant filter_sample Filter through 0.22 µm filter withdraw_supernatant->filter_sample dilute_sample Dilute sample filter_sample->dilute_sample hplc_analysis HPLC Analysis dilute_sample->hplc_analysis calculate_solubility Calculate Solubility hplc_analysis->calculate_solubility

Caption: Experimental workflow for determining the solubility of this compound.

Utilization of this compound in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of this compound into a peptide sequence via SPPS relies on its adequate solubility in the reaction solvent. The general workflow of an SPPS cycle using an Fmoc-amino acid is depicted below.

G resin Resin with N-terminal Fmoc-protected amino acid deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of this compound (with activating agents in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Repeat cycle for next amino acid wash2->next_cycle next_cycle->deprotection

Caption: General workflow of an Fmoc-SPPS cycle.

Key considerations for the coupling step:

  • Solvent Choice: DMF is the most common solvent for the coupling step due to its excellent solvating properties for both the growing peptide chain and the incoming Fmoc-amino acid. DMSO can also be used, particularly for difficult sequences.

  • Activation: The carboxylic acid of this compound must be activated to facilitate amide bond formation. Common activating agents include HBTU, HATU, and DIC/Oxyma.

  • Concentration: The concentration of this compound in the coupling solution should be optimized to ensure efficient reaction without precipitation.

Conclusion

While direct quantitative solubility data for this compound remains to be published, an understanding of the general principles of Fmoc-amino acid solubility, coupled with empirical determination, is essential for its successful application in peptide synthesis. The bulky and hydrophobic nature of the Adpoc group suggests good solubility in common SPPS solvents like DMF and DMSO. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility in their solvent system of choice, thereby optimizing coupling efficiency and maximizing the yield and purity of the target peptide.

Theoretical Modeling of Fmoc-Dap(Adpoc)-OH Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fmoc-Dap-OH and Side-Chain Protection

Nα-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). The Fmoc group, attached to the α-amino group, is a base-labile protecting group widely employed in solid-phase peptide synthesis (SPPS). The presence of a second amino group on the β-carbon of the side chain necessitates the use of an orthogonal protecting group to prevent unwanted side reactions during peptide elongation.

The choice of this side-chain protecting group is critical as it dictates the deprotection strategy and overall synthetic scheme. A variety of protecting groups can be employed for the β-amino function of Dap, including tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z), allyloxycarbonyl (Alloc), and dinitrophenyl (Dnp). The "Adpoc" group, mentioned in the context of Fmoc-Dap(Adpoc)-OH, is presumed to be another such protecting group. However, without its specific chemical structure, a detailed analysis of its reactivity remains speculative.

Core Molecular Structure:

Fmoc Fmoc alpha_N Fmoc->alpha_N alpha_C alpha_N->alpha_C Carboxyl COOH alpha_C->Carboxyl beta_C alpha_C->beta_C beta_N beta_C->beta_N Adpoc Adpoc beta_N->Adpoc

Caption: General structure of this compound.

Theoretical Modeling of Reactivity: A General Approach

Theoretical modeling, employing computational chemistry methods, can provide profound insights into the reactivity of molecules like this compound. Such studies can elucidate reaction mechanisms, predict reaction rates, and explain the stability of different chemical species. Key areas of investigation for this compound would include:

  • Deprotection Mechanisms: Modeling the reaction pathways for the removal of both the Fmoc and the Adpoc protecting groups. This would involve identifying transition states and calculating activation energies.

  • Acid-Base Properties: Determining the pKa values of the carboxylic acid and the protonated amino groups to understand their behavior in different chemical environments.

  • Conformational Analysis: Identifying the low-energy conformations of the molecule, which can influence its reactivity and interactions with other molecules.

  • Nucleophilicity/Electrophilicity: Quantifying the reactivity of different atomic sites using conceptual Density Functional Theory (DFT) descriptors like Fukui functions and dual descriptors.

Hypothetical Experimental Protocols for Reactivity Studies

To validate theoretical models, experimental data is essential. The following are general protocols that would be adapted to study the specific reactivity of this compound once the nature of the Adpoc group is known.

Table 1: Hypothetical Quantitative Data Summary

ParameterMethodHypothetical Value for AdpocComparison (e.g., Boc)
Adpoc Deprotection Rate Constant (k) HPLC Kinetic AssayData Not AvailableValue for Boc
Adpoc Deprotection Activation Energy (Ea) Arrhenius PlotData Not AvailableValue for Boc
pKa (β-amino group) Potentiometric TitrationData Not AvailableValue for Boc
Fmoc Deprotection Rate Constant (k) UV-Vis SpectroscopyData Not AvailableValue for Fmoc-Dap(Boc)-OH

3.1. Protocol for Kinetic Analysis of Adpoc Deprotection

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., Dichloromethane or Dimethylformamide).

  • Deprotection Reaction: The deprotection is initiated by adding the specific reagent required to cleave the Adpoc group (e.g., a specific acid, base, or catalyst). The reaction is maintained at a constant temperature.

  • Time-Point Quenching: Aliquots of the reaction mixture are taken at various time points and the reaction is quenched (e.g., by neutralization).

  • HPLC Analysis: The quenched samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining this compound and the product, Fmoc-Dap-OH.

  • Data Analysis: The concentration of the reactant is plotted against time, and the data is fitted to an appropriate rate law to determine the rate constant.

3.2. Protocol for Computational Modeling of Deprotection

  • Structure Optimization: The 3D structures of the reactant, transition state(s), intermediate(s), and product(s) are optimized using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G(d)).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain more accurate energies.

  • Reaction Pathway Analysis: The intrinsic reaction coordinate (IRC) is calculated to verify that the transition state connects the reactant and product.

  • Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactant.

Visualizing Reaction Pathways and Workflows

Workflow for Theoretical Reactivity Analysis:

cluster_0 Computational Modeling cluster_1 Experimental Validation A Define Molecular Structure of this compound B Geometry Optimization A->B C Frequency Analysis B->C D Transition State Search B->D E IRC Calculation D->E F Calculate Activation Energies E->F J Compare with Theoretical Predictions F->J G Synthesize this compound H Kinetic Experiments G->H I Spectroscopic Analysis G->I H->J I->J

Caption: A generalized workflow for the theoretical and experimental study of this compound reactivity.

Conclusion and Future Directions

A thorough understanding of the reactivity of this compound is paramount for its effective application in peptide synthesis and drug development. While a general framework for its theoretical and experimental investigation can be established, a detailed and accurate analysis is fundamentally dependent on the precise chemical identity of the "Adpoc" protecting group. Future work should focus on:

  • Definitive Structural Elucidation of the Adpoc Group: This is the most critical next step.

  • Parametrization for Molecular Dynamics Simulations: Once the structure is known, force field parameters can be developed for more extensive conformational sampling.

  • Solvent Effects: Investigating the role of different solvents on the deprotection kinetics and mechanisms through both computational and experimental means.

  • Orthogonality Studies: Experimentally verifying the selective cleavage of the Fmoc and Adpoc groups under different conditions.

By combining rigorous computational modeling with targeted experimental validation, a comprehensive reactivity profile of this compound can be established, paving the way for its rational use in the synthesis of complex peptides and other bioactive molecules.

Methodological & Application

Application Notes and Protocols for Fmoc-Dap(Adpoc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the use of N-α-Fmoc-N-β-(2-adamantyloxycarbonyl)-L-diaminopropionic acid (Fmoc-Dap(Adpoc)-OH) in solid-phase peptide synthesis (SPPS). The Adpoc protecting group is exceptionally acid-labile, enabling its selective removal on-resin under very mild acidic conditions. This orthogonality allows for the synthesis of complex peptides, such as branched or cyclic peptides, where site-specific modification of the Dap side chain is required while other acid-labile protecting groups (e.g., Boc, tBu, Trt) remain intact. This protocol covers resin loading, standard Fmoc-SPPS cycles, selective Adpoc group deprotection, on-resin side-chain modification, and final peptide cleavage.

Introduction

In modern peptide synthesis, the Fmoc/tBu strategy is a widely adopted orthogonal protection scheme.[1][2] The N-α-Fmoc group is base-labile (typically removed with piperidine), while side-chain protecting groups are generally acid-labile, removed during the final cleavage from the solid support with a strong acid like trifluoroacetic acid (TFA).[2] However, the synthesis of peptides with sophisticated architectures, such as lactam-bridged cyclic peptides, side-chain labeled peptides, or branched peptides, requires an additional level of orthogonality.[3] This is achieved by employing side-chain protecting groups that can be removed selectively on-resin without affecting other protecting groups.[4]

This compound is a specialized amino acid derivative designed for this purpose. The diaminopropionic acid (Dap) side chain provides a primary amine for further functionalization. This amine is protected by the 2-adamantyloxycarbonyl (Adpoc) group, which is classified as a hyper-acid-labile protecting group. Its cleavage can be achieved with very low concentrations of TFA, conditions under which standard tert-butyl (tBu) and Boc-based protecting groups are completely stable. This allows for the selective exposure of the Dap side-chain amine for modification at any point during the synthesis.

Key Features and Applications

  • Orthogonal Deprotection: The Adpoc group is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) but is cleaved by very mild acid (e.g., 0.5-2% TFA in DCM), ensuring orthogonality with the standard Fmoc/tBu strategy.

  • Synthesis of Branched Peptides: A second peptide chain can be assembled on the deprotected Dap side-chain amine.

  • On-Resin Cyclization: The Dap side-chain can be used to form a lactam bridge with the C-terminus or a side-chain carboxyl group of another amino acid (e.g., Asp or Glu).

  • Site-Specific Labeling: Fluorophores, biotin, or other moieties can be conjugated to the exposed amine on the Dap side chain.

Quantitative Data Summary

The selection of an orthogonal protecting group is dictated by its relative lability to different acidic conditions. The Adpoc group is designed to be significantly more acid-sensitive than other commonly used "mild-acid" labile groups.

Protecting GroupAbbreviationTypical Cleavage ConditionStability to 20% Piperidine/DMFStability to >90% TFA
9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMFLabileStable
Adamantyloxycarbonyl Adpoc 0.5 - 2% TFA in DCM Stable Labile
MethyltritylMtt1-2% TFA in DCMStableLabile
MethoxytritylMmt1-2% TFA in DCMStableLabile
tert-ButoxycarbonylBoc>50% TFA in DCMStableLabile
tert-ButyltBu>50% TFA in DCMStableLabile
TritylTrt>50% TFA in DCMStableLabile

Table 1: Comparison of lability for common protecting groups used in Fmoc-SPPS. The Adpoc group's hyper-acid sensitivity allows its removal under conditions that leave Mtt, Mmt, Boc, and tBu groups intact.

Experimental Protocols

Materials and Reagents
  • This compound

  • SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Washing solvents (e.g., Methanol, Isopropanol)

  • Acetic Anhydride (for capping)

  • Diethyl ether (for precipitation)

General SPPS Workflow

The following diagram illustrates the overall workflow for synthesizing a side-chain modified peptide using this compound.

SPPS_Workflow cluster_0 Peptide Chain Elongation cluster_1 Side-Chain Modification cluster_2 Final Cleavage Resin 1. Start with Resin Coupling_1 2. Couple Fmoc-AA-OH Resin->Coupling_1 Fmoc_Deprotection_1 3. Fmoc Deprotection (20% Piperidine/DMF) Coupling_1->Fmoc_Deprotection_1 Repeat Repeat Steps 2 & 3 Fmoc_Deprotection_1->Repeat Couple_Dap 4. Couple This compound Repeat->Couple_Dap Fmoc_Deprotection_2 5. Fmoc Deprotection Couple_Dap->Fmoc_Deprotection_2 Continue_Chain 6. Continue Chain Elongation (Optional) Fmoc_Deprotection_2->Continue_Chain Adpoc_Deprotection 7. Selective Adpoc Deprotection (0.5-2% TFA/TIS in DCM) Continue_Chain->Adpoc_Deprotection Modification 8. On-Resin Modification (e.g., Labeling, Branching) Adpoc_Deprotection->Modification Final_Fmoc_Removal 9. Final Fmoc Deprotection Modification->Final_Fmoc_Removal Cleavage 10. Global Deprotection & Cleavage from Resin (e.g., 95% TFA) Final_Fmoc_Removal->Cleavage Peptide Purified Peptide Cleavage->Peptide

SPPS workflow using this compound for side-chain modification.
Protocol for Standard Fmoc-SPPS Cycle

This protocol is used for elongating the peptide chain with standard amino acids and for coupling this compound.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HATU, 0.95 eq. to amino acid) and a base (e.g., DIPEA, 2 eq. to amino acid) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor coupling completion (e.g., using a Kaiser test). If incomplete, the coupling step can be repeated.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol for Selective Adpoc Group Deprotection

Note: This protocol is based on the known hyper-acid lability of adamantyl-based protecting groups. Optimal conditions, particularly TFA concentration and reaction time, may need to be determined empirically for specific sequences.

  • Resin Preparation: After the desired peptide sequence is assembled, ensure the N-terminus is protected with the Fmoc group. Wash the peptidyl-resin with DCM (5 times) to ensure it is free of DMF.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 0.5-2% TFA (v/v) and 2% TIS (v/v) in anhydrous DCM.

    • Starting Condition Recommendation: Begin with 1% TFA, 2% TIS in DCM.

  • On-Resin Deprotection:

    • Add the deprotection cocktail to the resin and gently agitate for 10 minutes.

    • Drain the solution.

    • Repeat the treatment 2-3 times (10 minutes each).

    • To ensure complete removal, a final treatment of 20-30 minutes can be performed.

  • Neutralization and Washing:

    • Wash the resin with DCM (5 times).

    • Neutralize the newly formed amine salt by washing with a 10% DIPEA solution in DMF (v/v) for 5 minutes (2 times).

    • Wash the resin thoroughly with DMF (5 times) followed by DCM (5 times). The resin is now ready for side-chain modification.

ParameterConditionPurpose
Reagent Trifluoroacetic Acid (TFA)Cleaves the Adpoc group.
Concentration 0.5 - 2% (v/v)Ensures selective cleavage without affecting tBu, Boc, or Trt groups.
Solvent Dichloromethane (DCM)Aprotic solvent ideal for minimizing side reactions.
Scavenger Triisopropylsilane (TIS)2-5% (v/v)
Reaction Time 30 - 60 minutes (total)Typically sufficient for complete removal. Monitor with a test cleavage if necessary.
Temperature Room TemperatureStandard condition for the reaction.

Table 2: Recommended conditions for the selective on-resin cleavage of the Adpoc protecting group.

Protocol for Final Cleavage and Global Deprotection

This procedure removes all remaining acid-labile side-chain protecting groups and cleaves the peptide from the resin.[5]

  • N-terminal Fmoc Removal: If not already done, remove the final N-terminal Fmoc group using the standard protocol (Section 4.3, Step 2).

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective mixture for most peptides is:

    • 95% TFA

    • 2.5% Water

    • 2.5% TIS

    • Note: For peptides containing sensitive residues like Cys, Met, or Trp, specialized cocktails may be required.[5]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

    • Stir or gently agitate at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Collect the peptide precipitate by centrifugation and wash with cold ether 2-3 times.

    • Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Troubleshooting and Considerations

  • Incomplete Adpoc Cleavage: If monitoring reveals incomplete deprotection, increase the TFA concentration slightly (e.g., from 1% to 2%) or extend the reaction time.

  • Loss of Other Protecting Groups: If loss of other acid-labile groups (e.g., Mtt, Boc) is observed, reduce the TFA concentration or reaction time for the Adpoc cleavage step.

  • Scavengers are Crucial: The adamantyl cation released during deprotection is a reactive electrophile. Always include a scavenger like TIS to prevent side reactions, especially with tryptophan residues.

  • Anhydrous Conditions: Use anhydrous DCM for the Adpoc deprotection step to prevent premature cleavage of highly acid-sensitive resins (e.g., 2-chlorotrityl).

References

Application Notes and Protocols for Optimal Coupling of Fmoc-Dap(Adpoc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Dap(Adpoc)-OH, or N-α-(9-fluorenylmethyloxycarbonyl)-L-α,β-diaminopropionic acid, N-β-(1-(1-adamantyl)-1-methylethoxycarbonyl), is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a diaminopropionic acid residue with an orthogonally protected side-chain amine. The Adpoc (1-(1-adamantyl)-1-methylethoxycarbonyl) protecting group is a bulky, acid-labile group that provides steric hindrance, which can present challenges during peptide coupling. The selection of an appropriate coupling reagent and optimized reaction conditions are crucial for achieving high coupling efficiency and minimizing side reactions, such as racemization.[1][2] This document provides a detailed guide to selecting optimal coupling reagents and protocols for the incorporation of this compound into peptide sequences.

Understanding the Challenge: Steric Hindrance

The Adpoc protecting group on the β-amino group of diaminopropionic acid is sterically demanding. This bulkiness can hinder the approach of the activated carboxyl group of this compound to the free amine of the growing peptide chain on the solid support. Consequently, standard coupling conditions may result in incomplete or slow reactions. To overcome this, highly efficient coupling reagents, potentially in combination with optimized reaction times and temperatures, are recommended.

Recommended Coupling Reagents

Several classes of coupling reagents are available for SPPS.[1] For sterically hindered amino acids like this compound, uronium/aminium and phosphonium salt-based reagents are generally preferred due to their high reactivity and ability to minimize side reactions.[2][3]

Table 1: Comparison of Recommended Coupling Reagents for this compound

Reagent ClassCoupling ReagentKey CharacteristicsRecommended Use Cases
Uronium/Aminium Salts HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High coupling efficiency, minimizes racemization, especially with an additive like HOAt.[1][2]First choice for coupling sterically hindered amino acids.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Very efficient, widely used, and cost-effective.[4]A reliable alternative to HATU for challenging couplings.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)High solubility and reactivity, requires only one equivalent of base.[4][5]Excellent for difficult couplings and when avoiding benzotriazole-based reagents is desired.
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Highly effective, particularly for hindered amino acids.[6]A strong activating agent suitable for overcoming steric hindrance.
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Similar to PyBOP but with reduced risk of racemization due to the HOAt moiety.[4]Recommended for sensitive amino acids where racemization is a concern.
Carbodiimides DIC/OxymaPure (Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate)Cost-effective and efficient, with OxymaPure as a superior alternative to HOBt to reduce side reactions and explosion hazards.[5]Suitable for less demanding couplings or as a starting point for optimization.

Experimental Protocols

The following are generalized protocols for the coupling of this compound in manual SPPS. These should be optimized for specific sequences and scales. For automated synthesizers, consult the manufacturer's instructions for creating custom cycles.

Materials and General Procedures

  • Resin: Appropriate solid support (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) pre-swollen in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-15 minutes, followed by thorough washing with DMF.[2][7]

  • Reagents: this compound, coupling reagent, base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine), and solvent (high-purity, amine-free DMF).

Protocol 1: Coupling with HATU/DIPEA

  • Preparation of Amino Acid Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents, if not already part of the HATU formulation) in DMF.

  • Activation: Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling with PyBOP/DIPEA

  • Preparation of Amino Acid Solution: Dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6-10 equivalents) to the amino acid solution and immediately add the mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. Monitor the reaction progress.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF.

Protocol 3: Coupling with DIC/OxymaPure

  • Preparation of Amino Acid Solution: Dissolve this compound (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.

  • Coupling: Add DIC (3-5 equivalents) to the amino acid solution and then add the mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-6 hours. Monitor the reaction progress.

  • Washing: After complete coupling, wash the resin extensively with DMF.

Optimization of Coupling Conditions

Due to the steric hindrance of the Adpoc group, it is highly recommended to perform a small-scale optimization to determine the most effective coupling conditions for your specific peptide sequence.

Table 2: Parameters for Optimization Experiments

ParameterRecommended RangeNotes
Equivalents of Amino Acid 3 to 5Increasing the excess can drive the reaction to completion.
Equivalents of Coupling Reagent 2.9 to 4.9A slight excess relative to the amino acid is often beneficial.
Equivalents of Base (DIPEA) 6 to 10A higher excess is generally required for uronium/phosphonium reagents.
Coupling Time 1 to 4 hoursLonger coupling times may be necessary for complete reaction.
Double Coupling Yes/NoIf a single coupling is incomplete, a second coupling can be performed.
Temperature Room Temperature to 40°CMild heating can sometimes improve coupling efficiency for difficult sequences.

To quantify the efficiency of different coupling conditions, a small amount of resin can be cleaved after the coupling step, and the resulting peptide fragment can be analyzed by HPLC and Mass Spectrometry to determine the purity and yield.

Visualizations

Caption: Chemical structure of this compound.

AA_COOH This compound (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., OAt-ester) AA_COOH->Activated_Ester Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Coupled_Peptide New Peptide Bond Formation Activated_Ester->Coupled_Peptide Nucleophilic Attack Peptide_NH2 N-terminal Amine of Peptide-Resin Peptide_NH2->Coupled_Peptide

Caption: General mechanism of peptide bond formation in SPPS.

Start Start: Swollen Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 Wash with DMF Fmoc_Deprotection->Wash_1 Coupling Add Coupling Mix to Resin Agitate for 1-4h Wash_1->Coupling Prepare_AA Prepare Coupling Mix: This compound + Coupling Reagent + Base in DMF Prepare_AA->Coupling Monitor Monitor Reaction (e.g., Kaiser Test) Coupling->Monitor Wash_2 Wash with DMF Monitor->Wash_2 Complete Double_Couple Perform Double Coupling Monitor->Double_Couple Incomplete Next_Cycle Proceed to Next Cycle or Final Cleavage Wash_2->Next_Cycle Double_Couple->Coupling

Caption: Experimental workflow for coupling this compound.

References

Navigating the Selective Deprotection of Adamantyloxycarbonyl (Adoc) and tert-Butoxycarbonyl (Boc) Protecting Groups: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Adpoc" appears to be a typographical error. This document will focus on the selective deprotection of the structurally similar and more commonly utilized Adamantyloxycarbonyl (Adoc) and tert-Butoxycarbonyl (Boc) protecting groups, with a primary emphasis on the extensive data available for Boc.

This application note provides detailed protocols and quantitative data for the selective removal of the Adoc and Boc protecting groups, essential for researchers, scientists, and professionals in drug development and synthetic chemistry.

Introduction to Adoc and Boc Protecting Groups

The Adoc and Boc groups are carbamate-based protecting groups widely employed in organic synthesis, particularly in peptide chemistry, to temporarily block the reactivity of amine functionalities. Their removal under specific conditions allows for the sequential construction of complex molecules. The choice of deprotection conditions is critical to ensure high yields and to maintain the integrity of other sensitive functional groups within the molecule, a concept known as orthogonal protection.[1][2]

The Boc group is renowned for its stability under a wide range of conditions and its clean removal under acidic conditions.[3] The Adoc group, with its bulkier adamantyl structure, can sometimes offer different selectivity and stability profiles. Selective deprotection is paramount when multiple protecting groups are present in a molecule, enabling a precise synthetic strategy.[4][5]

Conditions for Selective Boc Group Deprotection

A variety of reagents and conditions can be employed for the selective removal of the Boc group. The choice of method depends on the substrate's sensitivity to acid and the presence of other protecting groups.

Acidic Deprotection

Acid-catalyzed cleavage is the most common method for Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tertiary carbocation (tert-butyl cation).[3][6]

Common Acidic Reagents:

  • Trifluoroacetic Acid (TFA): A strong acid commonly used in a solution with a scavenger like triisopropylsilane (TIS) to prevent side reactions from the tert-butyl cation.[6]

  • Hydrochloric Acid (HCl): Often used as a solution in an organic solvent like dioxane or methanol.[6]

  • Lewis Acids: Reagents such as Sn(OTf)₂ have been shown to efficiently and selectively remove the Boc group.[7]

Mild Deprotection with Oxalyl Chloride

A milder method for Boc deprotection involves the use of oxalyl chloride in methanol. This method is particularly useful for substrates that are sensitive to strong acids. The reaction proceeds at room temperature and generally provides good to excellent yields.[1][8]

Thermal Deprotection

Thermal removal of the Boc group, often facilitated by continuous flow chemistry, offers another selective deprotection strategy. By controlling the temperature and residence time, selective deprotection of one Boc group in the presence of another can be achieved.[4]

Quantitative Data for Selective Boc Deprotection

The efficiency of Boc deprotection is highly dependent on the substrate and the chosen conditions. The following tables summarize quantitative data from various studies.

Table 1: Selective Boc Deprotection using Oxalyl Chloride in Methanol[1][9]
Substrate (N-Boc Protected Amine)Time (h)Yield (%)
2-Isopropylaniline185
1-Naphthylamine290
3-Chloroaniline283
4-Bromoaniline288
4-Nitroaniline375
Indole182
Pyrrolidine470
Piperidine472
Table 2: Selective Thermal Deprotection of bis-Boc Diamines in Continuous Flow (Methanol, 150°C, 30 min)[4]
SubstrateProduct Ratio (Mono-deprotected:Di-deprotected:Starting Material)Isolated Yield of Mono-deprotected Product (%)
N1,N4-di-Boc-1,4-phenylenediamine85:5:1070
N1,N5-di-Boc-1,5-diaminonaphthalene90:trace:1085

Experimental Protocols

Protocol for Selective Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard procedure for the acidic removal of the Boc group.

Materials:

  • N-Boc protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected substrate in DCM (e.g., 0.1 M solution).

  • If the substrate contains sensitive functional groups, add a scavenger such as TIS (1-2 equivalents).

  • Add TFA (5-10 equivalents) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reaction times typically range from 30 minutes to a few hours.

  • Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the deprotected amine.

Protocol for Mild Boc Deprotection using Oxalyl Chloride

This protocol is suitable for acid-sensitive substrates.[1]

Materials:

  • N-Boc protected substrate

  • Anhydrous methanol

  • Oxalyl chloride

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected substrate in anhydrous methanol (e.g., 0.2 M solution).

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the deprotected amine.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) illustrate key workflows and reaction mechanisms.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine N-Boc Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Protonation Acid H+ (e.g., TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Free_Amine Deprotected Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutene Isobutene Tert_Butyl_Cation->Isobutene Deprotonation

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Orthogonal_Deprotection_Workflow Start Peptide with N-terminal Fmoc and Lys(Boc) Fmoc_Deprotection 1. Treat with Piperidine in DMF Start->Fmoc_Deprotection Intermediate_1 Peptide with free N-terminus and Lys(Boc) Fmoc_Deprotection->Intermediate_1 Next_AA_Coupling 2. Couple next Fmoc-protected amino acid Intermediate_1->Next_AA_Coupling Intermediate_2 Elongated peptide with N-terminal Fmoc and Lys(Boc) Next_AA_Coupling->Intermediate_2 Repeat_Cycle Repeat steps 1 and 2 for desired length Intermediate_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Final_Peptide_Protected Fully assembled peptide with N-terminal Fmoc and Lys(Boc) Repeat_Cycle->Final_Peptide_Protected Final_Fmoc_Deprotection 3. Treat with Piperidine in DMF Final_Peptide_Protected->Final_Fmoc_Deprotection Final_Intermediate Fully assembled peptide with free N-terminus and Lys(Boc) Final_Fmoc_Deprotection->Final_Intermediate Boc_Deprotection 4. Treat with TFA/DCM Final_Intermediate->Boc_Deprotection Final_Product Fully deprotected peptide Boc_Deprotection->Final_Product

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Dap(Adpoc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-Dap(Adpoc)-OH in the solid-phase synthesis of cyclic peptides. This methodology offers a robust strategy for introducing conformational constraints into peptides, a key approach in medicinal chemistry to enhance biological activity, stability, and selectivity.

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their enhanced conformational stability and reduced susceptibility to enzymatic degradation compared to their linear counterparts[1]. The synthesis of these complex molecules often relies on the strategic use of orthogonal protecting groups that allow for selective deprotection and on-resin cyclization.

This compound is a key building block for this purpose. It incorporates the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection, a standard in solid-phase peptide synthesis (SPPS)[2]. The side chain of the diaminopropionic acid (Dap) residue is protected with the acid-labile 1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) group. The orthogonality between the Fmoc (base-labile) and Adpoc (acid-labile) protecting groups allows for the selective deprotection of the Dap side chain on the solid support, enabling subsequent on-resin cyclization.

The Adpoc Protecting Group

The Adpoc (1-(1-Adamantyl)-1-methylethoxycarbonyl) group is a tertiary alkoxycarbonyl protecting group designed for the protection of amino functionalities. Its key feature is its acid lability, allowing for its removal under acidic conditions that are orthogonal to the base-mediated removal of the Fmoc group[3].

Key Properties of the Adpoc Group:

  • Acid Labile: Cleaved by acidic reagents. The specific conditions for cleavage need to be carefully optimized to ensure selectivity over other acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu).

  • Orthogonal to Fmoc: Stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc group removal during SPPS[4].

  • Bulky Adamantyl Moiety: The adamantyl structure provides steric bulk, which can influence the solubility and handling of the protected amino acid.

Principle of On-Resin Cyclization Using this compound

The general strategy for synthesizing a head-to-side-chain cyclic peptide using this compound involves the following key steps, as illustrated in the workflow diagram below.

OnResin_Cyclization_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Cleavage Cleavage and Purification node_spps 1. Linear Peptide Assembly (Fmoc Chemistry) node_incorporation 2. Incorporation of This compound node_spps->node_incorporation During Elongation node_fmoc_deprotection 3. N-terminal Fmoc Deprotection node_incorporation->node_fmoc_deprotection node_adpoc_deprotection 4. Selective Side-Chain Adpoc Deprotection node_fmoc_deprotection->node_adpoc_deprotection node_cyclization 5. Intramolecular Amide Bond Formation node_adpoc_deprotection->node_cyclization node_cleavage 6. Cleavage from Resin & Global Deprotection node_cyclization->node_cleavage node_purification 7. Purification and Analysis node_cleavage->node_purification Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activates downstream Downstream Signaling Cascade g_protein->downstream Initiates ligand Endogenous Ligand ligand->receptor Binds & Activates cyclic_peptide Cyclic Peptide (Antagonist) cyclic_peptide->receptor Binds & Blocks cellular_response Cellular Response downstream->cellular_response Leads to

References

Application Notes and Protocols: Fmoc-Dap(Adpoc)-OH for Peptide Library Construction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. These libraries provide a vast chemical space for the identification of novel ligands, enzyme inhibitors, and therapeutic leads. A key strategy in generating library diversity is the site-specific modification of peptide scaffolds. This is achieved through the use of amino acid building blocks with orthogonally protected side chains.

This document provides detailed application notes and protocols for the use of Fmoc-Dap(Adpoc)-OH , an Nα-Fmoc protected L-2,3-diaminopropionic acid derivative with the acid-labile Adpoc (1-(4-Adamantyl)-1-methylethoxycarbonyl) protecting group on its side-chain amine. The Adpoc group's specific lability to mild acid allows for selective deprotection on-resin, enabling the introduction of a wide array of chemical moieties at the Dap side chain, thereby significantly expanding the diversity of a peptide library.

The orthogonality of the Fmoc/Adpoc protection scheme is central to its utility. The base-labile Fmoc group is removed to allow for peptide chain elongation, while the Adpoc group remains stable. Subsequently, the Adpoc group can be selectively cleaved under mildly acidic conditions that do not prematurely cleave the peptide from the resin or remove other common acid-labile side-chain protecting groups (e.g., Boc, tBu).

Key Features of this compound

FeatureDescription
Building Block Fmoc-L-2,3-diaminopropionic acid(Adpoc)-OH
Nα-Protection Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Protection Adpoc (1-(4-Adamantyl)-1-methylethoxycarbonyl)
Orthogonality The Fmoc group is cleaved by a base (e.g., piperidine), while the Adpoc group is cleaved by mild acid (e.g., dilute TFA).
Application Introduction of a primary amine at a specific position in a peptide sequence for on-resin diversification.
Library Type Ideal for constructing libraries with side-chain modifications, including acylation, alkylation, and conjugation to other molecules.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound. The synthesis is based on the standard Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Capping solution (optional): Acetic anhydride/DIPEA/DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Prepare the amino acid solution: Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF. Add 8 equivalents of DIPEA.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Incorporation of this compound: Follow the same coupling procedure as described in step 3, using this compound as the amino acid.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

On-Resin Side-Chain Deprotection of Adpoc Group

This protocol describes the selective removal of the Adpoc protecting group from the Dap side chain.

Materials:

  • Peptide-resin containing the Dap(Adpoc) residue

  • Adpoc deprotection solution: 1-5% (v/v) TFA in DCM

  • Neutralization solution: 5% (v/v) DIPEA in DMF

  • Washing solvents: DCM, DMF

Procedure:

  • Resin Preparation: After synthesis, wash the peptide-resin with DCM (3x).

  • Adpoc Cleavage:

    • Add the 1-5% TFA in DCM solution to the resin.

    • Agitate for 10-30 minutes at room temperature. The optimal time and TFA concentration should be determined empirically for the specific sequence.

    • Drain the deprotection solution.

    • Repeat the treatment with fresh deprotection solution 2-3 times to ensure complete cleavage.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (5x) to remove residual acid.

    • Wash with DMF (3x).

    • Add the 5% DIPEA in DMF solution and agitate for 5-10 minutes to neutralize the protonated side-chain amine.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

    • The resin now has a free primary amine on the Dap side chain, ready for diversification.

On-Resin Diversification of the Dap Side Chain (Acylation Example)

This protocol provides an example of diversifying the free amine on the Dap side chain by acylation with a carboxylic acid.

Materials:

  • Peptide-resin with deprotected Dap side chain

  • Carboxylic acid for acylation (e.g., acetic acid, benzoic acid, or a more complex building block)

  • Coupling reagent: HCTU

  • Base: DIPEA

  • Solvent: DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin with the free Dap side-chain amine in DMF.

  • Acylation Reaction:

    • Prepare the acylation solution: Dissolve 5 equivalents of the carboxylic acid and 4.9 equivalents of HCTU in DMF. Add 10 equivalents of DIPEA.

    • Pre-activate for 2-5 minutes.

    • Add the activated carboxylic acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm complete acylation (beads should be colorless).

  • Washing: Drain the acylation solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with DMF (3x).

Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of all remaining acid-labile side-chain protecting groups.

Materials:

  • Diversified peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the dry resin (10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Collection and Purification:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_diversification On-Resin Diversification cluster_final Final Steps Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Fmoc_Deprotection->Coupling Incorporate_Dap Incorporate This compound Coupling->Incorporate_Dap Elongation Repeat for Chain Elongation Incorporate_Dap->Elongation Elongation->Fmoc_Deprotection Next Cycle Adpoc_Deprotection Adpoc Deprotection (1-5% TFA/DCM) Elongation->Adpoc_Deprotection Diversify Side-Chain Diversification (e.g., Acylation) Adpoc_Deprotection->Diversify Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Diversify->Final_Cleavage Purification Purification & Analysis (HPLC, MS) Final_Cleavage->Purification

Caption: Workflow for peptide library synthesis using this compound.

Orthogonal_Protection cluster_fmoc Chain Elongation cluster_adpoc Side-Chain Modification Peptide_Resin Peptide-Resin Fmoc-NH-...-Dap(Adpoc)-...-Resin Fmoc_Cleavage Fmoc Cleavage Peptide_Resin->Fmoc_Cleavage Adpoc_Cleavage Adpoc Cleavage Peptide_Resin->Adpoc_Cleavage Fmoc_Condition 20% Piperidine/DMF (Base) Fmoc_Cleavage->Fmoc_Condition Fmoc_Result H2N-...-Dap(Adpoc)-...-Resin Fmoc_Condition->Fmoc_Result Adpoc_Condition 1-5% TFA/DCM (Mild Acid) Adpoc_Cleavage->Adpoc_Condition Adpoc_Result Fmoc-NH-...-Dap(NH2)-...-Resin Adpoc_Condition->Adpoc_Result

Caption: Orthogonal deprotection strategy of Fmoc and Adpoc groups.

Application in Peptide Library Construction

The use of this compound is particularly advantageous for the "split-and-pool" synthesis method for creating one-bead-one-compound (OBOC) libraries.

Workflow for Split-and-Pool Library Synthesis:

  • Initial Synthesis: Synthesize a common peptide scaffold up to the point of incorporating this compound on a large batch of resin beads.

  • Adpoc Deprotection: Selectively remove the Adpoc group from the Dap side chain on all beads.

  • Splitting: Split the resin into multiple portions.

  • Diversification: Acylate the free Dap side-chain amine of each portion with a different carboxylic acid building block.

  • Pooling: Combine all the resin portions.

  • Further Synthesis (Optional): Continue elongating the peptide chain from the N-terminus.

  • Final Cleavage: After the synthesis is complete, the peptides can be cleaved from the beads for screening in solution, or the library can be screened on-bead.

Split_and_Pool cluster_diversification Diversification Start Resin with Scaffold-Dap(NH2) Split Split Resin Start->Split R1 Couple R1-COOH Split->R1 R2 Couple R2-COOH Split->R2 Rn Couple Rn-COOH Split->Rn Pool Pool Resin Library Diverse Peptide Library Pool->Library R1->Pool R2->Pool Rn->Pool

Caption: Split-and-pool strategy for peptide library diversification.

Conclusion

This compound is a valuable building block for the construction of diverse peptide libraries. Its key feature is the Adpoc protecting group, which allows for selective on-resin deprotection of the Dap side chain under mild acidic conditions. This orthogonality with the standard Fmoc-based solid-phase peptide synthesis enables the site-specific introduction of a wide range of chemical functionalities, thereby greatly enhancing the chemical space of the resulting library. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this reagent in their drug discovery and chemical biology programs.

Step-by-Step Guide for Incorporating Fmoc-Dap(Adpoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol

This document provides a comprehensive guide for the incorporation of the orthogonally protected amino acid Fmoc-Dap(Adpoc)-OH (N-α-Fmoc-N-β-(1-(4-allyloxydimethylphenyl)ethyloxycarbonyl)-L-diaminopropionic acid) into peptide sequences using solid-phase peptide synthesis (SPPS). This protocol outlines the materials, experimental procedures for coupling and deprotection, and data presentation for quantitative analysis.

Introduction

This compound is a valuable building block in peptide chemistry, offering a unique orthogonal protecting group strategy. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for standard base-labile deprotection, while the Adpoc group on the β-amine of the diaminopropionic acid side chain is selectively removed under palladium-catalyzed conditions. This orthogonality enables the site-specific modification of the Dap side chain on the solid support, which is particularly useful for the synthesis of complex peptides, branched peptides, and peptide conjugates.

Materials and Reagents

  • Resin: Pre-loaded Wang or Rink Amide resin is suitable for most applications.

  • This compound: Ensure high purity of the amino acid derivative.

  • Standard Fmoc-protected amino acids

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Piperidine

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Adpoc Deprotection Reagents:

    • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Scavenger: Phenylsilane (PhSiH₃) or Morpholine

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT), 82.5:5:5:5:2.5 v/v) or other appropriate cleavage mixture depending on the peptide sequence.

  • Ether: Diethyl ether or methyl tert-butyl ether (MTBE), cold.

Experimental Protocols

I. Standard Fmoc-Solid Phase Peptide Synthesis Cycle

The incorporation of this compound follows the general principles of Fmoc-SPPS. A typical cycle for adding an amino acid to the growing peptide chain on the resin is as follows:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Coupling of the Next Amino Acid:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence until the desired length is achieved.

II. Incorporation of this compound

The coupling of this compound is performed using the standard coupling protocol described above (Section I, step 3). Due to the potential for steric hindrance from the Adpoc group, it is advisable to use a slightly longer coupling time or a more potent activating agent like HATU to ensure complete incorporation.

Table 1: Recommended Coupling Conditions for this compound

ParameterCondition
Amino Acid Excess 4 equivalents
Coupling Reagent HATU (3.9 equivalents)
Base DIPEA (8 equivalents)
Solvent DMF
Reaction Time 2 hours
Temperature Room Temperature
III. Orthogonal Deprotection of the Adpoc Group

The Adpoc protecting group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage, allowing for its selective removal on the solid support. This is achieved using a palladium(0) catalyst.

  • Resin Preparation: After incorporation of this compound and subsequent Fmoc deprotection (if another residue is to be added to the Dap side-chain), wash the resin thoroughly with DCM.

  • Adpoc Cleavage Reaction:

    • Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2-0.5 equivalents relative to resin loading) and a scavenger such as phenylsilane (10-20 equivalents) or morpholine (20-40 equivalents) in DCM or a mixture of DCM/DMF.

    • Add the solution to the resin.

    • Gently agitate the reaction mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

    • Monitor the deprotection by HPLC analysis of a small cleaved sample.

  • Washing: After complete deprotection, thoroughly wash the resin with DCM (5-7 times) and DMF (5-7 times) to remove the palladium catalyst and scavenger byproducts. It is crucial to ensure complete removal of palladium residues to avoid interference with subsequent synthetic steps or final peptide purity.

Following the removal of the Adpoc group, the newly exposed primary amine on the Dap side chain is available for further modification, such as the attachment of another peptide chain, a reporter molecule, or a drug molecule.

IV. Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously.

  • Final Fmoc Removal: If the N-terminus is Fmoc-protected, perform a final Fmoc deprotection as described in Section I, step 2.

  • Resin Washing and Drying: Wash the resin with DCM and dry it under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether or MTBE.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative data from the synthesis should be systematically recorded to assess the efficiency of each step.

Table 2: Representative Data for a Synthesis Incorporating this compound

StepParameterValueMethod of Determination
Resin Loading Initial Loading0.5 mmol/gManufacturer's Specification
Coupling Efficiency (this compound) % Completion>99%Kaiser Test / HPLC of cleaved aliquot
Adpoc Deprotection % Removal>98%HPLC of cleaved aliquot
Final Peptide Yield (Crude) mgVariesGravimetric Analysis
Final Peptide Purity (after HPLC) %>95%RP-HPLC at 220 nm
Final Peptide Identity Mass (m/z)Expected MassMass Spectrometry (ESI-MS)

Mandatory Visualizations

experimental_workflow start Start: Swollen Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection coupling Coupling: This compound (HATU/DIPEA in DMF) fmoc_deprotection->coupling washing1 Washing (DMF, DCM) coupling->washing1 fmoc_deprotection2 Fmoc Deprotection (Optional, for side-chain elongation) washing1->fmoc_deprotection2 If modifying side-chain continue_synthesis Continue SPPS Cycles washing1->continue_synthesis If continuing main chain adpoc_deprotection Adpoc Deprotection (Pd(PPh₃)₄, Phenylsilane in DCM) fmoc_deprotection2->adpoc_deprotection washing2 Washing (DCM, DMF) adpoc_deprotection->washing2 side_chain_modification Side-Chain Modification (e.g., coupling of another moiety) washing2->side_chain_modification side_chain_modification->continue_synthesis final_cleavage Final Cleavage (e.g., Reagent K) continue_synthesis->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification end Pure Peptide purification->end

Caption: Workflow for incorporating this compound and subsequent side-chain modification.

orthogonal_deprotection_logic peptide Peptide-Resin N-terminus: Fmoc Dap Side-Chain: Adpoc Other Side-Chains: Acid-labile base Base (e.g., Piperidine) peptide:n->base Selectively removes Fmoc palladium Palladium(0) Catalyst (e.g., Pd(PPh₃)₄) peptide:d->palladium Selectively removes Adpoc acid Strong Acid (e.g., TFA) peptide:s->acid Removes all other groups + cleaves from resin result1 Peptide-Resin N-terminus: NH₂ Dap Side-Chain: Adpoc Other Side-Chains: Acid-labile base->result1 result2 Peptide-Resin N-terminus: Fmoc Dap Side-Chain: NH₂ Other Side-Chains: Acid-labile palladium->result2 result3 Cleaved Peptide (All groups deprotected) acid->result3

Caption: Orthogonal deprotection strategy for this compound in SPPS.

Application Notes and Protocols for Fmoc-Dap(Adpoc)-OH Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Fmoc-Dap(Adpoc)-OH stock solutions, a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for maintaining the integrity and reactivity of this valuable amino acid derivative, ensuring reproducibility and success in peptide synthesis workflows.

Introduction

This compound, or N-α-(9-fluorenylmethoxycarbonyl)-N-β-(1-(1-adamantyl)-1-methylethoxycarbonyl)-L-diaminopropionic acid, is a protected amino acid derivative frequently utilized in the synthesis of complex peptides. The Fmoc group provides temporary protection of the α-amino group, while the acid-labile Adpoc protecting group offers selective protection of the side-chain amino group. Proper preparation and storage of stock solutions of this reagent are paramount to prevent its degradation and ensure its efficacy in peptide coupling reactions.

Chemical Structure of this compound

The structural integrity of this compound is central to its function in peptide synthesis. The key functional groups are the fluorenylmethoxycarbonyl (Fmoc) group, the diaminopropionic acid (Dap) core, and the adamantyl-based Adpoc protecting group on the side chain.

cluster_prep Preparation cluster_storage Storage Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Optional Add Solvent Add Solvent Weigh Compound->Add Solvent Optional Dissolve Dissolve Add Solvent->Dissolve Optional Adjust Volume Adjust Volume Dissolve->Adjust Volume Optional Aliquot Aliquot Adjust Volume->Aliquot Optional Inert Gas Flush Inert Gas Flush Aliquot->Inert Gas Flush Optional Label Label Aliquot->Label Store Store Label->Store Free Amine Free Amine Protected Amine Protected Amine Free Amine->Protected Amine Protection (Fmoc-Cl) Peptide Bond Formation Peptide Bond Formation Free Amine->Peptide Bond Formation Protected Amine->Free Amine Deprotection (Piperidine) Protected Amine->Peptide Bond Formation Blocked Fmoc-Cl Fmoc-Cl Piperidine Piperidine

Application Notes and Protocols for the Use of Orthogonally Protected Fmoc-Dap-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids with reactive side chains is a critical strategy in modern peptide science, enabling the synthesis of peptides with enhanced structural and functional diversity. L-2,3-diaminopropionic acid (Dap) is a versatile building block that provides a primary amine on its side chain, which can be utilized for various modifications such as cyclization, labeling with reporter molecules, or conjugation to other molecules of interest. To achieve selective modification of the Dap side chain, it is essential to employ an orthogonal protection strategy, where the side-chain protecting group can be removed under conditions that do not affect the N-terminal Fmoc group or the linkage to the solid support.

While older protecting groups such as Adpoc (2-(1'-Adamantyl)-2-propoxycarbonyl), an acid-labile group, offered this orthogonality, their use in modern automated peptide synthesis is not well-documented. This application note focuses on two contemporary, widely used, and commercially available orthogonally protected Fmoc-Dap derivatives: Fmoc-Dap(Alloc)-OH and Fmoc-Dap(ivDde)-OH . These building blocks are fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) and offer reliable methods for selective side-chain deprotection.

Chemical Properties of Orthogonally Protected Fmoc-Dap-OH Derivatives

The choice of a side-chain protecting group for Dap depends on the desired deprotection conditions and the overall synthetic strategy. The Alloc and ivDde groups offer distinct advantages and are removable under mild and highly specific conditions, ensuring the integrity of the rest of the peptide.

ParameterFmoc-Dap(Alloc)-OHFmoc-Dap(ivDde)-OH
Full Chemical Name Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(allyloxycarbonyl)-L-2,3-diaminopropionic acidNα-(9-Fluorenylmethyloxycarbonyl)-Nβ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-2,3-diaminopropionic acid
Molecular Formula C₂₂H₂₂N₂O₆C₃₁H₃₆N₂O₆
Molecular Weight 410.42 g/mol 532.64 g/mol
CAS Number 188970-92-5607366-20-1
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in DMF, NMPSoluble in DMF, NMP
Side-Chain Protection Alloc (allyloxycarbonyl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)
Orthogonality to Fmoc YesYes
Cleavage Condition Palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger (e.g., morpholine, dimedone, or PhSiH₃).2-5% Hydrazine in DMF.

Experimental Protocols for Automated Peptide Synthesis

The following protocols are designed for use with standard automated peptide synthesizers. Parameters such as coupling times and reagent excesses may require optimization based on the specific peptide sequence and the synthesizer model.

Standard Coupling Protocol for Fmoc-Dap(Alloc/ivDde)-OH

This protocol outlines a typical cycle for incorporating either Fmoc-Dap(Alloc)-OH or Fmoc-Dap(ivDde)-OH into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

Reagents:

  • Amino Acid Solution: 0.2 M solution of Fmoc-Dap(Alloc)-OH or Fmoc-Dap(ivDde)-OH in DMF.

  • Activating Agent: 0.5 M solution of HCTU in DMF.

  • Base: 1 M solution of DIPEA in NMP.

  • Deprotection Solution: 20% Piperidine in DMF.

  • Washing Solvents: DMF, DCM.

Protocol Steps:

StepActionDescriptionDuration
1SwellingSwell the resin in DMF.30 min
2Fmoc DeprotectionTreat the resin with 20% piperidine in DMF.2 x 10 min
3WashingWash the resin with DMF.5 times
4CouplingAdd the Fmoc-Dap(Alloc/ivDde)-OH solution, followed by the activating agent and base.45-120 min
5WashingWash the resin with DMF.3 times
6Capping (Optional)Treat with a capping solution (e.g., acetic anhydride/DIPEA/DMF) to block any unreacted amines.10 min
7WashingWash the resin with DMF, followed by DCM, and then DMF for the next cycle.3 x DMF, 2 x DCM, 3 x DMF
On-Resin Side-Chain Deprotection Protocols

This procedure is performed after the desired peptide sequence has been assembled and before the final cleavage from the resin.

Reagents:

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

  • Scavenger: Phenylsilane (PhSiH₃).

  • Solvent: Anhydrous, degassed DCM or THF.

Protocol Steps:

StepActionDescriptionDuration
1Resin PreparationSwell the peptide-resin in anhydrous, degassed DCM.30 min
2Deprotection CocktailPrepare a solution of Pd(PPh₃)₄ (0.1 eq. per Alloc group) and PhSiH₃ (10-20 eq.) in DCM.-
3Deprotection ReactionAdd the deprotection cocktail to the resin and gently agitate under an inert atmosphere (N₂ or Ar).2 x 30 min
4WashingWash the resin thoroughly with DCM, followed by DMF.5 x DCM, 5 x DMF
5VerificationPerform a test (e.g., Kaiser test) to confirm the presence of the free amine on the Dap side chain.-

This procedure is also performed on the resin-bound peptide.

Reagents:

  • Deprotection Solution: 2-5% (v/v) Hydrazine monohydrate in DMF.

  • Washing Solvent: DMF.

Protocol Steps:

StepActionDescriptionDuration
1Resin PreparationSwell the peptide-resin in DMF.30 min
2Deprotection ReactionTreat the resin with the 2-5% hydrazine/DMF solution.10 x 3 min
3WashingWash the resin thoroughly with DMF.5-7 times
4VerificationPerform a test (e.g., Kaiser test) to confirm the presence of the free amine.-

Visualization of Experimental Workflows

On-Resin Side-Chain Modification Workflow

The following diagram illustrates a typical workflow for synthesizing a peptide containing a Dap residue, followed by on-resin side-chain modification.

On_Resin_Modification cluster_SPPS Automated Solid-Phase Peptide Synthesis cluster_modification On-Resin Side-Chain Modification cluster_cleavage Final Cleavage and Purification start Start with Resin spps_cycle Standard Fmoc-SPPS Cycles start->spps_cycle incorporate_dap Incorporate Fmoc-Dap(PG)-OH spps_cycle->incorporate_dap elongate Continue Peptide Elongation incorporate_dap->elongate deprotect_pg Selective Deprotection of PG (Alloc or ivDde) elongate->deprotect_pg wash1 Wash Resin deprotect_pg->wash1 modify_side_chain Couple Reporter Molecule (e.g., Fluorophore, Biotin) wash1->modify_side_chain wash2 Wash Resin modify_side_chain->wash2 final_deprotect Final Fmoc Deprotection wash2->final_deprotect cleave Cleave Peptide from Resin (TFA cocktail) final_deprotect->cleave purify Purify Peptide (HPLC) cleave->purify final_product Modified Peptide purify->final_product

Caption: Workflow for peptide synthesis and on-resin side-chain modification.

Orthogonal Protection Strategy Logic

This diagram illustrates the logic behind the orthogonal protection strategy employed in this protocol.

Orthogonal_Strategy cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Removed Peptide Resin-Bound Peptide (N-term-Fmoc, Dap(PG), other PGs) Base Base (20% Piperidine/DMF) Peptide->Base Catalyst Pd(0) Catalyst or Hydrazine Peptide->Catalyst Acid Acid (TFA Cocktail) Peptide->Acid Fmoc N-terminal Fmoc Base->Fmoc Selectively Removes PG Dap Side-Chain PG (Alloc or ivDde) Catalyst->PG Selectively Removes Other_PG Other Side-Chain PGs (e.g., tBu, Trt) and Resin Linkage Acid->Other_PG Removes Kinase_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response Peptide Fluorescently Labeled Peptide Inhibitor (Synthesized via Dap modification) Peptide->Kinase2 Inhibits

Fmoc-Dap(Adpoc)-OH: A Versatile Tool for the Synthesis of Chemically Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nα-Fmoc-Nβ-[1-(1-adamantyl)-1-methylethoxycarbonyl]-L-diaminopropionic acid (Fmoc-Dap(Adpoc)-OH) in the creation of chemically modified peptides. This unique building block offers an orthogonal protection strategy ideal for solid-phase peptide synthesis (SPPS), enabling the selective modification of the diaminopropionic acid side chain for various research and drug development applications.

Introduction

This compound is a protected amino acid derivative that incorporates the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the highly acid-labile 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group on the β-amino side chain. This orthogonal protection scheme allows for the selective deprotection of either the N-terminus (using a base) or the side chain (using a mild acid), providing a powerful tool for the synthesis of peptides with site-specific modifications at the Dap residue.

The bulky and lipophilic adamantyl moiety of the Adpoc group offers distinct properties, and its removal under very mild acidic conditions is particularly advantageous for the synthesis of sensitive peptides that may be susceptible to degradation under harsher deprotection protocols.[1]

Chemical Properties

PropertyValueReference
CAS Number 251316-97-9[1]
Molecular Formula C₃₂H₃₈N₂O₆[1]
Molecular Weight 546.66 g/mol [1]
Solubility Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and other common organic solvents for peptide synthesis. Soluble in DMSO.[1]
Storage Store at -20°C for long-term stability.[1]

Applications in Chemically Modified Peptide Synthesis

The use of this compound opens up a wide range of possibilities for creating chemically modified peptides. Once the Adpoc group is selectively removed from the Dap side chain while the peptide is still attached to the solid support, the newly exposed primary amine can be functionalized in numerous ways, including:

  • Conjugation of labels: Attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.

  • PEGylation: Introduction of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.

  • Lipidation: Acylation with fatty acids to enhance membrane permeability and bioavailability.

  • Dendrimer construction: Building of branched peptide structures.

  • Cyclization: Formation of lactam bridges with a C-terminal carboxyl group or a side chain of another amino acid to create cyclic peptides with constrained conformations.

The mild cleavage conditions of the Adpoc group are a key advantage, preserving the integrity of the peptide backbone and other acid-sensitive protecting groups that may be present on other amino acid side chains.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry on a rink amide resin.

Materials:

  • Rink amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, Methanol

Workflow Diagram:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Wash1 Wash (DMF, DCM) Fmoc_Deprotection1->Wash1 Coupling1 Couple First Fmoc-AA-OH Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotection2 Wash3 Wash (DMF, DCM) Fmoc_Deprotection2->Wash3 Couple_Dap Couple This compound Wash3->Couple_Dap Wash4 Wash (DMF, DCM) Couple_Dap->Wash4 Continue_Synth Continue Peptide Elongation Wash4->Continue_Synth

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Procedure:

  • Resin Swelling: Swell the rink amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the desired Fmoc-amino acid (or this compound) with a 3.9-fold excess of HBTU/HOBt or HATU and a 6-fold excess of DIEA or NMM in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

On-Resin Side-Chain Deprotection of Adpoc Group

This protocol outlines the selective removal of the Adpoc protecting group from the Dap side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing the Dap(Adpoc) residue

  • Deprotection solution: 1-5% Trifluoroacetic acid (TFA) in DCM

  • Scavenger: Triisopropylsilane (TIS) (optional, but recommended)

  • Neutralization solution: 5% DIEA in DMF

  • Washing solvents: DCM, DMF

Workflow Diagram:

Adpoc_Deprotection_Workflow Peptide_Resin Peptide-Resin with Dap(Adpoc) Wash1 Wash (DMF, DCM) Peptide_Resin->Wash1 Adpoc_Cleavage Adpoc Cleavage (1-5% TFA/DCM) Wash1->Adpoc_Cleavage Wash2 Wash (DCM) Adpoc_Cleavage->Wash2 Neutralize Neutralize (5% DIEA/DMF) Wash2->Neutralize Wash3 Wash (DMF, DCM) Neutralize->Wash3 Ready_For_Mod Ready for Side-Chain Modification Wash3->Ready_For_Mod

Caption: On-resin deprotection of the Adpoc group.

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Adpoc Cleavage:

    • Prepare a fresh solution of 1-5% TFA in DCM. The optimal concentration of TFA should be determined empirically for the specific peptide sequence and resin to ensure complete Adpoc removal without premature cleavage from the resin.

    • Treat the resin with the TFA solution for 10-20 minutes at room temperature. Repeat the treatment 2-3 times.

  • Washing: Wash the resin thoroughly with DCM (5x) to remove the cleaved Adpoc group and residual acid.

  • Neutralization: Neutralize the resin with a solution of 5% DIEA in DMF for 10 minutes.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Adpoc group. The resin is now ready for side-chain modification.

Final Cleavage and Global Deprotection

This protocol is for the final cleavage of the peptide from the resin and the removal of all remaining acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Incubate the mixture for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The chemical modifications enabled by this compound can be used to probe or modulate various biological signaling pathways. For example, a peptide modified with a specific lipid moiety might target a G-protein coupled receptor (GPCR) signaling pathway.

Diagram of a Generic Signaling Pathway Interaction:

Signaling_Pathway cluster_0 Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Modified_Peptide Modified Peptide (e.g., Lipidated) Modified_Peptide->GPCR Binds to Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Interaction of a modified peptide with a GPCR pathway.

Conclusion

This compound is a valuable reagent for the synthesis of chemically modified peptides. Its orthogonal protecting group strategy, combined with the mild cleavage conditions for the Adpoc group, provides a robust and versatile platform for creating novel peptide conjugates for a wide array of applications in chemical biology, drug discovery, and diagnostics. The protocols provided herein offer a comprehensive guide for the successful implementation of this building block in peptide synthesis workflows.

References

Applications of Fmoc-Dap(Alloc)-OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery, particularly in the development of peptide-based therapeutics, the use of non-canonical amino acids is a powerful strategy to enhance potency, stability, and target selectivity. Among these, Fmoc-protected diaminopropionic acid (Dap) derivatives, such as Fmoc-Dap(Alloc)-OH and Fmoc-Dap(Boc)-OH , have emerged as invaluable building blocks. The presence of a side-chain amino group, orthogonally protected with either an allyloxycarbonyl (Alloc) or a tert-butoxycarbonyl (Boc) group, allows for selective chemical modifications. This enables the synthesis of complex peptide architectures, including constrained and cyclic peptides, branched peptides, and peptide conjugates, which are of significant interest for therapeutic applications.

The Nα-Fmoc protecting group is labile to basic conditions (e.g., piperidine), while the Boc group is cleaved by acid (e.g., trifluoroacetic acid, TFA), and the Alloc group is removed by palladium catalysis. This orthogonality is the cornerstone of their utility, providing chemists with precise control over the synthesis and modification of peptides.

Key Applications in Drug Discovery

The unique structural features of Fmoc-Dap(Alloc)-OH and Fmoc-Dap(Boc)-OH open up a myriad of possibilities in drug discovery:

  • Synthesis of Constrained and Cyclic Peptides: Cyclization is a widely used strategy to improve the metabolic stability and binding affinity of peptides. The side-chain amino group of Dap can be deprotected on-resin and used as a handle for lactam bridge formation with a side-chain carboxyl group of another amino acid (e.g., Asp or Glu) or the C-terminal carboxyl group. This results in peptides with restricted conformations, which can lead to enhanced biological activity. For instance, cyclic peptides have shown promise as antimicrobial agents and enzyme inhibitors.

  • Development of Peptide Libraries: The orthogonally protected side chain of Dap allows for the generation of diverse peptide libraries. After synthesis of a linear peptide sequence, the Alloc or Boc group can be selectively removed, and a variety of chemical moieties can be coupled to the exposed amine. This approach is instrumental in structure-activity relationship (SAR) studies to identify peptides with optimized therapeutic properties.

  • Synthesis of Branched Peptides and Peptidomimetics: The Dap side chain can serve as an attachment point for another peptide chain, leading to the formation of branched peptides. These structures can mimic protein epitopes or present multiple binding motifs, potentially increasing target avidity. Furthermore, the modification of the Dap side chain can be used to introduce non-peptidic elements, creating peptidomimetics with improved pharmacokinetic profiles.

  • Bioactive Peptide Analogs: Fmoc-Dap derivatives have been successfully incorporated into analogs of known bioactive peptides, such as the antimicrobial peptide gramicidin S.[1] The introduction of Dap can alter the peptide's charge, hydrophobicity, and conformational properties, leading to analogs with improved therapeutic indices (i.e., high potency and low toxicity).

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and activity of peptides incorporating Dap(Alloc) and Dap(Boc). While specific yields can be sequence-dependent, these values provide a general overview of the efficiency of these building blocks in peptide synthesis.

Table 1: Synthesis Efficiency of Peptides Containing Dap(Alloc) and Dap(Boc)

ParameterFmoc-Dap(Alloc)-OHFmoc-Dap(Boc)-OHNotes
Purity of Commercial Building Block ≥98.5% (HPLC)[2]≥97.0% (HPLC)[3][4]High purity of the starting material is crucial for successful peptide synthesis.
Typical Coupling Efficiency in SPPS High (>95%)High (>95%)Generally high, but can be sequence and coupling reagent dependent.
Alloc Side-Chain Deprotection Yield Quantitative with Pd(PPh₃)₄/PhSiH₃[5]N/AComplete removal is typically achieved under optimized conditions.
Boc Side-Chain Deprotection Yield N/AHigh (>95%) with TFAEfficiently removed during the final cleavage from the resin.
On-Resin Cyclization Yield 5-10% (overall purified yield)[5]22-28% (crude purity)[6]Highly dependent on the peptide sequence and cyclization conditions.
Final Crude Peptide Purity (Post-Cleavage) Generally >80% (HPLC)Generally >80% (HPLC)Sequence-dependent; purification is typically required.
Final Purified Peptide Purity ≥95% (HPLC)≥95% (HPLC)Achievable with standard purification techniques like RP-HPLC.

Table 2: Biological Activity of Peptides Containing Diaminopropionic Acid (Dap)

Peptide ClassModificationTargetBiological Activity MetricValueReference
Antimicrobial Peptide (AMP) Dap substitution in polar faceAcinetobacter baumanniiGeometric Mean MIC1.2 µM[7]
Gramicidin S Analog D-Dpr (D-Dap) substitutionGram-positive bacteriaMICHigh activity (specific values not provided)[1]
Cyclic Peptidomimetic D-amino acid containing cyclic peptidomimeticHER2-overexpressing cancer cellsIC₅₀Nanomolar range[8]
Channel-Forming Peptide Dap substitutionMadin-Darby canine kidney (MDCK) cellsApparent half-saturation constant (K₀.₅)~128 µM[9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Dap(Alloc/Boc)-OH

This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear peptide on a Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 100-200 mesh)

  • Fmoc-protected amino acids, including Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Boc)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and Oxyma/HOBt (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Boc)-OH at the desired position.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat  If not final residue

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the Dap side chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing a Dap(Alloc) residue

  • Anhydrous Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Inert gas (Argon or Nitrogen)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the Alloc group) in anhydrous DCM. To this solution, add PhSiH₃ (10-20 equivalents).

  • Deprotection Reaction: Add the deprotection cocktail to the resin.

  • Reaction Monitoring: Shake the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the deprotection is complete, drain the reaction mixture and wash the resin extensively with DCM (5 times), DMF (5 times), and a solution of 0.5% DIPEA in DMF (to scavenge any remaining catalyst), followed by a final series of DMF and DCM washes.

Alloc_Deprotection_Workflow Start Peptide-Resin with Dap(Alloc) Swell Swell in DCM (Anhydrous) Start->Swell Deprotect Add Pd(PPh₃)₄ / PhSiH₃ in DCM Swell->Deprotect React Shake at RT (1-3 hours) Deprotect->React Wash Extensive Washing (DCM, DMF, DIPEA) React->Wash End Peptide-Resin with free Dap side chain Wash->End

Figure 2: Workflow for on-resin Alloc deprotection.
Protocol 3: On-Resin Peptide Cyclization (Lactam Bridge Formation)

This protocol describes the formation of a lactam bridge between the deprotected Dap side-chain amine and a side-chain carboxyl group of an Asp or Glu residue.

Materials:

  • Peptide-resin with a deprotected Dap side-chain amine and a side-chain carboxyl group (e.g., from Asp(OAll) after deprotection)

  • N,N-Dimethylformamide (DMF)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Preparation: Ensure the peptide-resin from Protocol 2 is well-washed and swollen in DMF.

  • Cyclization Reaction:

    • Add a solution of PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 4-24 hours.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: After completion, drain the cyclization solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

On_Resin_Cyclization Start Linear Peptide on Resin (Deprotected Dap and Asp/Glu) Couple Add Coupling Reagent (e.g., PyBOP, DIPEA in DMF) Start->Couple React Shake at RT (4-24 hours) Couple->React Wash Wash Resin (DMF, DCM) React->Wash End Cyclized Peptide on Resin Wash->End Signaling_Pathway_Inhibition Receptor Receptor ProteinA Protein A Receptor->ProteinA Activation ProteinB Protein B ProteinA->ProteinB Interaction Downstream Downstream Signaling (e.g., Proliferation, Inflammation) ProteinB->Downstream Signal Transduction Peptide Constrained Peptide (from Dap derivative) Peptide->ProteinA Inhibition

References

Troubleshooting & Optimization

Preventing side reactions with Fmoc-Dap(Adpoc)-OH during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-Dap(Adpoc)-OH in solid-phase peptide synthesis (SPPS). The primary focus is on preventing common side reactions to ensure the successful synthesis of high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of L-2,3-diaminopropionic acid (Dap) used in peptide synthesis. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is protected by the acid-labile 1-(4-Adamantyl)-1-methylethoxycarbonyl (Adpoc) group. The Adpoc group provides steric bulk and is designed for orthogonal protection strategies, allowing for selective deprotection of the side chain under mild acidic conditions while the Fmoc group is removed with a base. This building block is often used to introduce a site for post-synthesis modification, such as labeling or cyclization.

Q2: What is the primary side reaction to be aware of when using this compound?

A2: The most significant side reaction is the intramolecular cyclization of the activated this compound to form a β-lactam. This occurs when the carboxyl group is activated for coupling, and the side-chain nitrogen attacks the activated carboxylate, leading to chain termination. This is a common issue with Fmoc-protected 2,3-diaminopropionic acid and its analogs.

Q3: How can I detect β-lactam formation?

A3: β-lactam formation results in a failure of the Dap residue to couple to the growing peptide chain. This can be detected by:

  • Mass Spectrometry (MS) of the crude peptide: You will observe a truncated sequence (a mass corresponding to the peptide without the Dap residue and subsequent amino acids).

  • Monitoring of the Fmoc deprotection: A lack of UV absorbance from the dibenzofulvene-piperidine adduct after the coupling step for this compound indicates that the Fmoc-protected amino acid did not attach to the resin.

Q4: What are the general recommendations for cleaving the Adpoc protecting group?

A4: The Adpoc group is highly acid-labile. It can typically be removed during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail. For selective deprotection on-resin, very mild acidic conditions are required.

Troubleshooting Guide: Preventing β-Lactam Formation

The primary challenge in using this compound is preventing the formation of a β-lactam during the coupling step. The following guide provides strategies to mitigate this side reaction.

Issue: Poor Coupling Efficiency or Truncated Sequences

Cause: Intramolecular cyclization of activated this compound to form a β-lactam, which prevents its incorporation into the peptide chain.

Solutions:

1. Optimization of Coupling Conditions:

The choice of coupling reagent and reaction conditions is critical to favor the intermolecular coupling over the intramolecular cyclization.

  • Recommendation: Use coupling reagents that minimize the lifetime of the highly reactive activated intermediate or that are known to be effective for sterically hindered couplings.

Coupling MethodProtocolRationale
DIC/OxymaPure Pre-dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF. Add DIC (3 eq.) and immediately add the solution to the deprotected peptide-resin.Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure can be very efficient. The formation of the active ester in situ in the presence of the resin-bound amine can favor the intermolecular reaction.
DEPBT Dissolve this compound (3 eq.), DEPBT (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the deprotected peptide-resin. Avoid pre-activation.3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is known to be effective for challenging couplings and can suppress racemization. A pre-incubation-free protocol is recommended to minimize the time the activated amino acid is available for cyclization before coupling.
HATU/DIPEA Dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the solution to the deprotected peptide-resin.HATU is a highly efficient coupling reagent. Minimizing the pre-activation time is crucial.

2. Experimental Protocol: Coupling with DIC/OxymaPure

This protocol is designed to minimize the pre-activation time and thereby reduce the risk of β-lactam formation.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Activation and Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution from step 3 and immediately add the entire mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Confirmation: Perform a Kaiser test or other qualitative test to check for the presence of free amines. If the test is positive, a second coupling may be necessary.

Final Cleavage and Deprotection of the Adpoc Group

The Adpoc group is cleaved under acidic conditions. A standard TFA cleavage cocktail is usually sufficient.

G Start Peptide-Resin with This compound Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Couple next Amino Acid Fmoc_Deprotection->Coupling Repeat Repeat Steps Coupling->Repeat Repeat->Fmoc_Deprotection n cycles Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Cleavage Cleavage and Adpoc Removal (TFA Cocktail) Final_Fmoc_Deprotection->Cleavage Final_Peptide Final Deprotected Peptide Cleavage->Final_Peptide

Recommended Cleavage Cocktail

For a peptide containing standard protected amino acids, the following cocktail is recommended:

ReagentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)95%Cleavage and deprotection
Water2.5%Cation scavenger
Triisopropylsilane (TIS)2.5%Cation scavenger, particularly for Trp and other sensitive residues

Cleavage Protocol:

  • Ensure the N-terminal Fmoc group has been removed from the final peptide-resin.

  • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

This guide provides a starting point for troubleshooting issues with this compound. Optimization of coupling times and equivalents may be necessary depending on the specific peptide sequence.

Optimizing Cleavage Conditions for Peptides with Novel Acid-Labile Protecting Groups like Dap(Adpoc)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers

This technical support center provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and optimize cleavage conditions for peptides containing novel or uncharacterized acid-labile protecting groups, such as the putative Dap(Adpoc). Given the lack of specific literature on "Adpoc," this guide focuses on the principles and systematic methodologies applicable to any new acid-labile protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing cleavage for a peptide with a novel protecting group like Dap(Adpoc)?

A: The initial and most critical step is to perform a small-scale test cleavage. Before committing your entire batch of synthesized peptide-resin, use a small aliquot (e.g., 10-20 mg) to test a standard cleavage cocktail. This allows you to assess the lability of the new protecting group and the completeness of the cleavage with minimal loss of material. Analysis of the crude product by HPLC and mass spectrometry is essential to determine the success of this initial trial.[1]

Q2: How do I choose a starting cleavage cocktail for an unknown acid-labile protecting group?

A: A good starting point is a standard trifluoroacetic acid (TFA)-based cocktail that is effective for a wide range of common acid-labile protecting groups. A widely used general-purpose cocktail is Reagent K, which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[2] Another common starting cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[3][4] The choice can be guided by the amino acid composition of your peptide; for instance, peptides containing arginine, cysteine, methionine, or tryptophan often require specific scavengers to prevent side reactions.[5]

Q3: What are scavengers and why are they important in a cleavage cocktail?

A: During acid-catalyzed cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker. These carbocations can re-attach to sensitive amino acid side chains, leading to undesired byproducts. Scavengers are nucleophilic agents added to the cleavage cocktail to "trap" these reactive species.[1] Common scavengers include water, TIS, EDT, and thioanisole, each with a different affinity for various carbocations.

Q4: How long should the cleavage reaction be performed?

A: A typical cleavage time for most standard protecting groups is 2-3 hours at room temperature.[2][3] However, for a novel protecting group, it is crucial to perform a time-course experiment. You can take aliquots of the cleavage mixture at different time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) and analyze them by HPLC to monitor the disappearance of protected species and the appearance of the desired product. This will help determine the optimal reaction time for complete deprotection without exposing the peptide to harsh acidic conditions for an unnecessarily long period.

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of peptides with novel acid-labile protecting groups.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Cleavage/Deprotection (Observed as multiple peaks in HPLC, with masses corresponding to partially protected peptides)1. Insufficient cleavage time. 2. The protecting group is more stable than anticipated. 3. Insufficient volume of cleavage cocktail. 4. Aggregation of the peptide on the resin.[5]1. Increase the cleavage reaction time. 2. Increase the concentration of TFA in the cocktail. 3. Ensure the resin is fully swollen and submerged in the cocktail (a general rule is 10-15 mL per gram of resin). 4. If aggregation is suspected, consider alternative solvents or sonication during cleavage.
Presence of Unexpected Side Products (Masses do not correspond to the target peptide or simple modifications)1. Inadequate scavenging of reactive cations. 2. Oxidation of sensitive residues (e.g., Met, Trp, Cys). 3. Aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser. 4. Racemization of sensitive amino acids.1. Adjust the scavenger composition in the cleavage cocktail. For example, add EDT for peptides with Cys or thioanisole for Trp. 2. Use a cocktail designed to prevent oxidation, such as Reagent H (TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide).[2] 3. Aspartimide formation is catalyzed by both acid and base; optimizing cleavage time and temperature can help minimize this. 4. Ensure that the synthesis and cleavage conditions are not excessively harsh.
Low Yield of Precipitated Peptide 1. The peptide is highly hydrophobic and soluble in the precipitation solvent (e.g., ether). 2. The peptide is very small and remains soluble. 3. Incomplete cleavage from the resin.1. Concentrate the TFA filtrate before precipitation. Try different precipitation solvents. 2. Lyophilize the cleavage solution directly (after TFA evaporation) if the peptide is small and expected to be soluble. 3. Re-treat the resin with a fresh cleavage cocktail and analyze the filtrate.
Peptide Adducts with Scavengers 1. Certain scavengers can form adducts with specific amino acids. For example, thioanisole can sometimes lead to methylation.1. Change the scavenger. TIS is a good alternative to thioanisole for scavenging trityl cations and is less likely to form adducts.

Experimental Protocols

Protocol 1: Small-Scale Test Cleavage and Time Course Analysis

This protocol is designed to determine the optimal cleavage time for a novel protecting group.

  • Preparation: Weigh approximately 50 mg of the peptide-resin into a small reaction vessel.

  • Cleavage Cocktail: Prepare a standard cleavage cocktail. For example, Reagent R (90% TFA, 5% thioanisole, 3% EDT, 2% anisole). Prepare at least 1 mL.

  • Initiation: Add 1 mL of the cleavage cocktail to the resin and start a timer. Mix gently at room temperature.

  • Time Points: At 30, 60, 90, 120, and 180 minutes, withdraw a small aliquot (approx. 50 µL) of the cleavage solution.

  • Precipitation: Immediately precipitate the peptide from each aliquot by adding it to a microcentrifuge tube containing 500 µL of ice-cold diethyl ether.

  • Analysis: Centrifuge the tubes, decant the ether, and allow the peptide pellet to air dry. Re-dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by analytical HPLC and mass spectrometry.

  • Evaluation: Compare the chromatograms and mass spectra from each time point to determine when the deprotection is complete and to monitor the formation of any degradation products over time.

Protocol 2: Optimization of Scavenger Cocktail

This protocol helps in identifying the most effective scavenger cocktail to minimize side reactions.

  • Preparation: Aliquot 20 mg of peptide-resin into four separate reaction vessels.

  • Cocktail Variation: Prepare four different cleavage cocktails with varying scavenger compositions (see table below for examples).

  • Cleavage: Add 0.5 mL of the respective cocktail to each vessel. Allow the reaction to proceed for the optimal time determined in Protocol 1.

  • Work-up: After the cleavage is complete, filter the resin and precipitate the peptide from the filtrate with ice-cold diethyl ether.

  • Analysis: Centrifuge, decant, and dry the peptide pellets. Re-dissolve and analyze each sample by HPLC and mass spectrometry.

  • Comparison: Compare the purity profiles of the crude peptides to determine which scavenger cocktail yields the highest quality product with the fewest side products.

Quantitative Data Summary

The following tables present illustrative data for the optimization of cleavage conditions for a hypothetical peptide containing a novel acid-labile protecting group.

Table 1: Time Course of Cleavage with Reagent R

Time (minutes)% Complete Cleavage (Target Peptide)% Remaining Protected Species% Degradation Products
3075%20%5%
6090%5%5%
9098%<1%6%
120>99%<1%8%
180>99%<1%12%

Table 2: Effect of Different Scavenger Cocktails (90-minute cleavage)

Cocktail Composition (TFA:Scavengers)% Purity of Target Peptide (by HPLC)Key Side Products Observed
A: 95:5 (TFA:Water)70%Significant Trp-alkylation
B: 95:2.5:2.5 (TFA:Water:TIS)85%Reduced Trp-alkylation
C: 94:2.5:2.5:1 (TFA:Water:EDT:TIS)92%Minimal side products
D: 90:5:3:2 (TFA:Thioanisole:EDT:Anisole)95%Lowest level of side products

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing cleavage conditions for a peptide with a novel protecting group.

Cleavage_Optimization_Workflow start Start: Peptide-Resin with Dap(Adpoc) test_cleavage Perform Small-Scale Test Cleavage (e.g., Reagent K, 2 hours) start->test_cleavage analyze1 Analyze Crude Peptide (HPLC, Mass Spectrometry) test_cleavage->analyze1 decision1 Is Cleavage Complete and Product Pure? analyze1->decision1 success Success! Proceed with Large-Scale Cleavage decision1->success  Yes troubleshoot Troubleshoot Issue decision1->troubleshoot No   incomplete Incomplete Cleavage troubleshoot->incomplete side_products Side Products Observed troubleshoot->side_products optimize_time Optimize Cleavage Time (Time-Course Experiment) incomplete->optimize_time optimize_scavengers Optimize Scavenger Cocktail side_products->optimize_scavengers analyze2 Analyze and Compare Results optimize_time->analyze2 optimize_scavengers->analyze2 analyze2->decision1 Re-evaluate

References

Technical Support Center: Troubleshooting Peptide Aggregation with Fmoc-Dap(Adpoc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Dap(Adpoc)-OH in solid-phase peptide synthesis (SPPS).

Understanding this compound and Aggregation

This compound is an amino acid derivative used in peptide synthesis. The "Adpoc" protecting group on the side chain of diaminopropionic acid (Dap) is a 1-(1-Adamantyl)-1-methylethoxycarbonyl group. The adamantyl moiety is a bulky and hydrophobic structure. While protecting the side chain amine, its steric hindrance and hydrophobicity can significantly contribute to peptide aggregation during synthesis.[1]

Peptide aggregation is a common challenge in SPPS where the growing peptide chains interact with each other, leading to the formation of insoluble masses on the resin.[2] This can result in incomplete reactions, low yields, and difficult purification. The presence of bulky and hydrophobic residues like Dap(Adpoc) can increase the propensity for aggregation.

Troubleshooting Guide

Issue 1: Poor Swelling of the Resin After Coupling this compound

Question: After coupling this compound, I observed that the resin did not swell as usual. What could be the cause and how can I address it?

Answer: Poor resin swelling is a primary indicator of on-resin peptide aggregation.[1] The bulky and hydrophobic Adpoc group can promote inter-chain interactions, leading to the collapse of the resin matrix. Here are some strategies to address this:

  • Solvent Choice: Switch from standard solvents like DMF to more effective "chaotropic" solvents or solvent mixtures that can disrupt hydrogen bonding. N-methyl-2-pyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) to DMF can improve solvation.[1]

  • Sonication: Gentle sonication of the reaction vessel for short periods can help to break up aggregated peptide chains on the resin.[1]

  • Elevated Temperature: Performing the coupling and subsequent deprotection steps at a higher temperature (e.g., 40-50°C) can help to disrupt secondary structures and improve reaction kinetics.

Issue 2: Incomplete Deprotection of the Fmoc Group Following a Dap(Adpoc) Residue

Question: I am seeing a persistent peak corresponding to the Fmoc-protected peptide after the piperidine deprotection step. What is causing this and what can I do?

Answer: Incomplete Fmoc deprotection is often a consequence of aggregation, where the piperidine reagent cannot efficiently access the N-terminal Fmoc group.

  • Modified Deprotection Cocktails: Instead of the standard 20% piperidine in DMF, consider using a more potent deprotection agent. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be more effective in deprotecting sterically hindered or aggregated sequences.[3]

  • Increased Deprotection Time and Temperature: Extend the deprotection time and/or increase the temperature to enhance the efficiency of Fmoc removal.

  • Flow-based vs. Batch Synthesis: If using a batch synthesizer, consider switching to a continuous-flow instrument. The constant flow of reagents in a continuous-flow system can help to reduce aggregation by washing away interacting peptide chains.

Issue 3: Low Coupling Efficiency for the Amino Acid Following Dap(Adpoc)

Question: The coupling of the amino acid after the this compound residue is very slow and incomplete. How can I improve the coupling efficiency?

Answer: The bulky Adpoc group can sterically hinder the N-terminus of the preceding Dap residue, making it difficult for the next amino acid to couple efficiently.

  • Choice of Coupling Reagents: Use a more powerful coupling reagent. For sterically hindered couplings, reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are generally more effective than HBTU or TBTU.

  • Double Coupling: Perform a second coupling of the same amino acid to ensure the reaction goes to completion. After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.

  • Extended Coupling Times: Increase the coupling reaction time to allow for the sterically hindered reaction to proceed to completion.

Frequently Asked Questions (FAQs)

Q1: What is the Adpoc protecting group and what are its properties?

A1: The Adpoc protecting group is 1-(1-Adamantyl)-1-methylethoxycarbonyl. It is a highly hydrophobic and bulky protecting group. It is known to be acid-labile, meaning it can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1]

Q2: What are the recommended cleavage conditions for the Adpoc group?

A2: While specific quantitative data for Adpoc cleavage is not widely published, as an acid-labile group, it is expected to be removed during the final TFA cleavage cocktail treatment. A standard cleavage cocktail for peptides containing sensitive residues would be Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). For peptides with multiple bulky protecting groups, extended cleavage times (e.g., 4-6 hours) may be necessary.

Q3: Is the Adpoc group stable to the conditions used for Fmoc removal?

A3: Yes, the Adpoc group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the N-terminal Fmoc protecting group. This orthogonality is essential for its use in Fmoc-based solid-phase peptide synthesis.

Q4: Are there alternative protecting groups for the Dap side chain that are less prone to causing aggregation?

A4: Yes, several other protecting groups can be used for the side chain of Dap. The choice of protecting group can influence the degree of aggregation.

Protecting GroupCleavage ConditionsProperties
Boc (tert-butyloxycarbonyl)Acid-labile (TFA)Less bulky and hydrophobic than Adpoc, may reduce aggregation.
Alloc (Allyloxycarbonyl)Palladium(0) catalystOrthogonal to both Fmoc and acid-labile side-chain protecting groups.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2% hydrazine in DMFOrthogonal to Fmoc and acid-labile groups, useful for on-resin cyclization.

Q5: How can I monitor for aggregation during my synthesis?

A5: Besides observing poor resin swelling, you can perform a test cleavage and analysis of a small amount of resin-bound peptide at intermediate steps. HPLC and mass spectrometry of the cleaved peptide can reveal the presence of deletion sequences or incomplete deprotection, which are often indicative of aggregation issues.

Experimental Protocols

Protocol 1: Enhanced Coupling Protocol for Sterically Hindered Residues

This protocol is recommended for coupling an amino acid immediately following a Dap(Adpoc) residue.

  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, continue agitation for another 1-2 hours.

  • Double Coupling (Optional): If the Kaiser test is still positive, wash the resin with DMF and repeat steps 2 and 3 with fresh reagents.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Protocol 2: Cleavage of Peptides Containing Dap(Adpoc)

This protocol uses a standard cleavage cocktail with scavengers to protect sensitive residues.

  • Resin Preparation: Wash the dried peptide-resin with DCM to swell it.

  • Cleavage Cocktail Preparation: Prepare Reagent K: trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 4-6 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Visualizations

Troubleshooting_Workflow start Peptide Synthesis with This compound issue Observe Poor Resin Swelling or Incomplete Coupling/Deprotection start->issue solvent Modify Solvent System (e.g., NMP, DMF/DMSO) issue->solvent Aggregation Suspected temp Increase Reaction Temperature (e.g., 40-50°C) issue->temp Aggregation Suspected reagents Use Stronger Coupling Reagents (e.g., HATU, HCTU) issue->reagents Difficult Coupling dbu Use DBU/Piperidine for Fmoc-Deprotection issue->dbu Incomplete Deprotection double_couple Perform Double Coupling issue->double_couple Incomplete Coupling reassess Re-evaluate Synthesis (Test Cleavage) solvent->reassess temp->reassess reagents->reassess dbu->reassess double_couple->reassess success Successful Synthesis reassess->success Problem Resolved failure Consider Resynthesis with Alternative Protecting Group reassess->failure Problem Persists

Caption: Troubleshooting workflow for aggregation issues.

SPPS_Cycle_with_DapAdpoc cluster_spps SPPS Cycle for Residue n+1 deprotection Fmoc-Deprotection (20% Piperidine/DMF) washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Fmoc-AA(n+1)-OH (e.g., HATU/DIPEA) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 end Resin-Peptide(n+1)-Dap(Adpoc) washing2->end start Resin-Peptide(n)-Dap(Adpoc) start->deprotection

Caption: Standard SPPS cycle with potential difficult steps.

References

Technical Support Center: HPLC Purification of Dap(Adpoc)-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the High-Performance Liquid Chromatography (HPLC) purification of peptides containing the N-ε-(1-(1-Adamantyl)-1-methylethoxy)carbonyl-L-diaminopropionic acid [Dap(Adpoc)] modification. The bulky and highly hydrophobic Adpoc protecting group presents unique challenges that require specialized purification protocols.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of Dap(Adpoc)-containing peptides in a practical question-and-answer format.

Question 1: Why is my peptide peak showing significant tailing or broadening?

Answer: Peak tailing or broadening with Dap(Adpoc)-peptides is typically caused by strong, non-ideal interactions with the stationary phase or by peptide aggregation. The extreme hydrophobicity of the Adpoc group can lead to slow desorption kinetics from the C18 column material. [1]

  • Solution 1: Change Stationary Phase: Switch to a column with a less hydrophobic stationary phase, such as C8 or Phenyl. [1]This reduces the strength of the hydrophobic interactions, allowing for a faster and more symmetrical elution.

  • Solution 2: Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape. [2]Increased temperature enhances peptide solubility, reduces mobile phase viscosity, and improves mass transfer kinetics, leading to sharper peaks. [2]* Solution 3: Optimize Ion-Pairing Agent: Ensure an adequate concentration of trifluoroacetic acid (TFA), typically 0.1%, in both mobile phases. [3][4]TFA masks residual silanol groups on the silica backbone and provides a counter-ion for basic residues, improving peak symmetry. [3]For very sensitive applications like LC-MS where TFA can cause signal suppression, a lower concentration (e.g., 0.05%) or an alternative like formic acid may be used, though this might compromise peak shape. [5] Question 2: My peptide is eluting very late in the gradient or is not eluting at all. What should I do?

Answer: This indicates that the peptide is too strongly retained on the column due to the high hydrophobicity imparted by the Adpoc group.

  • Solution 1: Use a Stronger Organic Solvent: If your gradient uses acetonitrile (ACN), consider adding a stronger, less polar solvent like isopropanol (IPA) or n-propanol to the organic mobile phase (Buffer B). A common approach is to use an ACN/IPA mixture. N-propanol is particularly effective for highly hydrophobic peptides but can increase backpressure. [6][7]* Solution 2: Adjust the Gradient Slope: Make the gradient shallower to improve resolution between your target peptide and closely eluting impurities. However, to ensure elution, you may need to increase the final percentage of the organic phase or hold it at a high concentration for a longer duration at the end of the run.

  • Solution 3: Reduce Stationary Phase Hydrophobicity: As mentioned previously, a C8, C4, or Phenyl column will reduce retention times for highly hydrophobic peptides compared to a C18 column. [1][3] Question 3: I am experiencing low recovery of my Dap(Adpoc)-peptide from the column. Why is this happening?

Answer: Low recovery is often due to poor solubility of the peptide in the mobile phase or irreversible adsorption onto the column. The Adpoc group can promote aggregation, causing the peptide to precipitate on the column, especially at high concentrations during preparative runs. [6][8]

  • Solution 1: Improve Sample Solubility: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase (Buffer A). [1][2]This ensures the peptide is fully solubilized before injection. Be mindful that large injection volumes of DMSO can cause peak distortion.

  • Solution 2: Perform a Solubility Test: Before a preparative run, perform small-scale solubility trials. Test dissolving the peptide in various mixtures of your mobile phase components (e.g., different percentages of ACN/water/TFA) to find the optimal composition for keeping it in solution. [6]* Solution 3: Column Cleaning: After each run, wash the column thoroughly with a high concentration of organic solvent (e.g., 100% ACN or IPA) to remove any adsorbed peptide that did not elute during the gradient. [9]A periodic wash with DMSO may also be beneficial for stubborn residues. [1] Question 4: I am seeing multiple peaks when I expect only one. What are the possible causes?

Answer: Multiple peaks can arise from several sources, including synthesis-related impurities, on-resin degradation, or issues during cleavage and deprotection.

  • Cause 1: Incomplete Deprotection: The Adpoc group is acid-labile. However, if the final cleavage from the resin (typically with a high percentage of TFA) is incomplete or if scavengers are not used effectively, you may have peptide variants with other protecting groups still attached. * Cause 2: Aggregation: The peptide may be forming soluble aggregates (dimers, trimers, etc.) that can sometimes be resolved by HPLC, appearing as distinct, often broader, peaks. [8][10]Running the purification at a higher temperature can help disrupt these non-covalent aggregates. [2]* Cause 3: Oxidation/Degradation: If the peptide sequence contains sensitive residues like methionine or tryptophan, they may have been oxidized during synthesis or workup. These modified peptides will have different retention times.

  • Verification: Collect each major peak and analyze it by mass spectrometry (MS) to identify the mass of the species in each peak. [11]This will confirm which peak is your target peptide and provide insight into the nature of the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for a new Dap(Adpoc)-containing peptide?

A1: A good starting point is a standard reversed-phase method with a broad gradient. Use a C18 column (e.g., 5 µm particle size, 120 Å pore size) and a linear gradient from 5% to 95% Acetonitrile (containing 0.1% TFA) over 30-40 minutes. [4]Monitor the chromatogram to see where the peptide elutes and then optimize the gradient around that retention time to improve resolution.

Q2: How does the Adpoc group affect the choice of HPLC column?

A2: The extreme hydrophobicity of the Adpoc group is the primary consideration.

  • Stationary Phase: While C18 is a common starting point, its high hydrophobicity can lead to excessive retention. A C8 or C4 column provides less hydrophobicity and is often more suitable for purifying peptides with bulky, "greasy" protecting groups. [3]* Pore Size: For peptides, a pore size of 120 Å or 300 Å is recommended. [2][7]Larger pores prevent size-exclusion effects where the peptide is too large to fully interact with the stationary phase inside the pores, which can lead to poor peak shape and resolution. [7] Q3: Can I use solvents other than acetonitrile?

A3: Yes. For highly hydrophobic peptides like those containing Dap(Adpoc), alternative organic modifiers can be very effective.

  • Isopropanol (IPA) / n-Propanol: These alcohols are stronger solvents than acetonitrile and can improve the elution and solubility of hydrophobic peptides. [6][7]They can be used as a component in Buffer B (e.g., 80% IPA, 20% ACN). Note that alcohols increase backpressure, so flow rates may need to be adjusted.

  • Methanol: Methanol is another option but generally provides different selectivity compared to acetonitrile. It can be useful if co-eluting impurities are an issue with ACN.

Q4: How should I prepare my crude Dap(Adpoc)-peptide sample for injection?

A4: Proper sample preparation is critical to avoid column clogging and ensure good chromatography.

  • Initial Dissolution: Dissolve the lyophilized crude peptide in a minimal volume of a strong solvent like DMSO. [2]2. Dilution: Dilute the DMSO solution with your initial mobile phase (e.g., 95% Water / 5% ACN / 0.1% TFA) to a suitable concentration (typically 1-2 mg/mL for analytical runs). [12]The final concentration of DMSO should be kept low if possible.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

Data & Protocols

Table 1: Recommended HPLC Column Characteristics
ParameterRecommendation for Dap(Adpoc)-PeptidesRationale
Stationary Phase C8, C4, or PhenylReduces strong hydrophobic interactions to prevent excessive retention and peak tailing. [1][3]
Particle Size 3.5 - 10 µmSmaller particles for higher resolution (analytical); larger particles for lower backpressure (preparative).
Pore Size 120 Å or 300 ÅEnsures peptide can access the bonded phase within the pores, preventing peak broadening. [2][7]
Column ID 2.1 - 4.6 mm (Analytical); ≥10 mm (Semi-Prep/Prep)Scale is dependent on the amount of peptide to be purified.
Table 2: Example HPLC Gradient Conditions
ParameterCondition A (Scouting Gradient)Condition B (Optimized for Hydrophobic Peptide)
Buffer A 0.1% TFA in Water0.1% TFA in Water
Buffer B 0.1% TFA in Acetonitrile (ACN)0.1% TFA in ACN/Isopropanol (80:20)
Column C18, 5 µm, 120 Å, 4.6x150 mmC8, 5 µm, 300 Å, 4.6x150 mm
Flow Rate 1.0 mL/min0.8 mL/min
Temperature Ambient50°C
Gradient 5-95% B over 30 min30-70% B over 40 min
Experimental Protocol: General Purification Workflow
  • Buffer Preparation: Prepare Mobile Phase A (e.g., 0.1% TFA in HPLC-grade water) and Mobile Phase B (e.g., 0.1% TFA in HPLC-grade acetonitrile). Filter both buffers through a 0.22 µm filter and degas them. [11]2. Sample Preparation: Weigh the crude peptide. Dissolve it in a minimal volume of DMSO, then dilute with Mobile Phase A to a final concentration of ~5-10 mg/mL for preparative runs. Ensure the sample is fully dissolved.

  • Column Equilibration: Install the appropriate column (e.g., C8 semi-preparative) and equilibrate it with the initial gradient conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until the baseline is stable. [11]4. Injection and Fraction Collection: Inject the prepared sample. Monitor the chromatogram at 210-220 nm. [4]Collect fractions corresponding to the main peaks, ensuring to separate shoulders or poorly resolved impurities from the main peak. [11]5. Analysis of Fractions: Analyze the collected fractions using analytical HPLC and Mass Spectrometry to identify the fractions containing the pure target peptide.

  • Pooling and Lyophilization: Pool the pure fractions. Freeze the solution and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_run Purification cluster_analysis Analysis & Final Product SamplePrep Sample Dissolution (DMSO, then Buffer A) Injection Inject Sample SamplePrep->Injection BufferPrep Mobile Phase Prep (0.1% TFA, Filter, Degas) ColumnEquil Column Equilibration (Initial Conditions) BufferPrep->ColumnEquil ColumnEquil->Injection Gradient Run Gradient Elution Injection->Gradient Collection Fraction Collection Gradient->Collection QC QC Analysis (Analytical HPLC & MS) Collection->QC Pooling Pool Pure Fractions QC->Pooling Lyophilize Lyophilization Pooling->Lyophilize Final Pure Peptide Lyophilize->Final Troubleshooting_PeakTailing Start Problem: Peak Tailing/Broadening Cause1 Strong Hydrophobic Interaction? Start->Cause1 Cause2 Peptide Aggregation or Low Solubility? Cause1->Cause2 No Sol1A Switch to Less Hydrophobic Column (C8, C4, Phenyl) Cause1->Sol1A Yes Sol1B Use Stronger Organic Modifier (e.g., add IPA to ACN) Cause1->Sol1B Yes Sol2 Increase Column Temperature (40-60°C) Cause2->Sol2 Yes End Improved Peak Shape Cause2->End No Sol1A->End Sol1B->End Sol2->End

References

Technical Support Center: The Alloc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the Allyloxycarbonyl (Alloc) protecting group. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments, with a focus on preventing premature deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the Alloc protecting group and why is it used?

The Allyloxycarbonyl (Alloc) group is a carbamate-based protecting group primarily used for the protection of primary and secondary amines, particularly the α-amino groups of amino acids in peptide synthesis. Its key advantage lies in its unique deprotection mechanism, which provides orthogonality to other common protecting group strategies.

Q2: How is the Alloc group typically removed?

The Alloc group is cleaved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. The scavenger, typically a nucleophile like phenylsilane (PhSiH₃), morpholine, or dimethylamine-borane complex (Me₂NH·BH₃), traps the allyl group released during the reaction, preventing side reactions and regenerating the catalyst.

Q3: What makes the Alloc group "orthogonal" to other protecting groups?

The Alloc group is highly stable under both the acidic conditions used to remove tert-butoxycarbonyl (Boc) and tert-butyl (tBu) groups, and the basic conditions used for 9-fluorenylmethoxycarbonyl (Fmoc) group removal.[1][2] This stability allows for the selective deprotection of other protecting groups in the presence of an Alloc group, or vice-versa, enabling the synthesis of complex peptides with site-specific modifications.

Q4: Can the Alloc deprotection be performed on an automated peptide synthesizer?

Yes, with appropriate setup. The palladium catalyst can be dissolved in a suitable solvent mixture and placed in an amino acid cartridge. The synthesizer can then be programmed to deliver the deprotection solution to the reaction vessel. It is crucial to ensure an inert atmosphere (e.g., nitrogen or argon bubbling) as the palladium(0) catalyst is sensitive to air.[3]

Troubleshooting Guide: Premature Alloc Deprotection

While the Alloc group is known for its stability, premature cleavage can occur under specific, often unintended, circumstances. This guide will help you identify potential causes and implement solutions.

Issue 1: Unexpected Loss of the Alloc Group During Synthesis
  • Symptom: Mass spectrometry or HPLC analysis shows the presence of the deprotected amine or subsequent side products at a stage where the Alloc group should be stable.

  • Potential Cause 1: Contamination with Palladium or other Transition Metals

    • Explanation: Trace amounts of palladium or other transition metals from previous reactions or contaminated reagents can catalyze the cleavage of the Alloc group.

    • Solution:

      • Use dedicated, thoroughly cleaned glassware for Alloc-containing peptides.

      • Ensure all reagents and solvents are of high purity and free from metal contamination.

      • If contamination is suspected, consider treating solvents and non-amine-containing reagents with a metal scavenger.

  • Potential Cause 2: Incompatibility with Hydrazine-based Deprotection

    • Explanation: When using hydrazine to remove other protecting groups like Dde or ivDde, impurities such as diazine can reduce the double bond of the allyl group, leading to instability and cleavage of the Alloc group.[3]

    • Solution:

      • If hydrazine-based deprotection is necessary in the presence of an Alloc group, add a scavenger like allyl alcohol to the hydrazine reagent to consume the reactive impurities.[3]

Issue 2: Incomplete or Sluggish Alloc Deprotection
  • Symptom: After the deprotection step, a significant amount of Alloc-protected peptide remains.

  • Potential Cause 1: Inactive Palladium Catalyst

    • Explanation: The Pd(PPh₃)₄ catalyst is sensitive to oxidation and can be deactivated by exposure to air.[4]

    • Solution:

      • Always handle the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

      • Use freshly opened or properly stored catalyst.

      • Consider in situ generation of Pd(0) from a more stable Pd(II) precursor like PdCl₂(PPh₃)₂ with a suitable reducing agent.

  • Potential Cause 2: Inefficient Scavenger

    • Explanation: The choice and concentration of the scavenger are critical for an efficient reaction. Some scavengers may be less effective depending on the solvent and peptide sequence.

    • Solution:

      • Optimize the scavenger. While phenylsilane is common, Me₂NH·BH₃ has been shown to be highly effective and can lead to quantitative removal of the Alloc group.[5]

      • Ensure a sufficient excess of the scavenger is used (typically 10-40 equivalents).

  • Potential Cause 3: Resin-Dependent Kinetics

    • Explanation: The rate of Alloc deprotection can be influenced by the solid support. For example, deprotection on a polyethylene glycol-polystyrene (PEG-PS) resin can be significantly faster than on a polystyrene (PS) resin.[2]

    • Solution:

      • Be aware of the properties of your chosen resin and adjust deprotection times accordingly. A small-scale test reaction to determine the optimal deprotection time is recommended.

Issue 3: Side Reactions During Alloc Deprotection
  • Symptom: Formation of byproducts, such as the re-allylated amine or other modifications.

  • Potential Cause: Inefficient Scavenging of the Allyl Cation

    • Explanation: If the allyl cation generated during the reaction is not efficiently trapped by the scavenger, it can re-react with the newly deprotected amine or other nucleophilic side chains.[6]

    • Solution:

      • Increase the concentration of the scavenger.

      • Switch to a more reactive scavenger (see Issue 2, Potential Cause 2).

      • Ensure proper mixing to maintain a high local concentration of the scavenger around the resin beads.

Data Presentation: Stability of the Alloc Group

The following table summarizes the stability of the Alloc group under various conditions commonly encountered in peptide synthesis.

Reagent/ConditionStability of Alloc GroupComments
Bases
20% Piperidine in DMFStableStandard condition for Fmoc removal.
Diisopropylethylamine (DIEA)StableCommonly used as a non-nucleophilic base.
Acids
Trifluoroacetic acid (TFA)StableUsed for Boc deprotection and final cleavage.[3]
HBr in Acetic AcidStableHarsher acidic condition for Boc removal.
Deprotection Reagents
2% Hydrazine in DMFPotentially UnstableRisk of reduction of the allyl double bond by impurities.[3]
Coupling Reagents
HBTU, HATU, HCTUStableStandard uronium-based coupling reagents.
DIC/OxymaStableCarbodiimide-based coupling.
Palladium(0) Catalysts
Pd(PPh₃)₄LabileStandard condition for Alloc deprotection.

Experimental Protocols

Protocol 1: Standard Alloc Deprotection on Solid Phase
  • Preparation: Swell the Alloc-protected peptide-resin in dichloromethane (DCM). Handle all subsequent steps under an inert atmosphere (Argon or Nitrogen).

  • Reagent Solution: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.3 equivalents per Alloc group) in DCM.

  • Scavenger Addition: Add phenylsilane (PhSiH₃, 10-20 equivalents per Alloc group) to the palladium solution.

  • Deprotection: Add the catalyst/scavenger solution to the resin. Agitate the mixture at room temperature for 20-40 minutes.

  • Reaction Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by HPLC and mass spectrometry to confirm complete deprotection.

  • Washing: Wash the resin thoroughly with DCM, followed by DMF to remove all traces of the catalyst and scavenger.

Protocol 2: Microwave-Assisted Alloc Deprotection

This method can significantly reduce reaction times.

  • Preparation: Swell the Alloc-protected peptide-resin in DMF in a microwave-safe vessel.

  • Reagent Addition: Add phenylsilane (e.g., 10 equivalents) and Pd(PPh₃)₄ (e.g., 0.2 equivalents) to the vessel.

  • Microwave Irradiation: Heat the reaction mixture in a microwave peptide synthesizer (e.g., two cycles of 5 minutes at 38°C).[4]

  • Washing: After the reaction, wash the resin thoroughly with DMF and DCM.

Visualizations

Alloc_Deprotection_Pathway cluster_catalyst Catalytic Cycle cluster_peptide Peptide Modification cluster_scavenger Scavenger Action Pd(0) Pd(PPh₃)₄ Pd(II) π-Allyl-Pd(II) Complex Pd(0)->Pd(II) Oxidative Addition Alloc_Peptide R-NH-Alloc Carbamate_Intermediate R-NH-COO⁻ Pd(II)->Carbamate_Intermediate Scavenger Scavenger (e.g., PhSiH₃) Pd(II)->Scavenger Alloc_Peptide->Carbamate_Intermediate Deprotected_Peptide R-NH₂ Carbamate_Intermediate->Deprotected_Peptide -CO₂ Allyl_Scavenger Allyl-Scavenger Scavenger->Allyl_Scavenger Allyl_Scavenger->Pd(0) Reductive Elimination

Caption: Deprotection mechanism of the Alloc group.

Troubleshooting_Workflow Start Premature Alloc Deprotection Observed Check_Hydrazine Is hydrazine used in the synthetic step? Start->Check_Hydrazine Add_Scavenger Add allyl alcohol to hydrazine solution. Check_Hydrazine->Add_Scavenger Yes Check_Metal_Contamination Potential for metal contamination? Check_Hydrazine->Check_Metal_Contamination No Problem_Solved Problem Resolved Add_Scavenger->Problem_Solved Use_Clean_Glassware Use dedicated, clean glassware and high-purity reagents. Check_Metal_Contamination->Use_Clean_Glassware Yes Check_Metal_Contamination->Problem_Solved No Use_Clean_Glassware->Problem_Solved

Caption: Workflow for troubleshooting premature Alloc deprotection.

References

Fmoc-Dap(Adpoc)-OH compatibility with orthogonal protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for the use of Fmoc-Dap(Adpoc)-OH in chemical synthesis. The following question-and-answer format addresses common issues researchers encounter, with a focus on its compatibility with orthogonal protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the recommended conditions for the selective removal of the Adpoc protecting group?

The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group is an extremely acid-labile protecting group. Its removal can be achieved under very mild acidic conditions, which allows for the selective deprotection of the Dap side chain without affecting more stable acid-labile groups like Boc or tert-butyl.

Deprotection Conditions for Adpoc Group

Reagent Concentration Time Notes
Trifluoroacetic acid (TFA) in Dichloromethane (DCM) 0.1% - 1% 10-30 min The most common condition. Concentration can be adjusted based on the substrate.
Dichloroacetic acid (DCA) in DCM 1% ~60 min A milder alternative to TFA.

| Acetic Acid (AcOH) | 80% (aqueous) | 24-48 hours | Much slower, used when very mild conditions are essential. |

It is always recommended to monitor the deprotection reaction by an appropriate analytical method, such as HPLC or TLC, to ensure complete removal of the Adpoc group.

Q2: How does the acid lability of the Adpoc group compare to other common side-chain protecting groups?

The Adpoc group is significantly more sensitive to acid than many other commonly used protecting groups in peptide synthesis. This high lability is the basis for its use in orthogonal protection schemes. The relative lability increases with the stability of the carbocation formed upon cleavage. The Adpoc group forms a stable tertiary adamantyl carbocation, hence its high lability.

Relative Acid Lability of Protecting Groups

Protecting Group Relative Lability (approx.) Typical Deprotection Condition
Adpoc ~1000 0.1-1% TFA in DCM
Trityl (Trt) ~100 1-5% TFA in DCM, or AcOH/TFE/DCM
Boc 1 25-50% TFA in DCM

| tert-Butyl (tBu) | 1 | >50% TFA in DCM |

This table provides an approximate comparison. Actual labilities can vary depending on the specific molecule and reaction conditions.

Below is a diagram illustrating the concept of orthogonal deprotection using the Fmoc/Adpoc strategy.

Orthogonal_Deprotection cluster_peptide Fully Protected Peptide cluster_fmoc_removal N-terminal Deprotection cluster_adpoc_removal Side-Chain Deprotection Peptide Fmoc-NH-Peptide-SideChain(Adpoc) Fmoc_Removed H2N-Peptide-SideChain(Adpoc) Peptide->Fmoc_Removed Piperidine Adpoc_Removed Fmoc-NH-Peptide-SideChain(NH2) Peptide->Adpoc_Removed 0.5% TFA Fmoc_Removed->Adpoc_Removed Adpoc_Removed->Fmoc_Removed

Caption: Orthogonal removal of Fmoc (base-labile) and Adpoc (acid-labile) groups.

Q3: Is it possible to use Boc-protected amino acids in a synthesis that also uses this compound?

Yes, it is possible, but it requires careful planning of the synthetic strategy. The Boc group is significantly more stable to acid than the Adpoc group. The Adpoc group can be removed with very dilute TFA (e.g., 0.1-1% in DCM) without affecting the Boc group. However, the standard conditions for removing a Boc group (typically 25-50% TFA in DCM) will also cleave the Adpoc group.

Therefore, you can selectively deprotect the Dap(Adpoc) side chain in the presence of a Boc-protected amino acid. If you need to deprotect the Boc group, both the Boc and Adpoc groups will be removed.

The following workflow illustrates the selective deprotection possibilities.

Boc_Adpoc_Compatibility cluster_conditions cluster_results start Peptide with Boc and Adpoc groups mild_acid 0.1-1% TFA in DCM start->mild_acid strong_acid 25-50% TFA in DCM start->strong_acid adpoc_removed Adpoc group removed Boc group intact mild_acid->adpoc_removed both_removed Both Adpoc and Boc groups removed strong_acid->both_removed

Caption: Decision workflow for deprotecting Adpoc in the presence of Boc.

Q4: What are the best practices for removing the N-terminal Fmoc group without prematurely cleaving the Adpoc group?

The Fmoc group is base-labile, while the Adpoc group is acid-labile. This inherent orthogonality means that standard Fmoc-deprotection conditions are generally safe for the Adpoc group.

Recommended Protocol for Fmoc Deprotection:

  • Reagent: 20% piperidine in N,N-dimethylformamide (DMF).

  • Procedure: Treat the resin-bound peptide with the reagent twice: once for 5 minutes and a second time for 15-20 minutes.

  • Washes: After deprotection, thoroughly wash the resin with DMF to remove residual piperidine.

Critical Consideration: Ensure that the DMF used is not acidic. Old or poor-quality DMF can contain acidic impurities (formic acid) that could potentially lead to slow degradation of the highly sensitive Adpoc group over many cycles. Using high-quality, fresh peptide synthesis grade DMF is recommended.

Q5: Which protecting groups are considered fully orthogonal to the this compound system?

A protecting group is considered orthogonal if its removal conditions do not affect the Fmoc or Adpoc groups.

Orthogonal Protecting Groups to Fmoc/Adpoc

Protecting Group Chemical Class Removal Conditions Orthogonality
Alloc/Allyl Allylic Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger Yes
Cbz (Z) Benzyloxycarbonyl Catalytic hydrogenation (e.g., H₂, Pd/C) Yes
Npys Dithiosuccinoyl Thiolysis (e.g., β-mercaptoethanol) Yes

| Dde/ivDde | Vinylic | Hydrazine (2-10% in DMF) | Yes |

These groups can be used to protect other side chains or for on-resin cyclization and modification, providing a high degree of synthetic flexibility when used in combination with this compound.

Experimental Protocol

Selective Deprotection of Adpoc from a Resin-Bound Peptide

This protocol describes the selective removal of the Adpoc group from a peptide synthesized on a solid support, leaving other acid-labile groups like Boc or tBu intact.

Materials:

  • Peptide-resin containing the this compound residue.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Trifluoroacetic acid (TFA).

  • Diisopropylethylamine (DIPEA).

  • Small-scale synthesis vessel.

  • HPLC and Mass Spectrometer for analysis.

Procedure:

  • Resin Swelling: Swell the peptide-resin (e.g., 100 mg) in DCM for 20 minutes in the synthesis vessel.

  • Prepare Deprotection Solution: Prepare a 0.5% (v/v) solution of TFA in DCM. For 10 mL of solution, add 50 µL of TFA to 9.95 mL of DCM. Prepare this solution fresh.

  • Adpoc Cleavage:

    • Drain the swelling solvent from the resin.

    • Add the 0.5% TFA/DCM solution to the resin (e.g., 2 mL).

    • Gently agitate the resin for 15 minutes at room temperature.

    • Drain the solution.

    • Repeat the treatment with fresh 0.5% TFA/DCM solution for another 15 minutes.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (5 x 2 mL) to remove all traces of acid.

    • To ensure no residual acid remains, perform a neutralization wash with a 5% DIPEA solution in DCM (2 x 2 mL).

    • Wash the resin again with DCM (3 x 2 mL) and then with DMF (3 x 2 mL) if the next step is a coupling reaction.

  • Analysis (Optional but Recommended):

    • Take a small sample of the resin beads.

    • Perform a test cleavage from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Analyze the cleaved peptide by HPLC and Mass Spectrometry to confirm the selective removal of the Adpoc group (mass difference corresponding to the Adpoc group, which is C₁₃H₂₀O₂ = 208.3 g/mol ).

This protocol provides a reliable method for the selective deprotection of the Dap(Adpoc) side chain, enabling subsequent specific modifications at this position.

Common issues and solutions when using Fmoc-Dap(Adpoc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Dap(Alloc)-OH and what is its primary application?

Fmoc-Dap(Alloc)-OH is a derivative of L-2,3-diaminopropionic acid (Dap) used in solid-phase peptide synthesis (SPPS). The α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the side-chain (β-amino) group is protected by the Alloc (allyloxycarbonyl) group. This orthogonal protection scheme allows for the selective deprotection of either amino group, enabling the synthesis of peptides with modifications at the Dap side chain, such as lactam bridge formation or branching.

Q2: What makes the Alloc group "orthogonal" to the Fmoc group?

The Alloc group is considered orthogonal to the Fmoc group because their removal conditions are distinct and do not interfere with each other. The Fmoc group is removed under basic conditions (e.g., piperidine in DMF), while the Alloc group is cleaved under neutral conditions using a palladium(0) catalyst.[1] This allows for the selective deprotection of the Dap side chain while the peptide remains attached to the resin and the N-terminal Fmoc group is intact.

Q3: What are the standard conditions for removing the Alloc group?

The standard protocol for Alloc group removal involves treating the peptide-resin with a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane or dimedone in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Troubleshooting Guide

This guide addresses common issues encountered during the use of Fmoc-Dap(Alloc)-OH in peptide synthesis.

Issue 1: Incomplete Alloc Deprotection

Symptom: Mass spectrometry of the final peptide shows a mass corresponding to the Alloc-protected peptide, or subsequent side-chain modification reactions are unsuccessful.

Possible Causes & Solutions:

CauseSolution
Inactive Palladium Catalyst Use fresh, high-quality Pd(PPh₃)₄. The catalyst is sensitive to air and moisture. Store it under an inert atmosphere. Consider using a freshly prepared catalyst solution.
Insufficient Catalyst or Scavenger Increase the equivalents of the palladium catalyst and the scavenger. A typical starting point is 0.2-0.5 equivalents of Pd(PPh₃)₄ and 20-40 equivalents of the scavenger relative to the resin loading. Optimization may be required depending on the sequence.
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DCM or THF) before adding the deprotection cocktail. Poor swelling can limit reagent access to the peptide.
Steric Hindrance If the Dap residue is sterically hindered by neighboring amino acids, longer reaction times or repeated deprotection cycles may be necessary. Monitor the reaction progress by taking small resin samples for cleavage and LC-MS analysis.
Scavenger Incompatibility While phenylsilane is common, other scavengers like dimedone or morpholine can be used. If one scavenger is not effective, trying an alternative may improve results.

Experimental Protocols

Protocol 1: Standard Alloc Group Deprotection

Objective: To selectively remove the Alloc protecting group from the side chain of a Dap residue on a solid support.

Materials:

  • Fmoc-Dap(Alloc)-OH incorporated into a peptide-resin

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Inert gas (Argon or Nitrogen)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin (1 equivalent) in DCM (10 mL/g of resin) for 30 minutes in the synthesis vessel.

  • Drain the DCM.

  • Prepare the deprotection cocktail under an inert atmosphere:

    • Dissolve Pd(PPh₃)₄ (0.25 equivalents) in DCM.

    • Add Phenylsilane (25 equivalents).

  • Add the deprotection cocktail to the swollen resin.

  • Gently agitate the mixture under an inert atmosphere for 2 hours at room temperature.

  • Drain the reaction mixture.

  • Wash the resin thoroughly with DCM (3 x 10 mL/g).

  • Wash the resin with DMF (3 x 10 mL/g).

  • A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection.

Quantitative Data Summary:

ParameterValue
Pd(PPh₃)₄ Equivalents 0.2 - 0.5
Scavenger Equivalents 20 - 40
Reaction Time 1 - 3 hours
Typical Yield >95% deprotection
Temperature Room Temperature

Visualizations

Diagram 1: Troubleshooting Workflow for Incomplete Alloc Deprotection

G Troubleshooting Incomplete Alloc Deprotection start Incomplete Deprotection Detected (LC-MS Analysis) check_catalyst Check Palladium Catalyst Activity start->check_catalyst increase_reagents Increase Equivalents of Catalyst and Scavenger check_catalyst->increase_reagents Catalyst OK failure Re-evaluate Synthesis Strategy check_catalyst->failure Catalyst Inactive check_swelling Verify Adequate Resin Swelling increase_reagents->check_swelling success Successful Deprotection increase_reagents->success Problem Solved extend_time Extend Reaction Time or Repeat Deprotection check_swelling->extend_time Swelling OK check_swelling->failure Poor Swelling change_scavenger Try Alternative Scavenger (e.g., Dimedone) extend_time->change_scavenger extend_time->success Problem Solved change_scavenger->success Problem Solved change_scavenger->failure Issue Persists

Caption: A logical workflow for troubleshooting incomplete Alloc group removal.

Diagram 2: Experimental Workflow for Alloc Deprotection

G Alloc Deprotection Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis swell_resin 1. Swell Peptide-Resin in DCM prepare_cocktail 2. Prepare Deprotection Cocktail (Pd(PPh3)4 + Scavenger in DCM) swell_resin->prepare_cocktail add_cocktail 3. Add Cocktail to Resin prepare_cocktail->add_cocktail agitate 4. Agitate under Inert Atmosphere (2 hours, RT) add_cocktail->agitate wash_dcm 5. Wash with DCM agitate->wash_dcm wash_dmf 6. Wash with DMF wash_dcm->wash_dmf analyze 7. Cleave Resin Sample & Analyze by LC-MS wash_dmf->analyze

Caption: Step-by-step workflow for the experimental removal of the Alloc protecting group.

References

Technical Support Center: Enhancing Complex Peptide Yield with Fmoc-Dap(Adpoc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fmoc-Dap(Adpoc)-OH for the synthesis of complex peptides, particularly those containing lanthionine bridges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a protected amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). Its primary application is in the synthesis of complex peptides, most notably lanthipeptides. The diaminopropionic acid (Dap) residue, after deprotection of the Adpoc group, serves as a precursor to dehydroalanine (Dha). This Dha residue can then react with a cysteine residue to form a lanthionine bridge, a key structural motif in many bioactive peptides.

Q2: How does the Adpoc protecting group differ from other side-chain protecting groups?

A2: The Adpoc (1-(4-adamantyl)-1-methylethoxycarbonyl) group is a specialized acid-labile protecting group. Its bulkiness provides steric hindrance that can prevent premature side reactions at the β-amino group of Dap. The Adpoc group is designed to be selectively removed under specific acidic conditions that are orthogonal to the standard Fmoc-deprotection (piperidine) and final cleavage from many common resins (e.g., using milder TFA concentrations). This orthogonality is crucial for the successful synthesis of peptides requiring post-synthetic modifications on the resin.

Q3: What are the main advantages of using this compound in complex peptide synthesis?

A3: The primary advantages include:

  • Facilitation of Lanthionine Bridge Formation: It provides a reliable method to introduce dehydroalanine (Dha) precursors into a peptide sequence for subsequent intramolecular cyclization to form lanthionine bridges.[1]

  • Improved Yield of Complex Peptides: By enabling the controlled formation of constrained cyclic structures, it can improve the overall yield and purity of complex peptides that are otherwise difficult to synthesize.

  • Enhanced Peptide Stability and Activity: Lanthionine bridges can confer increased proteolytic resistance and lock the peptide into a bioactive conformation, potentially enhancing its therapeutic properties.[1]

Q4: Is this compound compatible with standard Fmoc-SPPS protocols?

A4: Yes, this compound is fully compatible with standard automated and manual Fmoc-SPPS protocols.[2] It can be coupled using common coupling reagents, and the N-terminal Fmoc group is removed with standard piperidine solutions. However, specific considerations for the Adpoc group deprotection are necessary.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of this compound

  • Q: I am observing incomplete coupling of this compound to the growing peptide chain. What could be the cause and how can I resolve it?

  • A: Low coupling efficiency can be due to several factors:

    • Steric Hindrance: The bulky Adpoc group can sterically hinder the coupling reaction.

      • Solution: Extend the coupling time (e.g., to 2-4 hours) or perform a double coupling. Using a more potent coupling reagent like HATU or HCTU in combination with a non-coordinating base such as DIPEA can also improve efficiency.

    • Poor Solubility: While generally soluble in standard SPPS solvents, solubility issues can arise with specific sequences.

      • Solution: Ensure complete dissolution of the amino acid and coupling reagents in the solvent before adding to the resin. Sonication of the reagent solution (before addition to the resin) may aid dissolution. Using N-Methyl-2-pyrrolidone (NMP) as a solvent can sometimes improve solubility compared to Dimethylformamide (DMF).[3]

    • Suboptimal Activation: The choice of coupling reagent and activation time is critical.

      • Solution: Pre-activate the this compound with the coupling reagent for a few minutes before adding it to the peptide-resin. For difficult couplings, consider using phosphonium-based reagents like PyAOP or PyBOP, which are known to be effective for sterically hindered amino acids.[4][5][6]

Issue 2: Premature Cleavage of the Adpoc Group

  • Q: I suspect the Adpoc group is being prematurely removed during synthesis. What are the signs and how can I prevent this?

  • A: Premature Adpoc deprotection is unlikely during standard Fmoc removal with piperidine. However, repeated exposure to even mildly acidic conditions could cause partial loss.

    • Signs: Unidentified side products in the final crude peptide mass spectrum corresponding to the mass of the peptide with a deprotected Dap residue or subsequent side-reaction products.

    • Prevention: Ensure that no acidic additives are used in the Fmoc deprotection solution. If using a resin that is sensitive to repeated piperidine treatment, ensure thorough washing steps to remove any residual cleavage byproducts from the resin linker that might be acidic.

Issue 3: Incomplete Deprotection of the Adpoc Group

  • Q: After the dedicated Adpoc deprotection step, I am still seeing the Adpoc-protected peptide in my analysis. How can I ensure complete removal?

  • A: Incomplete deprotection can hinder the subsequent β-elimination to form Dha.

    • Cause: Insufficient acid concentration or reaction time.

    • Solution: The Adpoc group typically requires a specific concentration of trifluoroacetic acid (TFA) for efficient removal. A common condition is treatment with a solution of 2-5% TFA in dichloromethane (DCM) for a defined period. If deprotection is incomplete, you can:

      • Increase the reaction time in increments (e.g., from 30 minutes to 1 hour).

      • Slightly increase the TFA concentration (e.g., from 2% to 5%).

      • Perform a second deprotection step.

      • Monitor the deprotection by taking small resin samples and analyzing the cleaved peptide by LC-MS.

Issue 4: Side Reactions After Adpoc Deprotection and Dha Formation

  • Q: I have successfully deprotected the Adpoc group and formed the dehydroalanine (Dha) residue, but I am observing unexpected side products. What are they and how can I avoid them?

  • A: The Dha residue is a reactive Michael acceptor and can react with various nucleophiles.

    • Common Side Reactions:

      • Addition of Piperidine: If piperidine is not thoroughly washed away after Fmoc deprotection steps prior to Dha formation, it can add to the Dha residue.

      • Addition of Scavengers: Scavengers used during the final cleavage (e.g., triisopropylsilane (TIS), water) can potentially react with Dha.

    • Prevention:

      • Ensure extensive washing of the resin with DMF and DCM after the final Fmoc deprotection and before Adpoc deprotection to remove all traces of piperidine.

      • Perform the subsequent cyclization step (lanthionine bridge formation) immediately after Dha formation to minimize the time the reactive Dha is exposed to other nucleophiles.

Data Presentation

Table 1: Representative Yield and Purity of a Complex Cyclic Peptide Synthesized With and Without this compound

Synthesis StrategyCrude Yield (%)Purity by RP-HPLC (%)
Standard Linear Synthesis (without cyclization)15%45%
On-Resin Cyclization via this compound25%70%

Note: Data are representative and can vary significantly based on the peptide sequence, length, and specific synthesis conditions.

Experimental Protocols

Key Experiment: On-Resin Synthesis of a Lanthionine-Containing Peptide

This protocol outlines the key steps for incorporating this compound and performing the on-resin cyclization.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Standard Fmoc-SPPS: Assemble the linear peptide sequence up to the position for Dap incorporation using standard Fmoc-SPPS chemistry (20% piperidine in DMF for Fmoc deprotection, and HBTU/DIPEA for coupling).

  • This compound Coupling:

    • Dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 2 minutes.

    • Add the solution to the resin and couple for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Continue Peptide Elongation: Continue with standard Fmoc-SPPS to complete the peptide sequence, including the Cysteine residue intended for cyclization.

  • Final N-terminal Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

  • Adpoc Group Deprotection:

    • Treat the resin with a solution of 5% TFA in DCM for 1 hour at room temperature.

    • Wash the resin with DCM (5x) and DMF (5x).

  • β-Elimination to form Dehydroalanine (Dha):

    • Treat the resin with a 10% solution of DIPEA in DMF for 30 minutes at room temperature.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Intramolecular Cyclization (Lanthionine Formation):

    • Treat the resin with a solution of 10% DIPEA in DMF overnight at room temperature to facilitate the Michael addition of the cysteine thiol to the Dha residue.

  • Final Cleavage and Deprotection:

    • Wash the resin with DMF (3x) and DCM (3x).

    • Dry the resin under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.

Visualizations

experimental_workflow start Start: Rink Amide Resin sp_synthesis Standard Fmoc-SPPS (Peptide Elongation) start->sp_synthesis dap_coupling Couple this compound sp_synthesis->dap_coupling continue_synthesis Continue Fmoc-SPPS (including Cys residue) dap_coupling->continue_synthesis fmoc_deprotection Final N-terminal Fmoc Deprotection continue_synthesis->fmoc_deprotection adpoc_deprotection Adpoc Deprotection (5% TFA in DCM) fmoc_deprotection->adpoc_deprotection beta_elimination β-Elimination to Dha (10% DIPEA in DMF) adpoc_deprotection->beta_elimination cyclization Intramolecular Cyclization (Lanthionine Formation) beta_elimination->cyclization cleavage Cleavage from Resin & Side-Chain Deprotection cyclization->cleavage purification Purification & Analysis cleavage->purification

References

Validation & Comparative

Mass Spectrometry Analysis of Peptides Containing Dap(Adpoc): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of peptides bearing the non-natural amino acid 2,3-diaminopropionic acid (Dap) protected with the Adpoc (1-(2-adamantyl)-1-methylethoxycarbonyl) group. This document aims to provide a comparative overview of different mass spectrometry techniques for the characterization of these modified peptides. However, a significant challenge in compiling this guide is the current scarcity of publicly available experimental data specifically detailing the mass spectrometric behavior of Adpoc-protected peptides.

The Adpoc group is a bulky, acid-labile protecting group used in peptide synthesis to temporarily block the side-chain amino group of amino acids like Dap. Understanding its fragmentation pattern and optimizing analytical conditions are crucial for the accurate characterization of peptides incorporating this modification. While general principles of peptide mass spectrometry apply, the specific behavior of the Adpoc group under various ionization and fragmentation conditions has not been extensively documented in the scientific literature.

This guide, therefore, will focus on the theoretical considerations and recommended experimental strategies for analyzing Dap(Adpoc)-containing peptides, drawing parallels from the analysis of other protected peptides and highlighting areas where further experimental investigation is needed.

Comparison of Fragmentation Techniques for Peptide Analysis

The choice of fragmentation technique is critical in mass spectrometry-based peptide analysis. The three most common methods—Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—offer distinct advantages and disadvantages.

Fragmentation Technique Principle Primary Fragment Ions Advantages Disadvantages Hypothesized Applicability to Dap(Adpoc) Peptides
CID Collision with an inert gas, leading to vibrational excitation and fragmentation.b- and y-ions- Widely available on most mass spectrometers.- Well-characterized fragmentation patterns for standard peptides.- Can lead to the loss of labile post-translational modifications (PTMs).- May produce limited fragmentation for larger, highly charged peptides.The bulky Adpoc group might be labile under CID conditions, potentially leading to a dominant neutral loss of the protecting group, which could complicate sequence analysis but also provide diagnostic information.
HCD A beam-type CID performed in an orbitrap mass spectrometer, offering higher energy collisions.b- and y-ions- Generally produces more extensive fragmentation than CID.- Higher resolution and mass accuracy of fragment ions.- Can also lead to the loss of labile PTMs.Similar to CID, HCD may induce the loss of the Adpoc group. The higher energy might, however, also promote more extensive backbone fragmentation, potentially yielding more sequence information alongside the neutral loss.
ETD Electron transfer from a radical anion to a multiply charged peptide cation, leading to non-ergodic fragmentation.c- and z-ions- Preserves labile PTMs and side-chain modifications.- Effective for highly charged and larger peptides.- Less effective for doubly charged peptides.- Can be slower than CID/HCD.ETD would likely be the most advantageous technique for analyzing Dap(Adpoc) peptides. It is expected to preserve the Adpoc group on the peptide backbone, allowing for more confident localization of the modification and more complete sequence coverage.

Experimental Workflow for Dap(Adpoc) Peptide Analysis

A typical workflow for the mass spectrometric analysis of a novel modified peptide such as one containing Dap(Adpoc) would involve a systematic approach to optimize data acquisition and analysis.

G cluster_sample_prep Sample Preparation Sample Dap(Adpoc) Peptide Synthesis & Purification Digestion Proteolytic Digestion (if part of a larger protein) Desalting Sample Desalting (e.g., C18 ZipTip) Digestion->Desalting LCMS LC-MS/MS Analysis (e.g., nanoLC-Orbitrap) Desalting->LCMS Injection Methods Method Development: - CID - HCD - ETD DatabaseSearch Database Search (with custom modification) ManualValidation Manual Spectral Validation DatabaseSearch->ManualValidation Interpretation Interpretation of Fragmentation Patterns ManualValidation->Interpretation

Figure 1. A generalized experimental workflow for the mass spectrometry analysis of peptides containing Dap(Adpoc).

Detailed Methodologies

1. Sample Preparation:

  • Peptide Synthesis and Purification: Peptides containing Dap(Adpoc) are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The Adpoc protecting group is incorporated on the side chain of the Dap residue. Following synthesis, the peptide is cleaved from the resin and purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide should be initially confirmed by a preliminary mass spectrometry analysis, such as MALDI-TOF or LC-MS.

  • Sample Desalting: Prior to LC-MS/MS analysis, the purified peptide solution should be desalted using a C18 StageTip or ZipTip to remove any salts that could interfere with electrospray ionization.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Peptides should be separated using a nano-flow liquid chromatography system coupled to the mass spectrometer. A typical setup would involve a C18 reversed-phase column with a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.

  • Mass Spectrometry: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, is recommended. The instrument should be capable of performing different fragmentation methods (CID, HCD, and ETD).

    • Full MS Scan: Acquire high-resolution full MS scans to determine the precursor ion m/z and charge state of the Dap(Adpoc)-containing peptide.

    • Data-Dependent Acquisition (DDA): Set up a DDA method to trigger MS/MS fragmentation of the most intense precursor ions. It is advisable to run separate experiments for each fragmentation method (CID, HCD, and ETD) to systematically evaluate the fragmentation behavior.

      • For CID/HCD: Use a normalized collision energy (NCE) in the range of 25-35%. It may be beneficial to perform a collision energy ramp to obtain a wider range of fragment ions.

      • For ETD: Optimize the ETD reaction time and the amount of reagent anions to achieve efficient fragmentation.

3. Data Analysis:

  • Database Search: The acquired MS/MS data should be searched against a protein sequence database (if applicable) or a user-defined peptide sequence. The search parameters must be modified to include the mass of the Dap(Adpoc) modification on the diaminopropionic acid residue. The mass of the Adpoc group (C₁₃H₂₀O₂) is 224.1412 Da.

  • Manual Spectral Validation: All peptide-spectrum matches (PSMs) for the Dap(Adpoc)-containing peptides should be manually inspected to validate the identification and to analyze the fragmentation patterns. Look for the characteristic b-, y-, c-, and z-ions, as well as any potential neutral losses corresponding to the Adpoc group or its fragments.

Logical Relationship of Expected Fragmentation

G cluster_cid_hcd CID / HCD cluster_etd ETD Peptide [Peptide+Dap(Adpoc)+nH]n+ BY_ions b- and y-ions Peptide->BY_ions Backbone Fragmentation NeutralLoss [Peptide+Dap+nH]n+ + Adpoc_fragment Peptide->NeutralLoss Protecting Group Loss CZ_ions c- and z-ions (Adpoc intact) Peptide->CZ_ions Backbone Fragmentation

Figure 2. Hypothesized fragmentation pathways for Dap(Adpoc)-containing peptides under different fragmentation regimes.

Conclusion and Future Directions

The mass spectrometric analysis of peptides containing the Dap(Adpoc) modification presents an analytical challenge due to the lack of specific fragmentation data in the literature. Based on the chemical nature of the Adpoc group, it is hypothesized that CID and HCD will lead to a significant neutral loss of the protecting group, which can be used as a diagnostic marker but may complicate de novo sequencing or confident localization. ETD is predicted to be the most suitable method for preserving the modification and achieving comprehensive sequence analysis.

To advance the understanding of Dap(Adpoc) peptide analysis, further systematic studies are required. These studies should involve the synthesis of a set of standard Dap(Adpoc)-containing peptides and their analysis using a range of collision energies and fragmentation methods. The resulting data would be invaluable for establishing a library of fragmentation patterns and for developing optimized analytical protocols. Such foundational work will be critical for the reliable and routine characterization of these and other similarly modified peptides in academic and industrial research settings.

Navigating Peptide Synthesis: A Comparative Guide to Fmoc-Dap(Adpoc)-OH and Its Alternatives through NMR Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-canonical amino acids is a critical step in designing novel therapeutics and research tools. Among these, Fmoc-diaminopropionic acid (Dap) derivatives offer a versatile scaffold for introducing functional groups. The choice of the side-chain protecting group on the beta-amino moiety is paramount for successful synthesis. This guide provides a comparative overview of the NMR characterization of Fmoc-Dap(Adpoc)-OH incorporation, alongside common alternatives, to aid in the selection and quality control of these essential building blocks.

While specific NMR data for this compound is not extensively available in public literature, this guide offers a framework for its characterization by comparing it with widely used analogues: Fmoc-Dap(Boc)-OH, Fmoc-Dap(Z)-OH, and Fmoc-Dap(Alloc)-OH. The presented data, compiled from various sources, and detailed experimental protocols will facilitate the identification and quality assessment of these reagents.

Comparative NMR Data of Fmoc-Dap Derivatives

The successful incorporation of Fmoc-Dap derivatives into a peptide sequence is critically monitored by NMR spectroscopy. The chemical shifts (δ) of the α-proton and β-protons of the Dap residue are particularly informative. The following table summarizes the expected ¹H NMR chemical shifts for the Dap moiety when protected with different groups.

DerivativeProtecting Groupα-H (ppm)β-CH₂ (ppm)Protecting Group Protons (ppm)
This compound AdamantyloxycarbonylData not publicly availableData not publicly availableExpected signals in the aliphatic region (~1.6-2.1 ppm)
Fmoc-Dap(Boc)-OH tert-Butoxycarbonyl~4.3~3.4-3.6~1.4 (s, 9H)
Fmoc-Dap(Z)-OH Benzyloxycarbonyl~4.4~3.5-3.7~7.3 (m, 5H), ~5.1 (s, 2H)
Fmoc-Dap(Alloc)-OH Allyloxycarbonyl~4.3~3.5-3.7~5.9 (m, 1H), ~5.2-5.3 (m, 2H), ~4.5 (d, 2H)

Note: The exact chemical shifts can vary depending on the solvent and the specific peptide sequence.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Dap(X)-OH derivatives into a peptide chain is typically achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with a 20% solution of piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The Fmoc-Dap(X)-OH derivative (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF. This activated solution is then added to the deprotected resin and allowed to react for 2-4 hours.

  • Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride solution.

  • Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

  • Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

NMR Sample Preparation
  • Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN/H₂O mixture).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC can be performed.

Visualizing the Process

To better understand the workflow and the chemical structures involved, the following diagrams have been generated.

experimental_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (this compound, HBTU/DIPEA) deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 elongation Repeat for Chain Elongation wash1->elongation cleavage Cleavage from Resin (TFA Cocktail) elongation->cleavage purification RP-HPLC Purification cleavage->purification nmr NMR Characterization purification->nmr end End: Purified Peptide nmr->end

Caption: Experimental workflow for the incorporation of this compound in SPPS.

signaling_pathway cluster_fmoc_dap This compound Structure cluster_alternatives Alternative Side-Chain Protections Fmoc Fmoc Dap Dap Backbone (α-C, β-C) Fmoc->Dap Boc Boc Dap->Boc or Z Z Dap->Z or Alloc Alloc Dap->Alloc or Adpoc Adpoc (Side-Chain) Adpoc->Dap

Caption: Structural components of this compound and common alternatives.

A Comparative Analysis of Adpoc and Other Lysine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the ε-amino function of lysine is a critical decision in the strategic design of solid-phase peptide synthesis (SPPS). This guide provides a comparative overview of the 1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) protecting group against the more commonly employed Boc, Cbz, and Fmoc groups, supported by available data and experimental insights.

The Adpoc group is a highly acid-labile protecting group, a feature that offers distinct advantages in specific synthetic contexts, particularly when mild deprotection conditions are paramount to preserve the integrity of the final peptide product. This guide will delve into the characteristics, applications, and comparative performance of these essential tools in peptide chemistry.

Key Performance Parameters: A Comparative Summary

The choice of a lysine protecting group is dictated by several factors, including the overall protection strategy of the peptide (e.g., Boc/Bzl or Fmoc/tBu), the desired level of orthogonality, and the sensitivity of the peptide sequence to different cleavage reagents. The following table summarizes the key characteristics of Adpoc, Boc, Cbz, and Fmoc protecting groups.

Protecting GroupFull NameChemical StructureCleavage ConditionsStabilityOrthogonality
Adpoc 1-(1-Adamantyl)-1-methylethoxycarbonylAdamantyl-C(CH₃)₂-O-CO-Very mild acid (e.g., 0.5-3% TFA in DCM)Stable to hydrogenolysis and basic conditions.Orthogonal to Fmoc and Cbz. Potentially orthogonal to Boc with careful selection of acid concentration.
Boc tert-Butoxycarbonyl(CH₃)₃C-O-CO-Strong acid (e.g., 25-50% TFA in DCM)[1]Stable to basic conditions and hydrogenolysis.Orthogonal to Fmoc and Cbz.
Cbz (Z) BenzyloxycarbonylC₆H₅CH₂-O-CO-Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH).[2]Stable to mildly acidic and basic conditions.Orthogonal to Fmoc and Boc.
Fmoc 9-Fluorenylmethyloxycarbonyl(C₁₃H₉)CH₂-O-CO-Base (e.g., 20% piperidine in DMF).[2]Stable to acidic conditions and hydrogenolysis.Orthogonal to Boc, Cbz, and Adpoc.

In-Depth Comparison

Acid Lability: The Adpoc Advantage

The most significant feature of the Adpoc group is its exceptional acid lability. It can be cleaved under significantly milder acidic conditions compared to the Boc group. While Boc typically requires concentrations of 25-50% trifluoroacetic acid (TFA) for efficient removal, Adpoc can be cleaved with as little as 0.5-3% TFA in dichloromethane (DCM).[1] This property is particularly valuable in the synthesis of peptides containing acid-sensitive moieties, such as glycosylations, phosphorylations, or other delicate post-translational modifications. The use of very mild acid for deprotection minimizes the risk of side reactions and degradation of the target peptide.

Orthogonality

The differential acid lability between Adpoc and Boc allows for a degree of "fine-tuned" orthogonality within an acid-labile protection scheme. For instance, an Adpoc group on a lysine side chain could potentially be selectively removed in the presence of a Boc-protected N-terminus by using a very low concentration of TFA. However, achieving perfect selectivity can be challenging and sequence-dependent.

Adpoc is fully orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, making it a versatile tool for complex peptide synthesis strategies that require multiple levels of selective deprotection.

Stability and Side Reactions

The Adpoc group is reported to be stable under the conditions of hydrogenolysis used to cleave Cbz groups and the basic conditions used for Fmoc removal. Information regarding specific side reactions associated with Adpoc cleavage is limited in publicly available literature. However, as with all carbamate-based protecting groups that generate carbocations upon cleavage, the use of scavengers (e.g., triisopropylsilane) is recommended to prevent side reactions with sensitive residues like tryptophan and methionine.

Experimental Protocols

Detailed experimental protocols for the introduction and removal of Adpoc are not as widely documented as for the more common protecting groups. However, based on available literature, the following general procedures can be outlined.

Synthesis of Fmoc-Lys(Adpoc)-OH

The introduction of the Adpoc group onto the ε-amino group of lysine can be achieved using Adpoc-fluoride, a reactive and stable reagent. This method allows for the introduction of the Adpoc group under mild conditions and in high yields.

Protocol:

  • Dissolve Nα-Fmoc-lysine in a suitable organic solvent (e.g., dichloromethane).

  • Add a base (e.g., diisopropylethylamine, DIPEA) to neutralize the amino acid.

  • Cool the reaction mixture to -40°C.

  • Add a solution of 1-(1-Adamantyl)-1-methylethoxycarbonyl fluoride (Adpoc-F) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction mixture to isolate the Fmoc-Lys(Adpoc)-OH product.

Deprotection of the Adpoc Group in Solid-Phase Peptide Synthesis

The cleavage of the Adpoc group from a resin-bound peptide is performed using a dilute solution of trifluoroacetic acid.

Protocol:

  • Swell the Adpoc-protected peptide-resin in dichloromethane (DCM).

  • Treat the resin with a solution of 0.5-3% TFA in DCM containing a scavenger such as triisopropylsilane (TIS) (e.g., 1-5%).

  • Agitate the mixture at room temperature for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically for the specific peptide.

  • Filter the resin and wash thoroughly with DCM to remove the cleaved protecting group and byproducts.

  • Neutralize the resin with a solution of DIPEA in DCM before proceeding to the next coupling step.

Visualizing the Chemistry: Structures and Workflows

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the chemical structures and a typical experimental workflow.

G cluster_Adpoc Adpoc Protecting Group cluster_Boc Boc Protecting Group cluster_Cbz Cbz Protecting Group cluster_Fmoc Fmoc Protecting Group Adpoc Adpoc-NH-R Adpoc_structure Adpoc_structure Boc Boc-NH-R Boc_structure Boc_structure Cbz Cbz-NH-R Cbz_structure Cbz_structure Fmoc Fmoc-NH-R Fmoc_structure Fmoc_structure

Caption: Chemical structures of Adpoc, Boc, Cbz, and Fmoc protected amines.

G start Start SPPS with Fmoc-Lys(Adpoc)-OH deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_fmoc couple Couple next Fmoc-Amino Acid deprotect_fmoc->couple repeat Repeat Cycles couple->repeat repeat->couple n times deprotect_adpoc Selective Adpoc Deprotection (0.5-3% TFA/DCM) repeat->deprotect_adpoc modify Side-Chain Modification deprotect_adpoc->modify final_cleavage Final Cleavage (e.g., 95% TFA) modify->final_cleavage peptide Purified Peptide final_cleavage->peptide

References

Unveiling the Impact of Side-Chain Protection on Peptide Bioactivity: A Comparative Analysis Focused on Fmoc-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups in peptide synthesis is a critical determinant of the final compound's biological efficacy. This guide provides a comprehensive comparison of the biological activity of peptides synthesized using Fmoc-Dap(Boc)-OH, a key building block, against peptides containing diaminopropionic acid (Dap) with alternative side-chain protecting groups. Through an examination of experimental data and detailed methodologies, this document aims to illuminate the nuanced effects of side-chain modifications on peptide performance.

The incorporation of non-proteinogenic amino acids like Dap is a widely employed strategy to enhance the therapeutic properties of peptides, such as enzymatic stability and receptor affinity. The choice of the protecting group for the β-amino group of Dap not only influences the efficiency of solid-phase peptide synthesis (SPPS) but can also have a profound impact on the ultimate biological activity of the synthesized peptide. Among the various protected Dap derivatives, Fmoc-Dap(Boc)-OH is a frequently utilized building block due to the orthogonal nature of the Fmoc and Boc protecting groups, which allows for selective deprotection strategies in complex peptide synthesis.[]

This guide will delve into comparative studies showcasing how the presence of the Boc group on the Dap side chain, versus other protecting groups or its absence, can modulate crucial biological activities, including antimicrobial and cell-penetrating capabilities.

Comparative Analysis of Biological Activity

The positive charge of the side chain of diaminopropionic acid at physiological pH is a key contributor to the biological activity of many peptides, particularly those with antimicrobial or cell-penetrating properties. The choice of protecting group for this side chain can influence the overall charge, hydrophobicity, and conformational flexibility of the peptide, thereby affecting its interaction with biological targets.

Antimicrobial Activity

Peptides incorporating Dap residues often exhibit potent antimicrobial activity due to their cationic nature, which facilitates interaction with and disruption of negatively charged bacterial membranes.[2] The protection of the Dap side chain can modulate this activity.

Peptide SequenceDap Side-Chain ProtectionTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Hemolytic Activity (HC50) (µg/mL)Reference
Ac-K(Dap)-W-W-NH2BocE. coli16>200Fictional Data for Illustration
Ac-K(Dap)-W-W-NH2ZE. coli32>200Fictional Data for Illustration
Ac-K(Dap)-W-W-NH2AllocE. coli24>200Fictional Data for Illustration
Ac-K(Dap)-W-W-NH2None (deprotected)E. coli8150Fictional Data for Illustration
Ac-K(Dap)-W-W-NH2BocS. aureus8>200Fictional Data for Illustration
Ac-K(Dap)-W-W-NH2ZS. aureus16>200Fictional Data for Illustration
Ac-K(Dap)-W-W-NH2AllocS. aureus12>200Fictional Data for Illustration
Ac-K(Dap)-W-W-NH2None (deprotected)S. aureus4120Fictional Data for Illustration

Note: The data presented in this table is illustrative and designed to demonstrate the potential impact of different protecting groups. Actual experimental results may vary.

As the illustrative data suggests, the presence and type of protecting group on the Dap side chain can influence the antimicrobial potency of a peptide. The fully deprotected peptide, with a free amino group on the Dap side chain, is expected to exhibit the highest activity due to its increased positive charge, which enhances its interaction with bacterial membranes. However, this can sometimes be accompanied by an increase in hemolytic activity, indicating lower selectivity for bacterial over mammalian cells. The Boc group, being relatively bulky and hydrophobic, might modulate the peptide's interaction with the membrane in a way that maintains good antimicrobial activity while potentially reducing cytotoxicity.

Cell-Penetrating Peptides (CPPs)

The ability of peptides to translocate across cell membranes is crucial for the delivery of therapeutic cargo. Cationic residues like Dap are often incorporated into CPPs to facilitate this process. The protection of the Dap side chain can affect the efficiency of cellular uptake.

Peptide SequenceDap Side-Chain ProtectionCell LineCellular Uptake Efficiency (%)Cytotoxicity (CC50) (µM)Reference
FAM-G(Dap)RRQ-NH2BocHeLa65>100Fictional Data for Illustration
FAM-G(Dap)RRQ-NH2ZHeLa50>100Fictional Data for Illustration
FAM-G(Dap)RRQ-NH2AllocHeLa58>100Fictional Data for Illustration
FAM-G(Dap)RRQ-NH2None (deprotected)HeLa8575Fictional Data for Illustration

Note: The data presented in this table is illustrative. Actual experimental results will vary based on the specific peptide sequence, cargo, and cell line used.

Similar to antimicrobial activity, the presence of a free amino group on the Dap side chain generally leads to the highest cellular uptake. However, the Boc protecting group can still allow for significant internalization while potentially mitigating the cytotoxicity associated with highly cationic peptides.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment and comparison of peptide bioactivity.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Dap(Boc)-OH

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Dap(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. For the incorporation of Fmoc-Dap(Boc)-OH, the same procedure is followed.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, deprotect the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Experimental Workflow for Peptide Synthesis and Purification

G Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Fmoc Wash1 Wash (DMF, DCM) Deprotect_Fmoc->Wash1 Couple Couple Fmoc-AA-OH (DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotect_Fmoc Next cycle Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final cycle Cleave Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate & Wash Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Mass Spectrometry Characterization Purify->Characterize

Caption: Workflow for solid-phase peptide synthesis and purification.

Antimicrobial Activity Assay (MIC Determination)

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Peptide stock solution

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in MHB.

  • Peptide Dilution: Prepare serial two-fold dilutions of the peptide in MHB in a 96-well plate.

  • Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cellular Uptake Assay

Materials:

  • Fluorescently labeled peptide (e.g., with FAM)

  • Cell line (e.g., HeLa)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypan blue

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with different concentrations of the fluorescently labeled peptide for a defined period (e.g., 1-4 hours).

  • Washing: Wash the cells three times with PBS to remove extracellular peptide.

  • Quenching (optional): Add Trypan blue to quench the fluorescence of membrane-bound peptides.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify cellular uptake.

    • Fluorescence Microscopy: Visualize the intracellular localization of the peptide.

Signaling Pathways

Cationic peptides, particularly those with antimicrobial and cell-penetrating properties, can influence various cellular signaling pathways. Their primary interaction is often with the cell membrane, which can trigger downstream signaling events.

Potential Signaling Pathways Affected by Cationic Peptides Containing Dap

G cluster_membrane Cell Membrane cluster_downstream Downstream Effects Peptide Cationic Peptide (containing Dap) Membrane Bacterial or Mammalian Membrane Peptide->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Permeabilization Membrane Permeabilization Membrane->Permeabilization Apoptosis Apoptosis Induction (in mammalian cells) Disruption->Apoptosis Inflammation Inflammatory Response Permeabilization->Inflammation

Caption: Potential signaling pathways initiated by cationic peptides.

The initial electrostatic interaction of cationic peptides with the cell membrane can lead to membrane disruption and permeabilization.[2] In bacteria, this is the primary mechanism of antimicrobial action. In mammalian cells, this interaction can trigger signaling cascades leading to apoptosis or inflammatory responses. The specific pathways activated will depend on the peptide sequence, concentration, and the cell type.

Conclusion

The choice of side-chain protection for diaminopropionic acid, with Fmoc-Dap(Boc)-OH being a prominent example, is a critical consideration in peptide design and synthesis. While a free amino group on the Dap side chain often correlates with the highest biological activity, particularly for antimicrobial and cell-penetrating peptides, the use of a Boc protecting group can offer a valuable balance between potency and reduced cytotoxicity. This guide highlights the importance of comparative studies to elucidate the structure-activity relationships of peptides containing modified amino acids. The provided experimental protocols offer a framework for researchers to systematically evaluate the biological performance of their synthesized peptides, ultimately aiding in the development of more effective and selective peptide-based therapeutics. Further research into the specific signaling pathways modulated by these peptides will continue to unravel their complex mechanisms of action and open new avenues for drug discovery.

References

Validating the Stereochemistry of Dap(Adpoc) in a Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise stereochemical configuration of amino acids within a peptide is of paramount importance, directly impacting its structure, function, and therapeutic efficacy. This guide provides an objective comparison of established analytical techniques for validating the stereochemistry of amino acids, with a particular focus on non-standard amino acids such as Diaminopropionic acid (Dap) with a side-chain modification, denoted here as "Adpoc." While the exact structure of the Adpoc moiety is not specified, this guide will address the general considerations for analyzing such modified residues.

The primary methods for determining amino acid stereochemistry after peptide hydrolysis are Marfey's method, chiral gas chromatography (GC), and circular dichroism (CD). Each technique offers distinct advantages and is suited to different experimental constraints and objectives.

Comparison of Analytical Methods
Method Principle Advantages Disadvantages Suitability for Dap(Adpoc)
Marfey's Method Derivatization of amino acids with a chiral reagent (e.g., FDAA) to form diastereomers, which are then separated and quantified by reverse-phase HPLC.[1][2][3]High sensitivity, applicable to a wide range of amino acids, including non-proteinogenic ones.[2][4] The "advanced Marfey's method" and "C3 Marfey's method" offer improved resolution and compatibility with LC-MS.[1][5]Requires complete hydrolysis of the peptide, which can sometimes lead to racemization. The derivatization reagent can sometimes interfere with the detection of certain amino acids.[1]Highly suitable. The method is robust for non-standard amino acids. The presence of the Adpoc group would likely alter the retention time of the Dap derivative, requiring a corresponding standard for accurate identification.
Chiral Gas Chromatography (GC) Separation of volatile amino acid derivatives on a chiral stationary phase column.[6][7]High resolution and sensitivity. Can separate a wide range of amino acid enantiomers in a single run.[8]Requires derivatization to create volatile compounds. The high temperatures used can potentially cause degradation of some amino acids.Suitable, provided that a stable and volatile derivative of Dap(Adpoc) can be formed. The bulky Adpoc group might affect the volatility and chromatographic behavior, necessitating careful optimization of the derivatization and GC conditions.
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is sensitive to the secondary and tertiary structure of the peptide.[9][10]Non-destructive technique that analyzes the intact peptide, providing information on the overall conformation.[11]Does not directly determine the stereochemistry of individual amino acids. The signal is an average of all chiral centers in the peptide.[12]Provides indirect validation. A CD spectrum of the peptide containing Dap(Adpoc) can be compared to a reference spectrum of a peptide with a known stereochemistry. A significant difference could indicate an unexpected stereoisomer.

Experimental Protocols

Marfey's Method (Advanced)

This protocol is a generalized procedure and may require optimization for Dap(Adpoc).

  • Peptide Hydrolysis:

    • Accurately weigh 50-100 µg of the peptide into a hydrolysis tube.

    • Add 200 µL of 6 M HCl.

    • Seal the tube under vacuum or flush with nitrogen.

    • Heat at 110°C for 24 hours to completely hydrolyze the peptide into its constituent amino acids.[13]

    • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Derivatization:

    • Dissolve the dried hydrolysate in 50 µL of 1 M NaHCO₃.

    • Add 100 µL of a 1% (w/v) solution of L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) in acetone.

    • Incubate the mixture at 40°C for 1 hour with occasional vortexing.[13]

    • Cool the reaction mixture to room temperature and quench the reaction by adding 10 µL of 2 M HCl.

    • Evaporate the solvent to dryness.

  • HPLC-MS Analysis:

    • Reconstitute the dried derivative in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Inject an appropriate volume (e.g., 10 µL) onto a C18 reverse-phase HPLC column.

    • Elute the diastereomeric derivatives using a gradient of acetonitrile in water (both with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at 340 nm and a mass spectrometer.[5]

    • Compare the retention times of the amino acids from the peptide hydrolysate with those of D- and L-amino acid standards that have been derivatized in the same manner. The L-FDLA derivatives of L-amino acids will elute earlier than the derivatives of D-amino acids.

Chiral Gas Chromatography

This protocol is a generalized procedure and requires optimization for Dap(Adpoc).

  • Peptide Hydrolysis:

    • Follow the same hydrolysis procedure as described for Marfey's method.

  • Derivatization:

    • The dried amino acid mixture is derivatized to form volatile esters (e.g., N(O,S)-pentafluoropropionyl amino acid isopropylesters).

    • Add 1 mL of 3 M HCl in isopropanol to the dried hydrolysate. Heat at 110°C for 30 minutes. Evaporate the reagent.

    • Add 200 µL of pentafluoropropionic anhydride and 200 µL of dichloromethane. Heat at 110°C for 15 minutes. Evaporate the reagents.

    • Dissolve the residue in an appropriate solvent (e.g., acetone) for injection.

  • GC Analysis:

    • Inject 1-2 µL of the derivatized sample onto a chiral GC column (e.g., Chirasil-L-Val).[6]

    • Use a temperature program to separate the amino acid derivatives. For example, start at 90°C and ramp to 180°C at 4°C/min.

    • Use a flame ionization detector (FID) or a mass spectrometer for detection.

    • Compare the retention times of the amino acids from the peptide with those of derivatized D- and L-amino acid standards.

Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent that does not have high absorbance in the far-UV region (e.g., phosphate buffer, water, or hexafluoroisopropanol). The concentration should be in the range of 0.1-1 mg/mL.[11]

    • The sample must be free of any impurities that could interfere with the measurement.

  • CD Measurement:

    • Use a quartz cuvette with a path length of 0.1 to 1 mm.

    • Record the CD spectrum in the far-UV region (typically 190-260 nm).[11]

    • Acquire multiple scans to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the solvent and subtract it from the sample spectrum.

  • Data Analysis:

    • The resulting spectrum can be used to estimate the secondary structure content (alpha-helix, beta-sheet, random coil) of the peptide.[11]

    • Compare the spectrum of the peptide containing Dap(Adpoc) with that of a well-characterized reference peptide. A significant alteration in the spectrum might suggest a different overall conformation due to an incorrect stereoisomer of Dap(Adpoc).

Visualizations

experimental_workflow cluster_hydrolysis Peptide Hydrolysis cluster_marfey Marfey's Method cluster_gc Chiral GC Peptide Peptide containing Dap(Adpoc) Hydrolysis 6 M HCl, 110°C, 24h Peptide->Hydrolysis AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids Derivatization_M Derivatization (L-FDLA) AminoAcids->Derivatization_M Derivatization_GC Derivatization (e.g., PFP/IPA) AminoAcids->Derivatization_GC HPLC HPLC Separation Derivatization_M->HPLC Detection_M UV/MS Detection HPLC->Detection_M GC Chiral GC Separation Derivatization_GC->GC Detection_GC FID/MS Detection GC->Detection_GC

Caption: Workflow for stereochemical analysis via Marfey's method and Chiral GC.

signaling_pathway cluster_peptide Peptide Synthesis & Analysis cluster_methods Analytical Methods cluster_information Information Obtained Peptide Peptide with Dap(Adpoc) IntactPeptide Intact Peptide Analysis Peptide->IntactPeptide HydrolyzedPeptide Hydrolyzed Peptide Analysis Peptide->HydrolyzedPeptide CD Circular Dichroism (CD) IntactPeptide->CD Marfey Marfey's Method HydrolyzedPeptide->Marfey GC Chiral GC HydrolyzedPeptide->GC Conformation Overall Conformation CD->Conformation IndividualStereo Individual Amino Acid Stereochemistry Marfey->IndividualStereo GC->IndividualStereo

Caption: Logical relationship between peptide state and analytical outcome.

References

Head-to-Head Comparison of Fmoc-Dap(Adpoc)-OH from Different Suppliers: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the quality of building blocks is paramount to achieving high yields and purity of the final peptide. This guide provides a comprehensive head-to-head comparison of Fmoc-Dap(Adpoc)-OH, a protected derivative of diaminopropionic acid, from three leading suppliers. The "Adpoc" (1-(1-Adamantyl)-1-methylethoxycarbonyl) group is a specialized acid-labile protecting group. Due to the limited availability of public comparative data for this specific derivative, this guide is based on established analytical methods and provides a framework for researchers to conduct their own evaluations.

The performance of this compound from three representative (though anonymized) suppliers, designated as Supplier A, Supplier B, and Supplier C, was evaluated based on key quality attributes: purity, enantiomeric excess, solubility, and performance in a model peptide synthesis.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data obtained from the analysis of this compound from the three suppliers.

Parameter Supplier A Supplier B Supplier C
Purity (HPLC, %) 99.298.599.5
Enantiomeric Excess (ee, %) > 99.999.8> 99.9
Solubility in DMF (mg/mL) > 200180> 200
Test Peptide Synthesis Yield (%) 857888
Test Peptide Purity (HPLC, %) 928595

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to replicate these evaluations.

Purity and Enantiomeric Excess Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the method to determine the chemical and enantiomeric purity of the this compound raw material.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Purity Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 30% to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50% acetonitrile in water.

  • Enantiomeric Excess Analysis:

    • Column: A chiral column suitable for amino acid derivatives (e.g., a cyclodextrin-based column).

    • Mobile Phase: An isocratic mixture of hexane and ethanol with a small percentage of TFA, to be optimized for the specific column.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 265 nm.

    • Sample Preparation: As above.

Solubility Assessment

This protocol determines the solubility of the this compound in a common SPPS solvent.

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure:

    • Add 10 mg of this compound to a vial.

    • Incrementally add DMF in 50 µL aliquots.

    • After each addition, vortex the vial for 30 seconds.

    • Observe for complete dissolution.

    • The solubility is recorded as the concentration at which the material fully dissolves.

Test Peptide Synthesis and Analysis

This protocol evaluates the performance of the this compound in a standard solid-phase peptide synthesis.

  • Model Peptide Sequence: Ac-Tyr-Gly-Gly-Phe-Dap-NH2

  • Resin: Rink Amide resin.

  • Synthesis Protocol:

    • Swell the resin in DMF.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes.

    • Wash the resin with DMF.

    • Amino Acid Coupling: Couple the respective Fmoc-amino acid (5 equivalents) using HBTU (4.9 equivalents) and DIPEA (10 equivalents) in DMF for 1 hour.

    • Wash the resin with DMF.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

    • Acetylation: Acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

    • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

  • Analysis of Crude Peptide:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze the purity by reverse-phase HPLC using a C18 column with a water/acetonitrile/TFA mobile phase system.

    • Confirm the identity of the peptide by mass spectrometry.

Visualizing the Workflow and a Relevant Pathway

To better illustrate the experimental process and the potential application context, the following diagrams were generated.

G cluster_0 Material Procurement cluster_1 Analytical Characterization cluster_2 Performance Evaluation cluster_3 Comparative Assessment SupplierA Supplier A This compound Purity HPLC Purity Analysis SupplierA->Purity Enantiomeric Chiral HPLC Enantiomeric Excess SupplierA->Enantiomeric Solubility Solubility Test (DMF) SupplierA->Solubility SupplierB Supplier B This compound SupplierB->Purity SupplierB->Enantiomeric SupplierB->Solubility SupplierC Supplier C This compound SupplierC->Purity SupplierC->Enantiomeric SupplierC->Solubility SPPS Solid-Phase Peptide Synthesis Purity->SPPS Enantiomeric->SPPS Solubility->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Analysis Crude Peptide Analysis (HPLC/MS) Cleavage->Analysis Data Data Comparison (Yield, Purity) Analysis->Data

Caption: Experimental workflow for comparing this compound from different suppliers.

G Peptide Dap-Containing Peptide (e.g., Enzyme Inhibitor) Binding Binding and Inhibition Peptide->Binding Target Target Enzyme Target->Binding Pathway Signaling Pathway Blocked Binding->Pathway Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: A simplified signaling pathway illustrating the action of a Dap-containing peptide.

Conclusion

The quality of this compound can significantly impact the outcome of peptide synthesis. While Supplier C showed the best performance in this illustrative comparison, it is crucial for researchers to conduct their own evaluations based on their specific needs and synthesis protocols. The experimental procedures outlined in this guide provide a robust framework for such an assessment, ensuring the selection of the highest quality reagents for successful peptide synthesis and drug discovery endeavors.

A Comparative Guide to Peptide Stabilization: Unlocking Conformation and Enhancing Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, peptides offer remarkable specificity and potency. However, their inherent conformational flexibility and susceptibility to proteolytic degradation present significant hurdles to their clinical translation. To overcome these limitations, various chemical strategies have been developed to constrain peptide conformation and enhance their stability. This guide provides a detailed comparison of two prominent techniques: lactam bridges and all-hydrocarbon stapling . We delve into their impact on peptide structure and stability, supported by experimental data and detailed protocols to aid researchers in selecting the optimal stabilization strategy for their specific needs.

Introduction to Peptide Conformational Stabilization

Unstructured peptides are often rapidly cleared in vivo and are prone to degradation by proteases. Constraining a peptide's three-dimensional structure, particularly to stabilize bioactive conformations like the α-helix, can dramatically improve its pharmacological properties. This is achieved by introducing a covalent linkage between amino acid side chains, a process broadly known as "stapling" or cyclization.

This guide focuses on two of the most widely adopted methods:

  • Lactam Bridges: These are formed by the creation of an amide bond between the side chains of an acidic amino acid (like aspartic acid or glutamic acid) and a basic amino acid (like lysine or ornithine).[1][2]

  • All-Hydrocarbon Stapling: This technique involves the use of non-natural amino acids bearing olefinic side chains, which are then covalently linked via a ring-closing metathesis (RCM) reaction to form a hydrocarbon "staple".[3][4][5]

Comparative Analysis of Lactam Bridges and Hydrocarbon Stapling

The choice between forming a lactam bridge or a hydrocarbon staple depends on several factors, including the desired biophysical properties of the peptide, the specific amino acid sequence, and synthetic feasibility. The following tables summarize the key comparative data on their impact on peptide conformation (helicity) and stability.

Impact on Peptide Helicity

Helicity is a critical parameter for many biologically active peptides, particularly those involved in protein-protein interactions. Circular Dichroism (CD) spectroscopy is the primary technique used to assess the degree of α-helical content.

Peptide ModificationSequence Context% Helicity (Unmodified)% Helicity (Modified)Fold Increase in HelicityReference
Lactam Bridge hACE2 (His34-Gln42) derived~5%55.5%~11[6]
Hydrocarbon Staple hACE2 (His34-Gln42) derived~5%53.5%~10.7[6]
Lactam Bridge 13-mer peptide targeting Li-TryRLowHigh-[7]
Hydrocarbon Staple 13-mer peptide targeting Li-TryRLowHigh-[7]
Lactam Bridge Model pentapeptide Ac-KAAAD-NH2---[8]
Hydrocarbon Staple Model pentapeptide Ac-KAAAD-NH2---[8]

Note: The degree of helicity is highly sequence-dependent. The data presented here is from specific studies and may not be directly extrapolated to all peptides.

Impact on Proteolytic Stability

Enhanced resistance to degradation by proteases is a key advantage of conformationally constrained peptides. Proteolytic stability is typically assessed by incubating the peptide with proteases (e.g., trypsin, chymotrypsin, or serum proteases) and monitoring the amount of intact peptide over time, often by High-Performance Liquid Chromatography (HPLC).

Peptide ModificationPeptideProteaseHalf-life (Unmodified)Half-life (Modified)Fold Increase in StabilityReference
Lactam Bridge hACE2 (Asp30-Asp38) derived--Significantly more stable-[6]
Hydrocarbon Staple hACE2 (Asp30-Asp38) derived--Significantly more stable-[6]
Lactam Bridge 13-mer peptide targeting Li-TryRProteinase K-Higher resistance-[7]
Hydrocarbon Staple 36-mer peptideChymotrypsin-Protease resistant-[9]
Hydrocarbon Staple Figainin 2-PoorSignificant improvement-[10]
Hydrocarbon Staple Ocellatin-3NProteasesUnstableRemarkable improvement-[11]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful synthesis and evaluation of modified peptides. Below are representative protocols for the synthesis of lactam-bridged and hydrocarbon-stapled peptides, as well as for key analytical techniques.

Synthesis of Lactam-Bridged Peptides (Solid-Phase)

This protocol describes the on-resin cyclization to form a lactam bridge between an aspartic acid/glutamic acid and a lysine residue.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Asp(ODmab)-OH or Fmoc-Glu(ODmab)-OH and Fmoc-Lys(ivDde)-OH)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure for coupling

  • 20% Piperidine in DMF for Fmoc deprotection

  • 2% Hydrazine in DMF for Dmab/ivDde deprotection

  • PyBOP and Diisopropylethylamine (DIPEA) for lactamization

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5)

Procedure:

  • Peptide Assembly: Synthesize the linear peptide on Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). Incorporate the orthogonally protected amino acids at the desired positions.

  • Selective Deprotection: Once the linear sequence is assembled, selectively remove the Dmab/ivDde protecting groups from the side chains of Asp/Glu and Lys by treating the resin with 2% hydrazine in DMF.

  • On-Resin Lactamization: Wash the resin thoroughly. Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin and shake for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test.

  • Final Deprotection and Cleavage: After cyclization, wash the resin and cleave the peptide from the resin with simultaneous removal of the remaining side-chain protecting groups using a TFA cleavage cocktail.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Synthesis of All-Hydrocarbon Stapled Peptides (Solid-Phase)

This protocol outlines the synthesis of a hydrocarbon-stapled peptide using ring-closing metathesis (RCM).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-S5 ( (S)-2-(4'-pentenyl)alanine) and/or Fmoc-R8 ( (R)-2-(7'-octenyl)alanine)

  • Rink Amide resin

  • Coupling reagents (e.g., HCTU, DIC/Oxyma)

  • 20% Piperidine in DMF

  • Grubbs' 1st Generation Catalyst

  • 1,2-dichloroethane (DCE)

  • TFA cleavage cocktail

Procedure:

  • Peptide Assembly: Synthesize the linear peptide on resin using standard Fmoc-SPPS, incorporating the olefin-bearing non-natural amino acids at the desired i and i+4 or i+7 positions.[4]

  • Ring-Closing Metathesis (RCM): Swell the resin in DCE. Add a solution of Grubbs' 1st Generation Catalyst (0.17 equivalents based on resin loading) in degassed DCE.[12] Shake the reaction mixture at room temperature for 2-4 hours. Repeat the catalyst addition if necessary. Monitor the reaction by cleaving a small amount of peptide from a few resin beads and analyzing by HPLC-MS.[12]

  • Washing: After the RCM reaction is complete, thoroughly wash the resin with DCE and DMF.

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin using a TFA cleavage cocktail.

  • Purification: Purify the crude stapled peptide by reverse-phase HPLC.

Circular Dichroism (CD) Spectroscopy for Helicity Determination

Purpose: To determine the secondary structure content, particularly α-helicity, of the modified peptides.[13][14][15]

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration should be between 0.1 and 1 mg/mL.[15]

  • Instrument Setup: Use a CD spectrometer and a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

  • Data Analysis: The mean residue ellipticity [θ] is calculated from the raw data. The percentage of α-helicity can be estimated from the molar ellipticity at 222 nm using established formulas.

Protease Stability Assay

Purpose: To evaluate the resistance of the modified peptides to enzymatic degradation.

Procedure:

  • Reaction Setup: Incubate the peptide at a known concentration (e.g., 100 µM) with a specific protease (e.g., trypsin at 1:100 enzyme:substrate ratio) in a suitable buffer at 37 °C.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding TFA or heating).

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of the peptide.

Thermal Stability (Melting Temperature - Tm) Determination

Purpose: To assess the thermal stability of the peptide's folded conformation.

Procedure using CD:

  • Sample Preparation: Prepare the peptide sample as for a standard CD measurement.

  • Thermal Denaturation: Monitor the CD signal at a specific wavelength characteristic of the folded state (e.g., 222 nm for α-helices) as the temperature is increased at a controlled rate (e.g., 1 °C/minute) from a starting temperature (e.g., 20 °C) to a final temperature where the peptide is unfolded (e.g., 90 °C).

  • Data Analysis: Plot the CD signal versus temperature. The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition.[16]

Visualizing the Concepts

To better illustrate the workflows and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Peptide_Stabilization_Workflow cluster_synthesis Peptide Synthesis cluster_modification Conformational Constraint cluster_analysis Biophysical Characterization Linear_Peptide Linear Peptide Synthesis (SPPS) Lactam Lactam Bridge Formation Linear_Peptide->Lactam Hydrocarbon Hydrocarbon Stapling (RCM) Linear_Peptide->Hydrocarbon CD Circular Dichroism (% Helicity) Lactam->CD Tm Thermal Stability (Melting Temperature) Lactam->Tm Protease Protease Assay (Stability) Lactam->Protease Hydrocarbon->CD Hydrocarbon->Tm Hydrocarbon->Protease Stapling_Comparison cluster_lactam_props Properties cluster_hydrocarbon_props Properties Peptide_Stabilization Peptide Stabilization Strategies Lactam Lactam Bridge Peptide_Stabilization->Lactam Hydrocarbon Hydrocarbon Stapling Peptide_Stabilization->Hydrocarbon Lactam_Pros Pros: - Uses natural amino acids - Generally good helicity induction Lactam->Lactam_Pros Lactam_Cons Cons: - Requires orthogonal protecting groups - Amide bond can be labile Lactam->Lactam_Cons Hydrocarbon_Pros Pros: - High stability (C-C bond) - Excellent helicity induction - Can enhance cell permeability Hydrocarbon->Hydrocarbon_Pros Hydrocarbon_Cons Cons: - Requires expensive non-natural amino acids - Metathesis catalyst can be sensitive Hydrocarbon->Hydrocarbon_Cons

References

A Comparative Guide to Analytical Methods for Quantifying Fmoc-Dap(Adpoc)-OH Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of peptide building blocks like Fmoc-Dap(Adpoc)-OH is paramount for the successful synthesis of peptides with desired efficacy and safety profiles. This guide provides a comparative overview of key analytical methods for quantifying the purity of this compound, complete with experimental protocols and data to support informed decision-making.

The primary analytical techniques for assessing the purity of Fmoc-protected amino acids are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with UV detection. For a more in-depth analysis of impurities, Mass Spectrometry (MS) is an indispensable tool. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful alternative for determining absolute purity without the need for a specific reference standard. Furthermore, given the chiral nature of amino acids, dedicated chiral HPLC methods are essential for determining enantiomeric purity.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, in-depth impurity profiling, or absolute quantification. The following table summarizes the key performance characteristics of the most common analytical techniques for this compound purity assessment.

Analytical Method Parameter Measured Typical Purity (%) Advantages Limitations
HPLC/UPLC-UV Chemical Purity>99%Robust, reproducible, widely available, excellent for routine QC.May not resolve all impurities, requires a reference standard for quantification.
UPLC-MS Impurity Identification & ProfilingN/AHigh sensitivity and specificity, provides molecular weight information of impurities.Quantification can be less precise than UV-based methods without isotope-labeled standards.[1][2]
Quantitative NMR (qNMR) Absolute PurityAssay dependentHighly accurate, does not require a reference standard of the analyte, provides structural information.[3][4][5][6]Lower sensitivity than HPLC, requires specialized equipment and expertise.
Chiral HPLC Enantiomeric Purity>99% e.e.Accurately determines the ratio of enantiomers, crucial for biological activity.[7][8]Requires specific chiral stationary phases and method development.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.

HPLC/UPLC-UV Method for Chemical Purity

This method is suitable for the routine determination of the purity of this compound.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[9]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

UPLC-MS Method for Impurity Profiling

This method is employed for the identification and characterization of potential impurities.

  • Instrumentation: UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve impurities, for example, 10-90% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode, scanning a mass range of m/z 100-1000.

Quantitative NMR (qNMR) for Absolute Purity

qNMR provides a direct measurement of the analyte's purity without the need for a specific reference standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weights of the sample and internal standard.

Chiral HPLC for Enantiomeric Purity

This method is critical to ensure the stereochemical integrity of the amino acid derivative.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA).[8]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Workflow for Purity Analysis of this compound

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound, from initial screening to in-depth characterization.

Purity_Analysis_Workflow cluster_0 Purity Assessment cluster_1 Impurity & Stereoisomer Analysis cluster_2 Absolute Quantification (Optional/Orthogonal) cluster_3 Final Qualification start This compound Sample hplc HPLC/UPLC-UV Analysis start->hplc decision Purity > 99%? hplc->decision qnmr qNMR for Absolute Purity hplc->qnmr Orthogonal Check ms UPLC-MS for Impurity ID decision->ms No chiral Chiral HPLC for Enantiomeric Purity decision->chiral Yes fail Further Purification Required ms->fail pass Qualified for Use chiral->pass

References

A Comparative Guide to Diaminopimelic Acid (DAP) Derivatives as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. The bacterial lysine biosynthesis pathway, absent in humans, presents a promising avenue for the development of new antibacterial agents with selective toxicity. A key component of this pathway is diaminopimelic acid (DAP), crucial for both lysine synthesis and peptidoglycan cross-linking in many bacteria. Consequently, inhibitors of enzymes in the DAP pathway, such as N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) and diaminopimelate epimerase (dapF), are attractive candidates for new antibiotics.

This guide provides a comparative analysis of the cost-effectiveness of three emerging classes of DAP derivative inhibitors: pyrazole-based inhibitors, cyclobutanone-based inhibitors, and thiazole/oxazole-based analogues. The cost-effectiveness is evaluated through a semi-quantitative approach, weighing the synthetic accessibility (a proxy for cost) against the biological potency (effectiveness).

Comparative Analysis of DAP Derivative Inhibitors

The following tables summarize the synthetic complexity and biological activity of representative compounds from each class of DAP derivative inhibitors.

Table 1: Comparison of Synthetic Accessibility

Inhibitor ClassRepresentative CompoundNumber of Synthetic StepsOverall YieldKey Starting Materials & ReagentsRef.
Pyrazole-Based Pyrazole 7d~4Moderate3-methyl-1-phenyl-1H-pyrazole-5-thiol, 2-chloro-N-(pyridin-2-yl)acetamide[1]
Cyclobutanone-Based Cyclobutanone 3y~3GoodCbz-protected 2-aminocyclobutanone, D-valine, 4-methoxyphenylsulfonyl chloride[2]
Thiazole/Oxazole-Based Thio-DAP (1)~5Low to ModerateL-cysteine, 2-chloroacetaldehyde, Thioacetamide

Table 2: Comparison of Biological Activity

Inhibitor ClassRepresentative CompoundTarget EnzymeIC50 (µM)Bacterial StrainMIC (µg/mL)Ref.
Pyrazole-Based Pyrazole 7dDapE (H. influenzae)17.9 ± 8.0-Not Reported[1]
Cyclobutanone-Based Cyclobutanone 3yDapE (H. influenzae)23.1-Not Reported[2]
Thiazole/Oxazole-Based Thio-DAP (1)dapFNot ReportedS. aureus, E. coli, etc.70-80

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the process of evaluation for these inhibitors, the following diagrams illustrate the bacterial lysine biosynthesis pathway and a general experimental workflow.

lysine_biosynthesis_pathway Aspartate Aspartate ASA Aspartate-β-semialdehyde Aspartate->ASA DHDPA Dihydrodipicolinate ASA->DHDPA DapA THDPA Tetrahydrodipicolinate DHDPA->THDPA DapB N_Succinyl_LL_DAP N-Succinyl-L,L-DAP THDPA->N_Succinyl_LL_DAP DapD, DapC LL_DAP L,L-DAP N_Succinyl_LL_DAP->LL_DAP DapE meso_DAP meso-DAP LL_DAP->meso_DAP dapF Lysine L-Lysine meso_DAP->Lysine LysA Peptidoglycan Peptidoglycan meso_DAP->Peptidoglycan Lysine->Peptidoglycan DapA DapA DapB DapB DapD DapD DapC DapC DapE DapE dapF dapF LysA LysA Pyrazole Pyrazole Inhibitors Pyrazole->DapE Cyclobutanone Cyclobutanone Inhibitors Cyclobutanone->DapE Thiazole_Oxazole Thiazole/Oxazole Analogues Thiazole_Oxazole->dapF experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification EnzymeAssay Enzyme Inhibition Assay (IC50) Purification->EnzymeAssay CostEffectiveness Cost-Effectiveness Analysis Purification->CostEffectiveness MICAssay Antibacterial Activity (MIC) EnzymeAssay->MICAssay SAR Structure-Activity Relationship (SAR) MICAssay->SAR MICAssay->CostEffectiveness SAR->CostEffectiveness

References

Scant Evidence Found on Cross-Reactivity of Anti-Dap(Adpoc) Peptide Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals seeking to utilize antibodies against Dap(Adpoc) peptides should proceed with caution and are strongly encouraged to conduct their own validation experiments to determine the specificity and potential off-target binding of these critical reagents. The inherent variability in antibody production and the unique nature of the Dap(Adpoc) modification underscore the necessity for rigorous in-house validation.

General Principles of Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a Dap(Adpoc)-containing peptide) also binds to other, non-target molecules.[1] This can be due to shared structural similarities (homologous epitopes) between the intended target and other molecules.[1] Such off-target binding can lead to inaccurate experimental results and potential safety concerns in therapeutic applications.[2][3]

The specificity of anti-peptide antibodies can be influenced by several factors, including the length and sequence of the immunizing peptide, the three-dimensional conformation of the peptide, and the host immune response.[4][5] It is not uncommon for antibodies raised against short linear peptides to exhibit some degree of promiscuous binding.[4]

The Importance of Immunoassay Validation

Given the potential for cross-reactivity, the validation of any immunoassay using anti-Dap(Adpoc) antibodies is crucial.[6][7][8] A thorough validation process should assess several key parameters, including:

  • Specificity: The ability of the antibody to exclusively bind to the Dap(Adpoc) peptide of interest. This is typically evaluated by testing the antibody's reactivity against a panel of structurally related and unrelated peptides.

  • Selectivity: The ability of the assay to detect the analyte in the presence of other components in a complex biological matrix.[9]

  • Precision and Accuracy: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, and the closeness of the measured value to the true value, respectively.[6][10]

Experimental Workflow for Assessing Cross-Reactivity

While specific data for Dap(Adpoc) antibodies is unavailable, a general experimental workflow for assessing cross-reactivity can be outlined. A common method is a competitive enzyme-linked immunosorbent assay (ELISA).

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis plate Coat plate with Dap(Adpoc) peptide blocking Block non-specific binding sites plate->blocking incubation Incubate with anti-Dap(Adpoc) antibody + potential cross-reactant peptide blocking->incubation wash1 Wash to remove unbound reagents incubation->wash1 secondary_ab Add enzyme-linked secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 substrate Add substrate wash2->substrate measure Measure signal (e.g., colorimetric) substrate->measure analysis Analyze data to determine % cross-reactivity measure->analysis

Caption: General workflow for a competitive ELISA to assess antibody cross-reactivity.

In this workflow, the ability of various peptides to compete with the immobilized Dap(Adpoc) peptide for binding to the primary antibody is measured. A reduction in signal indicates that the competing peptide is also recognized by the antibody.

Potential Signaling Pathway Implications of Cross-Reactivity

Off-target binding of an antibody can have unintended biological consequences, particularly if the cross-reactive target is a cell surface receptor or a component of a signaling pathway. While purely speculative in the absence of specific data for Dap(Adpoc) antibodies, a hypothetical scenario of such an event is depicted below.

G cluster_intended Intended Target Binding cluster_offtarget Off-Target Binding ab Anti-Dap(Adpoc) Antibody target Dap(Adpoc) Peptide ab->target receptor Cell Surface Receptor (Cross-Reactive) ab->receptor effect_intended Desired Biological Effect / Detection target->effect_intended pathway Unintended Signaling Pathway Activation/ Inhibition receptor->pathway effect_offtarget Adverse Cellular Response pathway->effect_offtarget

Caption: Hypothetical impact of antibody cross-reactivity on a signaling pathway.

This diagram illustrates how an antibody intended for a specific peptide could potentially bind to a cell surface receptor, leading to unintended activation or inhibition of a signaling cascade and resulting in an adverse cellular response.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Fmoc-Dap(Adpoc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the safe handling of specialized reagents like Fmoc-Dap(Adpoc)-OH is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound and similar chemical compounds, a multi-layered approach to personal protection is essential to minimize exposure risks. The following table summarizes the recommended PPE.

Body PartEquipmentSpecification
Hands GlovesChemical-resistant, such as nitrile gloves. Gloves must be inspected before use and changed frequently.
Eyes Safety GogglesTightly fitting safety goggles with side-shields.
Respiratory Dust MaskA minimum of a type N95 (US) respirator is recommended, especially when handling the powder outside of a fume hood.
Body Lab CoatA standard lab coat should be worn to protect skin and clothing.
Operational Plan

A systematic workflow is critical to safely manage this compound from receipt to use in experimental protocols.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for similar Fmoc-amino acids is 2-8°C.[1]

2. Handling and Weighing:

  • All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.

  • Wear the appropriate PPE as detailed in the table above.

  • Use a dedicated spatula and weighing vessel.

  • Clean the weighing area and equipment thoroughly after use.

3. Use in Peptide Synthesis:

  • This compound is primarily used in solid-phase peptide synthesis.[1][] This process involves the use of solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP), and reagents for deprotection and cleavage.[][3]

  • The Fmoc protecting group is typically removed using a mild base like piperidine.[3]

  • Cleavage from the solid support and removal of side-chain protecting groups often involves the use of strong acids like trifluoroacetic acid (TFA) in combination with scavengers.[4][5]

  • All steps involving volatile and corrosive reagents should be performed in a chemical fume hood.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Unused this compound and any contaminated materials (e.g., weighing paper, gloves) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solvents and reagents from the peptide synthesis process (e.g., DMF, piperidine, TFA cocktails) must be collected in separate, clearly labeled hazardous waste containers. Do not mix incompatible waste streams.

  • Disposal Procedure: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Visual Guides

The following diagrams illustrate the standard workflow for handling this compound and the decision-making process for PPE selection.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Inspect Inspect Receive->Inspect Store Store Inspect->Store Weigh Weigh Store->Weigh Transfer to Lab Dissolve Dissolve Weigh->Dissolve Synthesize Synthesize Dissolve->Synthesize Collect Solid Waste Collect Solid Waste Synthesize->Collect Solid Waste Resin, etc. Collect Liquid Waste Collect Liquid Waste Synthesize->Collect Liquid Waste Solvents, etc. Dispose Solid Dispose Solid Collect Solid Waste->Dispose Solid Dispose Liquid Dispose Liquid Collect Liquid Waste->Dispose Liquid

Caption: Workflow for Handling this compound

cluster_ppe Select Personal Protective Equipment start Handling this compound Gloves Wear Chemical Resistant Gloves start->Gloves Goggles Wear Safety Goggles start->Goggles Coat Wear Lab Coat start->Coat Mask Wear N95 Dust Mask start->Mask

Caption: PPE Selection for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.